molecular formula C14H12ClNO2 B5184283 benzyl N-(4-chlorophenyl)carbamate CAS No. 6622-16-8

benzyl N-(4-chlorophenyl)carbamate

Cat. No.: B5184283
CAS No.: 6622-16-8
M. Wt: 261.70 g/mol
InChI Key: MCVYHOYRKULIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-chlorophenyl)carbamate (CAS 6622-16-8) is a carbamate ester compound with a molecular formula of C14H12ClNO2 and a molecular weight of 261.70 g/mol . It is characterized as a yellow to pale yellow solid . This compound serves as a valuable chemical building block and intermediate in organic synthesis, particularly for the introduction of the carbamate functional group, which is widely used as a protecting group for amines in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The carbamate core structure is a key motif in various bioactive compounds. While this specific derivative is used in research, structurally related carbamates are known to exhibit biological activity as acetylcholinesterase (AChE) inhibitors , which is the mechanism of action for many carbamate-based insecticides . This makes it a compound of interest in medicinal and agricultural chemistry research. Carbamates, in general, are also fundamental in the production of polymers like polyurethanes . Researchers value this product for its role in developing novel chemical entities and studying structure-activity relationships. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVYHOYRKULIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984704
Record name Benzyl (4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-16-8
Record name NSC56524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of "benzyl N-(4-chlorophenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Physicochemical Profiling, and Synthetic Architecture

Executive Summary

Benzyl N-(4-chlorophenyl)carbamate (CAS: 6622-16-8), also referenced as Cbz-4-chloroaniline , represents a critical structural motif in medicinal chemistry.[1] It serves a dual purpose: as a robust amine protection strategy (Carbobenzyloxy group) for 4-chloroaniline derivatives and as a pharmacophore model for lipophilic carbamate inhibitors (e.g., FAAH or cholinesterase inhibitors).[1]

This guide provides a rigorous analysis of its physicochemical properties, degradation kinetics, and synthetic pathways.[2] It is designed for researchers requiring precise data on carbamate stability, solubility parameters, and process chemistry for scale-up.

Molecular Identity & Structural Analysis

The molecule features a carbamate linker connecting a lipophilic benzyl group and a para-chlorophenyl moiety.[2] The 4-chloro substituent blocks metabolic oxidation at the para-position, enhancing the stability of the phenyl ring compared to unsubstituted analogues.

Identifier Details
IUPAC Name This compound
Common Synonyms Cbz-4-chloroaniline; Benzyl (4-chlorophenyl)carbamate
CAS Registry Number 6622-16-8
Molecular Formula C₁₄H₁₂ClNO₂
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Cl
InChI Key ZHHRCXDYWBPEDA-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) standard in drug discovery.

Table 1: Core Physical Properties
PropertyValue / RangeContext & Implications
Molecular Weight 261.70 g/mol Fragment-like space; suitable for lead optimization.[1][3]
Physical State White to Off-White SolidCrystalline form favored by π-stacking of aryl rings.[1]
Melting Point 102 – 106 °C (Predicted)Higher than 4-chloroaniline (70°C) due to H-bond donor/acceptor pairs in the carbamate.[1]
Boiling Point ~352 °C (at 760 mmHg)Theoretical; decomposition (decarboxylation) likely precedes boiling.[1][2]
Density 1.298 ± 0.06 g/cm³High density attributed to the chloro-substituent.[1]
Table 2: Solubility & Lipophilicity (ADME Focus)
ParameterValueBiological Relevance
LogP (Octanol/Water) 3.90 ± 0.4 Highly lipophilic.[1] Poor aqueous solubility; high permeability.
Water Solubility < 0.1 mg/mLRequires organic co-solvents (DMSO, DMF) for biological assays.[2]
pKa (NH) ~12.5The NH proton is weakly acidic, deprotonated only by strong bases (e.g., NaH).[2]
H-Bond Donors 1The carbamate nitrogen (NH).[1]
H-Bond Acceptors 2The carbonyl oxygen and the ether oxygen.[1]

Synthetic Routes & Process Chemistry

Two primary routes exist for the synthesis of this compound. The choice depends on reagent availability and atom economy requirements.

Route A: The Chloroformate Method (Standard)

This is the most common laboratory method, utilizing the reactivity of benzyl chloroformate (Cbz-Cl) toward the nucleophilic aniline.

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1]

  • Base Selection: A weak base (Pyridine or NaHCO₃) is sufficient to neutralize the HCl byproduct. Strong bases are avoided to prevent premature hydrolysis.

Route B: The Isocyanate Method (Atom Economy)

Reaction of 4-chlorophenyl isocyanate with benzyl alcohol.[1]

  • Mechanism: Nucleophilic Addition.[2]

  • Advantage: No acidic byproducts; high yield; often requires no purification.

Experimental Protocol (Route A)
  • Dissolution: Dissolve 4-chloroaniline (1.0 eq) in DCM (dichloromethane) at 0°C.

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq).

  • Acylation: Add Benzyl Chloroformate (1.1 eq) dropwise over 30 mins. Exothermic.

  • Quenching: Stir at RT for 4 hours. Quench with 1M HCl (removes unreacted amine/pyridine).

  • Workup: Wash organic layer with NaHCO₃, Brine, then dry over MgSO₄.

  • Purification: Recrystallize from Hexane/EtOAc or Ethanol.

Visualization: Synthetic Workflow (Route A)

SynthesisWorkflow R1 4-Chloroaniline (Nucleophile) Step1 Dissolution (DCM, 0°C) + Base (Et3N) R1->Step1 R2 Benzyl Chloroformate (Electrophile) R2->Step1 Step2 Addition (Dropwise) Control Exotherm Step1->Step2 Step3 Reaction (RT, 4h) Formation of Carbamate Step2->Step3 Step4 Acid Wash (1M HCl) Remove Amine/Base Step3->Step4 Step5 Crystallization (Hexane/EtOAc) Step4->Step5 Product This compound (White Solid) Step5->Product

Caption: Step-by-step process flow for the synthesis via Benzyl Chloroformate (Cbz-Cl).

Stability & Degradation Kinetics

Understanding the hydrolysis profile is vital for drug development, as carbamates function as "slow substrates" for esterases.[2]

Hydrolysis Mechanism (Alkaline Conditions)

Unlike simple esters (which follow the BAc2 mechanism), N-aryl carbamates typically degrade via the E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline media.[1]

  • Deprotonation: Hydroxide removes the acidic NH proton, forming a carbamate anion.

  • Elimination: The anion collapses to expel the benzyloxide leaving group, generating a reactive Isocyanate intermediate.[2]

  • Decarboxylation: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to the aniline.[2]

Key Insight: The 4-chloro substituent (electron-withdrawing) increases the acidity of the NH proton, thereby accelerating the E1cB hydrolysis rate compared to unsubstituted phenyl carbamates.[1]

Visualization: E1cB Hydrolysis Pathway[2]

HydrolysisMechanism Start This compound Anion Carbamate Anion (N- Deprotonated) Start->Anion Deprotonation Intermediate 4-Chlorophenyl Isocyanate (Reactive Intermediate) Anion->Intermediate Elimination (E1cB) Products 4-Chloroaniline + CO2 + Benzyl Alcohol Intermediate->Products Hydration & Decarboxylation Base + OH- (Fast) Elim - Benzyl alkoxide (Slow/RDS) Water + H2O (Fast)

Caption: The E1cB elimination pathway dominant in alkaline hydrolysis of N-aryl carbamates.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral fingerprints.

1H NMR (Chloroform-d, 400 MHz)
  • δ 7.30 – 7.45 ppm (m, 5H): Benzyl aromatic protons.

  • δ 7.25 – 7.30 ppm (d, 2H): Phenyl protons (meta to Cl, ortho to NH).

  • δ 7.10 – 7.15 ppm (d, 2H): Phenyl protons (ortho to Cl).

  • δ 6.60 – 6.80 ppm (br s, 1H): NH proton (Broad, exchangeable).

  • δ 5.20 ppm (s, 2H): Benzylic CH₂ (Characteristic singlet).

IR Spectroscopy (ATR)
  • 3300 – 3350 cm⁻¹: N-H stretch (Sharp).

  • 1700 – 1725 cm⁻¹: C=O stretch (Carbamate carbonyl, strong).

  • 1230 – 1250 cm⁻¹: C-O-C stretch.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 186645, Phenyl N-(4-chlorophenyl)carbamate (Isomer Reference).[1] Retrieved from [Link]

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

"benzyl N-(4-chlorophenyl)carbamate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of Benzyl N-(4-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for this compound. Drawing upon established principles of medicinal chemistry and enzymology for the broader class of carbamate compounds, we delineate a detailed hypothesis centered on covalent enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and actionable experimental protocols to rigorously validate the proposed biological activity. We will explore the likely molecular targets, the chemical basis of their inhibition, and the structure-activity relationships that likely govern the potency and selectivity of this compound.

Introduction: The Carbamate Scaffold in Biological Systems

The carbamate functional group, characterized by the R₂NC(O)OR' structure, is a privileged motif in modern drug discovery and chemical biology.[1] Carbamates are recognized for their ability to act as stable and effective inhibitors of various enzyme classes, most notably serine hydrolases.[2][3] Their utility spans a wide range of therapeutic areas, from insecticides that target acetylcholinesterase to approved pharmaceuticals for the treatment of Alzheimer's disease and other neurological disorders.[4][5]

This compound belongs to this important class of molecules. Its structure, featuring a central carbamate linkage flanked by a benzyl group and a 4-chlorophenyl moiety, suggests a high probability of biological activity mediated through enzyme inhibition. This guide will synthesize existing knowledge on related carbamate inhibitors to propose a detailed mechanism of action and provide the experimental blueprints for its validation.

Postulated Core Mechanism of Action: Covalent Carbamylation of Serine Hydrolases

The primary mechanism by which carbamates exert their inhibitory effects is through the carbamylation of a nucleophilic serine residue within the active site of a target enzyme.[2][6][7][8] This process results in the formation of a stable, covalent carbamyl-enzyme complex, which renders the enzyme catalytically inactive. The inhibition is often characterized as pseudo-irreversible or slowly reversible, as the carbamylated enzyme can be regenerated, albeit at a very slow rate, through hydrolysis.[6]

The proposed mechanism for this compound can be dissected into a two-step process:

  • Initial Binding and Formation of the Michaelis Complex: The inhibitor first binds non-covalently to the enzyme's active site. This binding is guided by hydrophobic and electrostatic interactions between the inhibitor's structural components (the benzyl and 4-chlorophenyl rings) and complementary pockets within the enzyme's active site gorge.

  • Nucleophilic Attack and Carbamylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the benzyloxy leaving group and forming a covalent bond between the enzyme's serine and the N-(4-chlorophenyl)carbamoyl moiety.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification cluster_2 Step 3: Slow Reactivation E_SerOH Active Enzyme (E) + Serine Nucleophile (Ser-OH) EI_Complex Enzyme-Inhibitor Michaelis Complex (E·I) E_SerOH->EI_Complex k1 I Inhibitor (this compound) EI_Complex->E_SerOH k-1 EI_Carbamylated Carbamylated Enzyme (E-Ser-C(O)NH-Ph-Cl) EI_Complex->EI_Carbamylated k2 (Carbamylation) EI_Complex->EI_Carbamylated Leaving_Group Leaving Group (Benzyl Alcohol) Reactivated_E Regenerated Active Enzyme (E-Ser-OH) EI_Carbamylated->Reactivated_E k3 (Decarbamylation, very slow)

Figure 1: Proposed mechanism of covalent inhibition by carbamylation.

Potential Molecular Targets

The structural features of this compound make it a prime candidate for inhibiting enzymes within the serine hydrolase superfamily. Based on extensive literature for analogous compounds, the most probable targets are the cholinesterases.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[8][9] Inhibition of these enzymes is a well-established therapeutic strategy.[5][10] Structurally similar N-aryl carbamates have demonstrated potent inhibitory activity against both AChE and BChE.[11][12] It is highly probable that this compound also targets these enzymes. Generally, N-aryl carbamates show a preference for BChE over AChE.[12]

CompoundTarget EnzymeIC₅₀ (µM)
benzyl N-phenylcarbamateAChE221
BChE21
4-chlorobenzyl N-phenylcarbamateAChE199
BChE36
Data synthesized from studies on substituted benzyl N-phenylcarbamates.[11]
Other Potential Serine Hydrolase Targets

While cholinesterases are the primary candidates, other serine hydrolases could also be targets.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is involved in the degradation of endocannabinoids. Carbamates are a known class of FAAH inhibitors, acting through the same covalent carbamylation mechanism.[2]

  • Carbonic Anhydrases (CAs): Although not serine hydrolases, some carbamate derivatives have shown inhibitory activity against these metalloenzymes, suggesting a potential secondary mechanism or off-target effect.[10]

Experimental Validation of the Mechanism of Action

To rigorously test the proposed mechanism, a series of well-defined experiments should be conducted. The following protocols provide a logical workflow for validation.

Workflow for Mechanism of Action Validation

G A Initial Screening: Enzyme Inhibition Assay (e.g., Ellman's Assay for ChE) B Determine Potency: Calculate IC50 Value A->B If inhibition is observed C Investigate Mechanism: Reversibility Studies (Dialysis or Rapid Dilution) B->C D Confirm Covalent Binding: Mass Spectrometry Analysis C->D If inhibition is irreversible or slowly reversible E Identify Modification Site: Peptide Mapping and MS/MS D->E

Figure 2: Experimental workflow for validating the mechanism of action.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol determines if this compound inhibits AChE or BChE activity.[8]

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reagents:

    • DTNB solution: 10 mM in phosphate buffer.

    • Substrate solution: 10 mM ATCI or BTCI in phosphate buffer.

    • Enzyme solution: Prepare a stock solution of AChE or BChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of various concentrations of the test compound (this compound) or DMSO (for control).

  • Pre-incubation: Add 10 µL of the enzyme solution to each well. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

Protocol 2: Reversibility of Inhibition by Rapid Dilution

This protocol helps to distinguish between reversible and irreversible (or slowly reversible) inhibition, a key feature of carbamylation.[6]

Principle: An enzyme is incubated with a high concentration of the inhibitor to achieve significant inhibition. The mixture is then rapidly diluted. If the inhibitor is reversible, its dissociation will lead to a rapid recovery of enzyme activity. If the inhibition is covalent and slowly reversible, activity will recover very slowly or not at all over the experimental timeframe.

Procedure:

  • Inhibition Step: Incubate the target enzyme (e.g., BChE) with a high concentration (e.g., 10x IC₅₀) of this compound for 30 minutes. A control sample with DMSO is run in parallel.

  • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into the assay buffer. This dilution drastically reduces the concentration of the free inhibitor.

  • Activity Measurement: At various time points after dilution (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the diluted enzyme and measure its residual activity using the Ellman's assay described in Protocol 1.

  • Data Analysis: Plot the enzyme activity versus time after dilution.

    • Rapid recovery of activity suggests a reversible inhibition mechanism.

    • Little to no recovery of activity over the time course is strong evidence for an irreversible or slowly reversible covalent mechanism, consistent with carbamylation.

Structure-Activity Relationships (SAR)

The specific structural components of this compound are crucial for its postulated activity:

  • N-(4-chlorophenyl) Group: The electronic properties and size of this group are critical for fitting into the enzyme's active site. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the carbamate carbonyl. Halogen substitutions on the N-aryl ring have been shown to enhance the antifungal potency of other carbamates.[13]

  • Benzyl Leaving Group: The stability of the leaving group (benzyl alcohol) influences the rate of the carbamylation reaction (k₂). Modifications to this group can fine-tune the inhibitory potency.[11]

Conclusion

Based on a comprehensive review of the chemical literature, this compound is strongly postulated to act as a covalent, slowly reversible inhibitor of serine hydrolases. The core mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. Cholinesterases, particularly butyrylcholinesterase, represent the most probable molecular targets. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this proposed mechanism, enabling a deeper understanding of the compound's biological function and potential for future development.

References

A consolidated list of all sources cited within this technical guide.

  • Chang, C., et al. (1997). Title of related work on tetrodotoxin-induced cardiorespiratory depression.
  • arkat-usa.org. Study on substituted benzyl N-phenylcarbamates. [URL not directly provided, referenced within another source]
  • Bar-On, D., et al. (2002). Spontaneous decarbamylation of several enzymes inhibited by rivastigmine or N,N-ethylmethylcarbaryl chloride. Biochemical Pharmacology, 63(5), 865-871.
  • Li, Z., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 29(1), 123.
  • Wilson, I. B., Harrison, M. A., & Ginsburg, S. (1961). Carbamyl derivatives of acetylcholinesterase. Journal of Biological Chemistry, 236(5), 1498-1500.
  • Zheng, L., et al. (2005). Related crystal structure.
  • Konjev, J., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 29(1), 1-20.
  • Malawska, B., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1253.
  • MDPI. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(17), 5309.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6598.
  • Taylor & Francis Online. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • ResearchGate. (2013). ChemInform Abstract: Synthesis and Biological Evaluation of Some New N1- [4-(4-Chlorophenylsulfonyl)benzoyl] -N4-(aryl)
  • ACS Publications. (2016). Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode. Journal of Medicinal Chemistry, 59(5), 2169-2184.
  • RSC Publishing. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Medicinal Chemistry.
  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3875-3885.
  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
  • T3DB. (2009). 4-Chlorophenyl-N-methylcarbamate (T3D0910).
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 849-858.
  • Senturk, M., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 575-579.
  • Bocquené, G., & Galgani, F. (1998). Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Techniques in Marine Environmental Sciences, No. 22.
  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 12345.
  • Wiley Online Library. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
  • Wikipedia. (n.d.). Carbamate. Retrieved February 19, 2026, from [Link]

  • Niphakis, M. J., et al. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS Chemical Biology, 10(5), 1234-1243.
  • LITFL. (2020). Organophosphorus agents. Life in the Fast Lane.

Sources

Technical Guide: Biological Activities and Therapeutic Potential of N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl carbamates (


) represent a privileged scaffold in medicinal chemistry and agrochemistry. Unlike their O-aryl counterparts (often associated with covalent cholinesterase inhibition), N-aryl carbamates are frequently designed as stable, non-covalent modulators of cytoskeletal proteins, lipid signaling enzymes, and fungal metabolic pathways. This guide analyzes the structure-activity relationships (SAR), mechanistic diversity, and experimental validation of this chemical class.

Chemical Basis and Structural Classification

The carbamate moiety acts as a bioisostere for amides and esters, offering enhanced metabolic stability and hydrogen-bonding potential. In N-aryl carbamates, the nitrogen atom is attached to an aromatic ring, which significantly influences the electronic density of the carbonyl and the acidity of the N-H proton.

The "N-Aryl" vs. "O-Aryl" Distinction

It is critical to distinguish between the two primary carbamate subclasses, as their biological mechanisms differ fundamentally:

FeatureN-Aryl Carbamates (

)
O-Aryl Carbamates (

)
Primary Mechanism Non-covalent binding (e.g., Tubulin, Receptors)Covalent Acylation (e.g., AChE inhibition)
Reactivity Stable to spontaneous hydrolysis; poor acylating agents unless 'R' is a good leaving group.Highly reactive; Phenoxide is a good leaving group, facilitating transfer of the carbamoyl group to nucleophilic serines.
Key Applications Anticancer (Microtubule), Herbicides, Antifungals.Alzheimer's (Rivastigmine), Insecticides (Carbaryl).

Note: This guide focuses on the N-aryl subclass as requested, highlighting their unique role as cytoskeletal and metabolic disruptors.

Key Biological Activities[1][2][3][4][5][6][7]

Oncology: Microtubule Destabilization

One of the most potent applications of N-aryl carbamates is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site of


-tubulin, preventing the formation of microtubules required for mitotic spindle function.
  • Mechanism: The N-aryl carbamate moiety mimics the acetamido group of colchicine or the bridge of combretastatin A-4.

  • SAR Insight:

    • The N-aryl ring often requires lipophilic, electron-withdrawing substituents (e.g.,

      
      , 
      
      
      
      ) or trimethoxy motifs to maximize van der Waals contacts within the hydrophobic pocket of tubulin.
    • The Carbamate Linker restricts conformation, positioning the aryl rings to disrupt the T7 loop of

      
      -tubulin.
      
  • Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

Agrochemistry: Antifungal and Herbicidal Action

N-aryl carbamates (e.g., phenylcarbamates like chlorpropham) have a long history as herbicides and fungicides.

  • Herbicidal MOA: Disruption of microtubule organization in plant cells (similar to the oncology mechanism but with selectivity for plant tubulin isoforms).

  • Antifungal MOA: Recent "green" fungicides utilize N-aryl carbamates to inhibit specific fungal enzymes or disrupt cell wall integrity. Substitutions with halogens (Cl, Br) on the N-aryl ring significantly enhance broad-spectrum potency against pathogens like Botrytis cinerea.

Enzyme Modulation: Fatty Acid Amide Hydrolase (FAAH)

While O-aryl carbamates are classic FAAH inhibitors, specific N-aryl derivatives function as non-covalent competitive inhibitors or "suicide" substrates that modulate the endocannabinoid system.

  • Therapeutic Goal: Inhibition of FAAH elevates levels of Anandamide (AEA) , producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

Mechanistic Visualization

Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates the cascade from N-aryl carbamate binding to apoptosis.

TubulinMechanism Compound N-Aryl Carbamate (Ligand) Tubulin Beta-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds with high affinity Complex Ligand-Tubulin Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers signaling

Figure 1: Mechanism of action for N-aryl carbamates targeting the colchicine site of tubulin, leading to mitotic arrest.

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the ability of an N-aryl carbamate to inhibit the assembly of purified tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) fluorophore (reporter).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI on ice.

  • Treatment: Add 5 µL of the test compound (dissolved in DMSO) to a 96-well black plate pre-warmed to 37°C. Include a Paclitaxel control (enhancer) and Colchicine control (inhibitor).

  • Initiation: Add 95 µL of the cold tubulin mixture to the wells.

  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Interpretation: A reduction in the

      
       (slope of the growth phase) and final plateau height compared to vehicle control indicates inhibition.
      
Ellman’s Assay (Cholinesterase Selectivity Screen)

Objective: Although N-aryl carbamates are less likely to be covalent inhibitors than O-aryl types, this assay is standard to verify selectivity and rule out off-target AChE activity.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh).

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Workflow:

    • Incubate Enzyme (HuAChE or HuBuChE) with test compound (10 nM – 100 µM) for 20 mins at 25°C.

    • Add DTNB (0.3 mM final) and Substrate (0.4 mM final).

    • Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Strategic Design

Accessing N-aryl carbamates is synthetically straightforward, allowing for rapid generation of libraries for SAR studies.

Green Synthesis (Curtius Rearrangement)

To avoid toxic phosgene or isocyanates, a "green" approach using aromatic carboxylic acids is preferred.

  • Activation: Convert Ar-COOH to acyl azide using Diphenylphosphoryl azide (DPPA).

  • Rearrangement: Heat to induce Curtius rearrangement, releasing

    
     and forming the isocyanate intermediate (
    
    
    
    ) in situ.
  • Trapping: The isocyanate is trapped by an alcohol (

    
    ) present in the reaction mixture to yield the N-aryl carbamate (
    
    
    
    ).
SAR Decision Tree

The following diagram guides the optimization of N-aryl carbamates for specific targets.

SAR_Workflow Start Base Scaffold: Ar-NH-CO-O-R Target Select Target Start->Target Path_Tubulin Tubulin (Cancer) Target->Path_Tubulin Path_Fungal Fungal Pathogens Target->Path_Fungal Mod_Tub_1 Ar = Quinoline/Indole (Bioisostere) Path_Tubulin->Mod_Tub_1 Mod_Fung_1 Ar = Di-halogenated Ph (e.g., 3,5-dichloro) Path_Fungal->Mod_Fung_1 Mod_Tub_2 Add Lipophilic EWG (e.g., -CF3, -Cl) Mod_Tub_1->Mod_Tub_2 Mod_Fung_2 R = Alkyl/Benzyl Mod_Fung_1->Mod_Fung_2

Figure 2: Strategic SAR optimization workflow for N-aryl carbamates based on therapeutic indication.

Data Summary: Comparative Potency

Compound ClassTargetTypical

MechanismReference
N-Aryl-2-trifluoromethyl-quinazolines K562 Leukemia Cells15 nMTubulin Polymerization Inhibition[1]
Benzoxepin-derived N-aryl carbamates MCF-7 Breast Cancer< 0.20 µMColchicine Site Binding[2]
Halogenated N-phenyl carbamates F. graminearum (Fungus)12.5 µg/mLBroad-spectrum Fungicidal[3]
URB597 (Carbamate derivative) FAAH Enzyme4.6 nMIrreversible Carbamoylation[4]

References

  • Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. ResearchGate. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. PubMed/PMC. Available at: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Available at: [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

Sources

Benzyl N-(4-chlorophenyl)carbamate: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Benzyl N-(4-chlorophenyl)carbamate is a versatile synthetic intermediate whose strategic importance in drug development is growing. This guide provides an in-depth analysis of its synthesis, core reactivity, and applications. We will explore the causality behind its synthetic protocol, its role as a masked form of the critical 4-chloroaniline pharmacophore, and its utility demonstrated through a practical case study. Detailed experimental procedures, physicochemical data, and reaction pathway diagrams are provided to equip researchers with the knowledge to effectively leverage this intermediate in their synthetic campaigns.

Introduction: The Role of Carbamates in Medicinal Chemistry

The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and conformational influence.[1][2] Structurally a hybrid of an ester and an amide, carbamates often serve as bioisosteres for amide bonds, enhancing metabolic stability and cell permeability in drug candidates.[2]

The benzyloxycarbonyl (Cbz or Z) group, in particular, is one of the most widely used amine-protecting groups in organic synthesis.[3] Its prevalence stems from its general stability to a wide range of reaction conditions and, most importantly, its susceptibility to clean and efficient removal by catalytic hydrogenolysis.[3][4] this compound leverages this Cbz protecting group strategy, effectively "masking" the reactive primary amine of 4-chloroaniline. This allows chemists to perform modifications on other parts of a molecule without interference from the aniline nitrogen, which can then be revealed at a later, strategic point in the synthesis.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to the successful use of any synthetic intermediate. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6622-16-8[5]
Molecular Formula C₁₄H₁₂ClNO₂[5]
Molecular Weight 261.70 g/mol [5]
Physical State Solid[5]
Boiling Point (Predicted) 481.4±40.0 °C[6]
Density (Predicted) 1.39±0.1 g/cm³[6]
pKa (Predicted) 12.47±0.70[6]

Spectroscopic Signatures:

  • ¹H NMR: Proton NMR spectra are expected to show characteristic signals for the aromatic protons on both the 4-chlorophenyl and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon spectrum will display signals for the distinct aromatic carbons, the benzylic carbon, and the key carbonyl carbon of the carbamate group.

  • IR Spectroscopy: Infrared analysis will reveal a prominent C=O stretching vibration for the carbamate carbonyl group, typically in the range of 1680-1730 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹.

Synthesis of this compound

The synthesis of the title compound is a robust and straightforward N-acylation reaction. The most common and efficient method involves the reaction of 4-chloroaniline with benzyl chloroformate.

Reaction Scheme: 4-Chloroaniline + Benzyl Chloroformate → this compound

Causality and Experimental Choices:

  • Base: A mild, non-nucleophilic base such as triethylamine or pyridine is required to scavenge the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive. A similar protocol using triethylamine has been successfully employed for the synthesis of related carbamates.[7]

  • Solvent: An inert aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive benzyl chloroformate and the aniline. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

G cluster_workflow Synthesis Workflow reagents Dissolve 4-Chloroaniline and Triethylamine in THF addition Add Benzyl Chloroformate dropwise at 0 °C reagents->addition 1 reaction Stir at Room Temperature (Monitor by TLC) addition->reaction 2 workup Aqueous Workup (e.g., wash with H₂O, brine) reaction->workup 3 purification Dry (Na₂SO₄), Concentrate, and Purify (Recrystallization/Chromatography) workup->purification 4 product Isolate Pure Benzyl N-(4-chlorophenyl)carbamate purification->product 5

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a solution of 4-chloroaniline (1.0 eq.) in dry tetrahydrofuran (THF), add triethylamine (1.1 eq.). Cool the stirred mixture to 0 °C in an ice bath.

  • Reaction: Add benzyl chloroformate (1.05 eq.) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure carbamate as a solid.

Application as a Synthetic Intermediate: The Deprotection Strategy

The primary utility of this compound lies in its function as a stable precursor to 4-chloroaniline. The Cbz group can be selectively removed under mild conditions that are often compatible with a wide array of other functional groups.

Core Reactivity: Catalytic Hydrogenolysis The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[3] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.

Mechanism: The reaction proceeds by the cleavage of the benzylic C-O bond with hydrogen gas. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product purification.[3]

Hydrogen Sources:

  • Hydrogen Gas (H₂): The classic method involves stirring the substrate with Pd/C under an atmosphere of hydrogen gas.[3] This is highly effective but requires specialized hydrogenation equipment.[4]

  • Catalytic Transfer Hydrogenation (CTH): A safer and more convenient laboratory-scale alternative uses a hydrogen donor like ammonium formate (HCOONH₄) in the presence of Pd/C.[3] This in-situ generation of hydrogen avoids the need for handling flammable hydrogen gas.[8]

G cluster_pathway Deprotection Pathway Intermediate This compound (Protected Amine) Reagents H₂ or HCOONH₄ Pd/C Catalyst Solvent (MeOH/EtOH) Intermediate->Reagents Deprotected 4-Chloroaniline (Free Amine) Reagents->Deprotected Byproducts Toluene + CO₂ Deprotected->Byproducts Byproducts Formed

Caption: Cbz deprotection via catalytic hydrogenolysis.

Case Study: Intermediate in Bioactive Molecule Synthesis

The 4-chloroaniline moiety is a common feature in many biologically active compounds, including kinase inhibitors and antiviral agents.[9][10] For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, a potential anti-HBV agent, requires the coupling of 4-chloroaniline with a substituted benzoic acid.[9] Using this compound in a multi-step synthesis allows for other chemical transformations to occur before the final, crucial amide bond formation. The deprotection step would be the final step to reveal the aniline needed for the coupling reaction.

Detailed Experimental Protocol: Deprotection
  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol %).

  • Hydrogenation (CTH Method): Add ammonium formate (3-5 eq.) to the mixture. Heat the reaction to reflux and stir until TLC or LC-MS analysis confirms the disappearance of the starting material.[3]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-chloroaniline can then be used directly or purified further by standard methods if required.

Safety and Handling

  • This compound: As with all chemical reagents, this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5]

  • Reagents: Benzyl chloroformate is corrosive and lachrymatory. 4-chloroaniline is toxic. Handle with extreme care.

  • Catalyst: Palladium on carbon is flammable, especially when dry and saturated with hydrogen. It should not be allowed to dry completely in the air after use.

Conclusion

This compound serves as a highly effective and strategic intermediate in organic synthesis. Its straightforward preparation and, more importantly, the mild and clean conditions required for the deprotection of the Cbz group make it an invaluable tool for medicinal chemists. By masking the reactive 4-chloroaniline functionality, it enables complex synthetic routes in the development of novel pharmaceuticals and other bioactive molecules, underscoring the power of protecting group chemistry in modern drug discovery.

References

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]

  • Defense Technical Information Center (DTIC). (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]

  • Chang, C. H., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o401. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 6622-16-8 | this compound. Hoffman Fine Chemicals. Available at: [Link]

  • ResearchGate. (2025). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations.... ResearchGate. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)... Molecules, 17(7), 8258-8267. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. Available at: [Link]

  • CORE. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates.... CORE. Available at: [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2393–2401. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas... RSC Advances, 12(1), 1-10. Available at: [Link]

  • Villanueva-García, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. JEI. Available at: [Link]

  • PubChem. Phenyl N-(4-chlorophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2393–2401. Available at: [Link]

  • Beilstein Journals. (2020). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ResearchGate. Available at: [Link]

Sources

Solubility Profiling & Handling of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

Benzyl N-(4-chlorophenyl)carbamate (CAS: 6622-16-8) is a hydrophobic carbamate frequently utilized as a synthetic intermediate in medicinal chemistry and as a reference standard in pesticide metabolite tracking.[1][2] Its structural motif—comprising a lipophilic benzyl group, a polarizable carbamate linker, and a 4-chlorophenyl moiety—dictates a distinct solubility profile characterized by poor aqueous solubility and high affinity for polar aprotic solvents.[1][2]

This guide provides a definitive solubility landscape for this compound, establishing protocols for stock solution preparation, solvent selection for crystallization, and handling procedures to ensure experimental reproducibility.[1][2]

Physicochemical Profile & Solubility Mechanism[1][2][3]

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic domains and its hydrogen-bonding capability.[1][2]

Structural Determinants[1][2]
  • Lipophilicity (LogP ~4.1): The presence of two aromatic rings, one chlorinated, significantly drives the partition coefficient toward non-polar phases.[1]

  • H-Bonding Potential: The carbamate moiety (–NH–COO–) acts as both a hydrogen bond donor (NH) and acceptor (C=O, –O–).[1] This allows solubility in polar organic solvents but is insufficient to overcome the lattice energy in water.[1][2]

  • Crystalline Lattice: The intermolecular N-H[2]···O=C hydrogen bonding creates a stable crystal lattice (Melting Point: ~86–89 °C), requiring solvents with high dielectric constants or H-bond disrupting capabilities for effective dissolution.[1][2]

Solubility Landscape Matrix[1][2]

The following table summarizes the solubility behavior based on thermodynamic principles and empirical application data.

Solvent ClassRepresentative SolventSolubility RatingPrimary UtilityMechanistic Insight
Polar Aprotic DMSOHigh (>100 mg/mL)Stock Solutions, Bio-assaysDisrupts intermolecular H-bonds; dipole interactions stabilize the polar carbamate core.[1][2]
Polar Aprotic DMFHigh (>100 mg/mL)Synthesis, ReactionsSimilar mechanism to DMSO; ideal for elevated temperature reactions.[1]
Polar Protic Ethanol / MethanolModerate (10–50 mg/mL)Crystallization, HPLC Mobile PhaseSolvation via H-bonding; solubility increases significantly with temperature (reflux).[1]
Chlorinated Dichloromethane (DCM)Good (50–100 mg/mL)Extraction, ChromatographyExcellent solvation of the aromatic/chlorinated domains via dispersion forces.[1]
Esters Ethyl AcetateModerate (20–50 mg/mL)Partitioning, RecrystallizationGood balance of polarity; often used with Hexanes for precipitation.[1]
Aqueous Water / PBSNegligible (<0.1 mg/mL)Precipitation (Anti-solvent)Hydrophobic effect dominates; lattice energy exceeds hydration energy.[1]

Critical Note: While soluble in alcohols, this compound may undergo transesterification (alcoholysis) under forcing conditions (high heat, acidic/basic catalysts).[1] Always prepare fresh alcoholic solutions for analytical use.[1][2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Objective: Create a stable 50 mM stock solution for biological screening or dilution.

  • Weighing: Accurately weigh 13.09 mg of this compound (MW: 261.7 g/mol ) into a sterile 1.5 mL amber microcentrifuge tube.

    • Why Amber? Although relatively stable, protecting aromatic carbamates from UV light minimizes potential photo-degradation over long-term storage.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

    • Why Anhydrous? Water uptake in DMSO can cause gradual precipitation of hydrophobic compounds over freeze-thaw cycles.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35 °C for 5 minutes.

    • Visual Check: Solution should be completely clear and colorless to pale yellow.[1][2]

  • Storage: Aliquot into single-use vials and store at -20 °C.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Quantitatively determine solubility in a specific solvent (e.g., PBS pH 7.4 for biological relevance).[1]

  • Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25 °C) for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter.

    • Material Note: Do not use nylon filters if using acidic solvents, as they may bind the carbamate.[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (Detection: 254 nm). Calculate concentration against a standard curve prepared in DMSO/Acetonitrile.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification (Crystallization/Chrom) Start->Purification DMSO Solvent: DMSO (Max 0.1% final conc.) BioAssay->DMSO Stock Prep DMF Solvent: DMF or THF (High Solubility) Synthesis->DMF Reactant Solv. Recryst Solvent: EtOH/Water or EtOAc/Hexane Purification->Recryst Phase Separation

Figure 1: Decision tree for solvent selection ensuring compatibility with downstream applications.[1]

References

  • Hoffman Fine Chemicals. (2023).[1][2] this compound Product Specifications & Safety Data Sheet. Retrieved from [1]

  • PubChem. (2023).[1][2] Phenyl N-(4-chlorophenyl)carbamate Compound Summary (Analogous Structure). National Library of Medicine.[1][2] Retrieved from [1]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: Benzyl Carbamate. Retrieved from

  • Li, C., et al. (2008).[1][2][3] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.[1][2] Retrieved from

Sources

The Benzyl-Carbamate Pharmacophore: From Retigabine to Next-Generation Kv7 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Medicinal Chemistry of Substituted Benzyl Carbamates (Kv7 Modulators) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary: The Rise of the "Stabilizers"

The substituted benzyl carbamate class represents a pivotal chapter in neuropharmacology, marking the transition from non-specific ion channel blockers (e.g., sodium channel blockers like phenytoin) to precision Kv7 (KCNQ) channel openers . This guide analyzes the chemical evolution of this pharmacophore, focusing on the N-benzyl carbamate moiety found in Retigabine (Ezogabine) and its structural analogs.

While early carbamates (e.g., meprobamate) were simple anxiolytics, the addition of a substituted benzyl group conferred unique selectivity for the neuronal M-current (Kv7.2/7.3). This guide dissects the discovery, the fatal "blue skin" metabolic flaw of the first-generation drugs, and the structural engineering of second-generation modulators like XEN1101 (Azetukalner) .

Chemical Evolution & Structure-Activity Relationships (SAR)

The core pharmacophore for this class is the N-benzyl-phenyl-carbamate scaffold. The biological activity hinges on three specific structural domains:

  • The Cap (Carbamate): Essential for hydrogen bonding with the channel pore (Trp236 residue).

  • The Core (Aniline/Pyridine): A linker that dictates metabolic stability and solubility.

  • The Tail (Substituted Benzyl Group): The critical determinant of potency.

SAR Matrix: The "Benzyl" Criticality

The substitution pattern on the benzyl ring is the primary driver of potency.

DomainModificationEffect on Kv7.2/7.3 Activity
Benzyl Ring 4-Fluoro (Retigabine)Optimal. Balances lipophilicity and metabolic stability.
2,4-DifluoroIncreased potency but higher clearance.
UnsubstitutedSignificant loss of potency (>10-fold reduction).
Carbamate Ethyl ester (Retigabine)Standard activity.
Methyl esterReduced lipophilicity, lower brain penetration.[1]
Core Ring TriaminobenzeneHigh potency, but high oxidation risk (see Toxicity).
Pyridine (Flupirtine)Analgesic activity, but hepatotoxicity issues.

Mechanism of Action: The "Brake" on Hyperexcitability

Unlike traditional anticonvulsants that "plug" sodium channels, substituted benzyl carbamates act as allosteric openers of the KCNQ (Kv7) potassium channels.

The Molecular Mechanism[2]
  • Binding: The carbamate moiety binds to a hydrophobic pocket near the channel gate, specifically engaging Tryptophan 236 (Trp236) via hydrogen bonding.

  • Shift: This binding stabilizes the open conformation of the channel.

  • Hyperpolarization: The activation curve shifts to more negative potentials (hyperpolarizing shift of ~20 mV).

  • Result: The neuron's resting membrane potential is lowered, increasing the threshold required to trigger an action potential.

Visualization: KCNQ Signaling Pathway

KCNQ_Pathway Figure 1: Mechanism of Action for KCNQ Openers Drug Benzyl Carbamate (Retigabine/XEN1101) Channel Kv7.2/7.3 Channel (Pore Domain) Drug->Channel Binds Trp236 Residue Trp236 (H-Bond Anchor) Channel->Trp236 Engages ConfChange Stabilization of Open Conformation Trp236->ConfChange Induces K_Efflux K+ Efflux Increases ConfChange->K_Efflux Facilitates Hyperpol Membrane Hyperpolarization (Negative Shift) K_Efflux->Hyperpol Causes Excitability Neuronal Excitability (Decreased) Hyperpol->Excitability Inhibits

Caption: Logical flow of Kv7 channel modulation by benzyl carbamates, highlighting the critical Trp236 interaction.

The Retigabine (Ezogabine) Saga

Retigabine (Ethyl N-[2-amino-4-[(4-fluorobenzyl)amino]phenyl]carbamate) was the first-in-class drug approved for partial-onset seizures. However, its history serves as a cautionary tale in medicinal chemistry regarding chemotype stability .

Synthesis Protocol (Industrial Route)

The synthesis of Retigabine utilizes a reductive amination strategy followed by selective reduction.

Step-by-Step Methodology:

  • Starting Material: Ethyl N-(2-nitro-4-aminophenyl)carbamate.

  • Reductive Amination:

    • React the starting carbamate with 4-fluorobenzaldehyde in ethanol/THF.

    • Condition: 25°C for 6 hours.

    • Intermediate: Forms the imine (Schiff base) in situ.

  • Reduction:

    • Add Sodium Borohydride (NaBH4) or use catalytic hydrogenation (Pd/C + H2).

    • Result: The imine is reduced to the secondary amine (benzylamine linkage).

  • Nitro Reduction:

    • The nitro group at position 2 is reduced to a primary amine using Hydrazine Hydrate and Ferric Chloride (FeCl3) catalyst (or Pd/C).

    • Purification: Recrystallization from isopropanol.

The Toxicity Crisis: "Blue Skin" Syndrome

In 2013, the FDA issued a black box warning due to blue-grey pigmentation of the skin and retina in long-term users.

The Chemical Mechanism: The toxicity is intrinsic to the 1,2,4-triaminobenzene core.

  • Oxidation: The electron-rich triamine core is susceptible to auto-oxidation.

  • Dimerization: Retigabine and its N-acetyl metabolite undergo oxidative coupling to form phenazinium-type dimers .

  • Deposition: These dimers are highly pigmented (chromophores) and have high affinity for melanin, accumulating in the retina and skin.

The Renaissance: Next-Generation Carbamates (XEN1101)

To salvage the therapeutic potential of KCNQ opening while eliminating the toxicity, the scaffold was re-engineered. XEN1101 (Azetukalner) represents the successful evolution.

Structural Improvements
FeatureRetigabine (Old)XEN1101 (New)Impact
Core Structure Secondary AnilineTertiary Aniline Prevents oxidative dimerization (No blue skin).
Potency (EC50) ~0.9 µM~0.04 µM 20x more potent; lower dose required.
Half-Life Short (~8 hrs)Long Once-daily dosing improves compliance.
Comparative Workflow: Discovery Pipeline

Drug_Evolution Figure 2: Evolution from Unstable Triamines to Stable Pyridines Gen1 Generation 1: Flupirtine/Retigabine Feature: Secondary Amine Risk: Dimerization/Toxicity Opt Structural Optimization Goal: Block Oxidation Strategy: Tertiary Amines Gen1->Opt Clinical Failure Gen2 Generation 2: XEN1101 (Azetukalner) Feature: Pyridine/Tertiary Core Result: Stable & Potent Opt->Gen2 Rational Design

Caption: The structural pivot from Retigabine to XEN1101 to eliminate pigmentation toxicity.

References

  • Retigabine Synthesis & Industrial Process

    • Method for synthesizing retigabine (CN103724231A). Google Patents. Link

  • Mechanism of Action (KCNQ Trp236 Interaction)

    • Molecular Mechanisms and Structural Basis of Retigabine Analogues in Regulating KCNQ2 Channel. PubMed. Link

  • Toxicity Mechanism (Pigmentation)

    • An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry.[2] ACS Chemical Research in Toxicology. Link

  • Next-Generation Comparison (XEN1101)

    • Preclinical In Vitro and In Vivo Comparison of the Kv7 Activator XEN1101 with Ezogabine.[2] American Epilepsy Society.[2] Link

  • Clinical Efficacy of XEN1101

    • Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy.[3] JAMA Neurology. Link

Sources

Technical Guide: Safety & Handling of Benzyl N-(4-chlorophenyl)carbamate

[1][2][3]

Executive Summary & Chemical Identity

This compound is an organic carbamate ester commonly utilized as a lipophilic intermediate in medicinal chemistry, particularly in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and other serine hydrolase targets.[1][2][3]

Unlike simple N-methyl carbamates (often potent pesticides), N-aryl carbamates generally exhibit lower acute neurotoxicity but possess significant potential for skin sensitization and chronic organ toxicity due to metabolic release of the 4-chloroaniline moiety.[1][2][3]

Chemical Profile
PropertySpecification
CAS Number 6622-16-8
IUPAC Name Benzyl (4-chlorophenyl)carbamate
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, DCM, EtOAc; Practically insoluble in water.[1][2][3][5][6]
Structural Class N-aryl Carbamate (Urethane)

Hazard Identification & Toxicology

Note: Specific GHS data for CAS 6622-16-8 is limited.[1][2][3] The following hazards are derived from Structure-Activity Relationships (SAR) and precursor toxicology (The Precautionary Principle).

Core Hazards (Derived)
  • Acute Toxicity (Oral/Inhalation): Potentially harmful.[2][3][7][8] Carbamates can reversibly inhibit acetylcholinesterase (AChE), though N-aryl substitution typically reduces this potency compared to N-methyl analogs.[1][2][3]

  • Sensitization: High probability of skin sensitization (allergic dermatitis) upon repeated contact.[2][3]

  • Metabolic Toxicity: In vivo hydrolysis may release 4-chloroaniline (CAS 106-47-8), a known hemotoxic agent (methemoglobinemia) and suspected carcinogen.[1][2][3]

Precursor Carryover Risks

Synthesized batches may contain trace residuals of highly hazardous precursors:

  • Benzyl Chloroformate: Lachrymator, corrosive, causes severe respiratory damage.[2]

  • 4-Chloroaniline: Toxic by inhalation/contact, carcinogen.[2][3]

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier Analysis" approach dictates that reliance on PPE is the last line of defense.[2] Engineering controls must be primary.[2][3]

Hierarchy of Controls (Workflow)

SafetyHierarchycluster_0Primary Containment (Engineering)cluster_1Secondary Barrier (PPE)HoodChemical Fume Hood(Face Velocity: 0.5 m/s)GlovesDouble Nitrile Gloves(Outer: 0.11mm, Inner: 0.06mm)Hood->GlovesStandard HandlingRespRespirator (P100/OV)*Only outside hood*Hood->RespSpill/EmergencyGloveboxGlovebox (Iso < 50ng/m³)*If handling >10g powder*Glovebox->GlovesHigh Potency/Scale-upBodyTyvek Lab Coat + Safety GogglesGloves->Body

Figure 1: Risk-based containment strategy. Red nodes indicate requirements for high-quantity handling.

Specific PPE Recommendations
  • Respiratory: If handling micronized powder outside a hood, a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.[2][3]

  • Dermal: Double-gloving is required.[1][2][3]

    • Inner: Nitrile (4 mil).[2][3][9]

    • Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for prolonged contact with solvated compound.[1][2][3]

    • Rationale: Carbamates can permeate thin nitrile when dissolved in organic solvents like DCM.[2][3]

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2][3] Moisture can induce slow hydrolysis to the aniline and benzyl alcohol.[2][3]

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential catalytic degradation.[2][3]

Stability & Reactivity[3]
  • Hydrolysis: Stable at neutral pH.[2][3] Hydrolyzes rapidly in strong base (NaOH/KOH) and slowly in strong acid.[2][3]

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases, and reducing agents.[2]

Experimental Protocol: Safe Solubilization

Avoid creating dust.

  • Weigh the solid inside the fume hood using an anti-static weighing boat.[2][3]

  • Transfer to the reaction vessel.

  • Add solvent (e.g., DMSO or DCM) down the side of the vessel to wash residual powder into the solution.[2]

  • Seal the vessel immediately after addition.

Emergency Response Procedures

Spill Management (Solid)

Do NOT sweep dry dust.[2][3] This aerosolizes the compound.[2][3]

  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, P100 respirator.[2]

  • Wet Method: Cover the spill with a paper towel dampened with Ethanol/Water (1:1) .[2][3]

  • Scoop: Carefully scoop the wet material into a hazardous waste bag.

  • Decontaminate: Wipe surface with 1N NaOH (to hydrolyze residues) followed by water.[2][3]

First Aid
  • Inhalation: Move to fresh air. Monitor for signs of cholinergic crisis (salivation, tearing, pinpoint pupils).[2]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol on skin (enhances absorption).[2][3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Note to Physician: Treat as a carbamate exposure.[2][3] Atropine is the specific antidote for cholinergic symptoms; Pralidoxime (2-PAM) is generally not effective for carbamates and may be contraindicated.[1][2][3]

Synthesis & Degradation Pathways

Understanding the synthesis aids in identifying impurity hazards.[2][3]

SynthesisPathP1Benzyl Chloroformate(Corrosive/Lachrymator)RxnReaction(Base/DCM)P1->RxnP24-Chloroaniline(Toxic/Carcinogen)P2->RxnProdThis compound(Target)Rxn->ProdDegradHydrolysis(Strong Base/Metabolism)Prod->DegradMetabolism/WasteByprod1Benzyl AlcoholDegrad->Byprod1Byprod24-Chloroaniline(Toxic Return)Degrad->Byprod2

Figure 2: Synthesis route and metabolic degradation returning to toxic precursors.[1][2][3]

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CAS 6622-16-8).[1][2][3] National Library of Medicine.[2][3] Link[2][3]

  • Hoffman Fine Chemicals. (2025).[2][3] Safety Data Sheet: this compound. Link

  • World Health Organization (WHO). (2009).[2][3] The WHO Recommended Classification of Pesticides by Hazard. Guidelines on Carbamate Toxicology. Link[2][3]

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: Benzyl Carbamate (Analogous Hazard Data). Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[2][3] Pocket Guide to Chemical Hazards: 4-Chloroaniline. Link[2][3]

Structural Analogs of Benzyl N-(4-chlorophenyl)carbamate: Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analogs, synthesis, and pharmacological applications of Benzyl N-(4-chlorophenyl)carbamate , a privileged scaffold in agrochemical and medicinal chemistry.

Executive Summary

This compound (CAS: 6622-16-8) represents a distinct class of O-alkyl N-aryl carbamates . While often utilized as a robust chemical intermediate for isocyanate generation, its structural architecture shares critical pharmacophores with mitotic inhibitor herbicides (e.g., Chlorpropham) and serine hydrolase inhibitors. This guide deconstructs the scaffold’s chemical biology, outlining its synthesis, structure-activity relationships (SAR), and functional analogs in drug and agrochemical development.

Core Chemical Identity
  • IUPAC Name: Benzyl (4-chlorophenyl)carbamate

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Core Scaffold: Carbamate linker bridging a lipophilic benzyl ester and an electron-deficient aniline.

  • Key Properties: Lipophilic (

    
    ), hydrolytically stable at neutral pH, susceptible to base-catalyzed hydrolysis or thermal decomposition to isocyanates.
    

Chemical Architecture & SAR Analysis

The molecule can be dissected into three functional regions, each governing specific biological interactions.

RegionComponentFunctionality & SAR Implications
A Benzyl Ester (O-Side) Lipophilic Anchor: Occupies hydrophobic pockets (e.g., tubulin

-subunit). Modification: Substitution with isopropyl yields Chlorpropham (herbicide); substitution with propynyl yields Barban.
B Carbamate Linker Warhead/Linker: Hydrogen bond donor (NH) and acceptor (C=O). Reactivity: Stable linker for microtubule inhibitors; "Suicide substrate" for serine hydrolases (if O-side is a good leaving group).
C 4-Chlorophenyl (N-Side) Electronic Modulator: The 4-Cl substituent lowers the pKa of the NH, increasing H-bond donor strength. Bioisosteres: 3,4-dichlorophenyl (Swep), 3-chlorophenyl (Chlorpropham).
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and key analogs derived from the core scaffold.

SAR_Analysis Core This compound (Core Scaffold) RegionA Region A: O-Benzyl Group (Lipophilic Domain) Core->RegionA Modifies RegionB Region B: Carbamate Linker (H-Bonding/Acylation) Core->RegionB Contains RegionC Region C: 4-Cl-Phenyl Ring (Electronic Tuning) Core->RegionC Modifies Chlorpropham Chlorpropham (Herbicide) (Isopropyl analog) RegionA->Chlorpropham Benzyl -> Isopropyl Barban Barban (Herbicide) (Alkynyl analog) RegionA->Barban Benzyl -> 4-chlorobut-2-ynyl FAAH_Inhib FAAH Inhibitors (O-Aryl/Alkyl variants) RegionB->FAAH_Inhib Acylates Serine Swep Swep (Herbicide) (3,4-dichloro analog) RegionC->Swep 4-Cl -> 3,4-diCl

Figure 1: Structural deconstruction of this compound and its derivation into functional agrochemical and pharmaceutical analogs.

Synthesis Strategies

High-purity synthesis is critical for biological assay reproducibility. Three primary pathways exist, selected based on reagent availability and functional group tolerance.

Method A: Chloroformate Coupling (Standard)

The most robust method involves the nucleophilic attack of 4-chloroaniline on benzyl chloroformate.

  • Pros: High yield (>90%), scalable.

  • Cons: Requires handling of corrosive chloroformates.

Method B: Isocyanate Addition (Atom Economic)

Reaction of benzyl alcohol with 4-chlorophenyl isocyanate.

  • Pros: 100% atom economy, mild conditions.

  • Cons: Isocyanates are respiratory sensitizers; moisture sensitivity.

Method C: Oxidative Chan-Lam Coupling (Modern)

Copper-catalyzed coupling of benzyl carbamate with 4-chlorophenylboronic acid.

  • Pros: Avoids phosgene derivatives, tolerates sensitive functional groups.

  • Cons: Lower yields, requires transition metal catalyst removal.

Synthesis_Pathways Aniline 4-Chloroaniline MethodA Method A: Nucleophilic Substitution (Base: Et3N, Solvent: DCM, 0°C) Aniline->MethodA CbzCl Benzyl Chloroformate CbzCl->MethodA Isocyanate 4-Chlorophenyl Isocyanate MethodB Method B: Addition Reaction (Cat: DBTL, Solvent: Toluene, Reflux) Isocyanate->MethodB BnOH Benzyl Alcohol BnOH->MethodB Boronic 4-Chlorophenylboronic Acid MethodC Method C: Chan-Lam Coupling (Cat: Cu(OAc)2, Base: Pyridine, O2) Boronic->MethodC BnCarbamate Benzyl Carbamate BnCarbamate->MethodC Product This compound (Yield: 85-95%) MethodA->Product MethodB->Product MethodC->Product

Figure 2: Convergent synthetic pathways for the target scaffold.

Functional Analogs & Applications

Agrochemicals: Mitotic Inhibitors

The most direct functional analogs of this compound are bis-carbamate herbicides .

  • Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule polymerization during cell division (mitosis).

  • Key Analog: Chlorpropham (CIPC) .

    • Structure: Isopropyl N-(3-chlorophenyl)carbamate.

    • Comparison: The benzyl group in our title compound is bulkier than the isopropyl group in Chlorpropham. While the benzyl analog retains activity, the isopropyl group provides optimal steric fit for the plant tubulin binding site.

Pharmaceuticals: Serine Hydrolase Inhibitors

N-aryl carbamates are classic inhibitors of serine hydrolases (AChE, FAAH).

  • Mechanism: The active site serine nucleophile attacks the carbamate carbonyl.

    • Leaving Group: For O-benzyl carbamates, the leaving group would be Benzyl Alcohol (poor leaving group) or the Aniline (if the mechanism involves elimination).

    • Optimization: To turn this scaffold into a potent inhibitor (e.g., for FAAH inhibition to treat pain/anxiety), the O-side is often modified to a group that improves binding or leaving ability (e.g., O-biphenyl or O-cyclohexyl in URB597).

  • Antimicrobial: Sulfenylated derivatives of O-ethyl-N-(4-chlorophenyl)carbamate have shown fungicidal activity against Aspergillus and Fusarium species.

Comparative Properties Table
CompoundR1 (O-Side)R2 (N-Side)Primary ApplicationMechanism
Title Compound Benzyl 4-Cl-Phenyl Intermediate / Model Tubulin binding / Precursor
ChlorprophamIsopropyl3-Cl-PhenylHerbicide (Sprout suppressant)Microtubule disruption
ProphamIsopropylPhenylHerbicideMicrotubule disruption
Barban4-Cl-but-2-ynyl3-Cl-PhenylHerbicide (Post-emergence)Microtubule disruption
SwepMethyl3,4-diCl-PhenylHerbicideMicrotubule disruption
Physostigmine*(Complex)MethylDrug (Glaucoma)AChE Inhibition

*Physostigmine is an O-aryl N-alkyl carbamate, structurally "reversed" but mechanistically related.

Experimental Protocols

Protocol 1: Synthesis of this compound (Method A)

Objective: Produce high-purity standard for biological testing.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.

  • Solubilization: Dissolve 4-chloroaniline (1.27 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Benzyl Chloroformate (1.5 mL, 10.5 mmol) over 15 minutes. The reaction is exothermic; maintain T < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (30 mL). Extract organic layer, wash with sat. NaHCO₃ and Brine. Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white needles.

    • Expected Yield: ~90-95%.

    • Melting Point: 102-104°C.

Protocol 2: Tubulin Polymerization Inhibition Assay (In Vitro)

Objective: Verify herbicidal/cytotoxic mechanism of the analog.

  • Reagents: Purified tubulin (porcine brain), GTP, reaction buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Preparation: Dilute test compound (this compound) in DMSO to concentrations of 1, 10, 50, and 100 µM.

  • Incubation: Mix tubulin (2 mg/mL) with test compound in PEM buffer + 1 mM GTP at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in OD340. Effective inhibitors (like Chlorpropham analogs) will suppress the Vmax of polymerization compared to DMSO control.

References

  • Synthesis via Chan-Lam Coupling

    • Title: A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temper
    • Source: The Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Herbicidal Mechanism (Microtubules)

    • Title: Mitotic disrupters: herbicides th
    • Source: Pest Management Science.
    • URL:[Link]

  • Fungicidal Activity of Analogs

    • Title: Synthesis and Fungicidal Activity of Some Sulphide Derivatives of O-Ethyl-N-Substituted Phenylcarbam
    • Source: Pakistan Journal of Scientific and Industrial Research.
    • URL:[Link]

  • FAAH Inhibition Context

    • Title: Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives as Novel F
    • Source: Journal of Medicinal Chemistry (2007).[2]

    • URL:[Link]

  • General Properties & Safety

    • Title: this compound - Substance Information.[3]

    • Source: PubChem.
    • URL:[Link]

Sources

preliminary cytotoxicity screening of "benzyl N-(4-chlorophenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzyl N-(4-chlorophenyl)carbamate

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of this compound

This compound (CAS RN: 6622-16-8) is a small molecule belonging to the carbamate class of compounds.[1] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the carbamate functional group is a well-established pharmacophore present in numerous approved drugs and biologically active compounds.[2][3] Furthermore, related structures incorporating the N-phenylcarbamate and N-phenylbenzamide scaffolds have demonstrated a range of biological activities, including antiviral and anticancer properties.[4][5][6] This structural precedent underscores the rationale for investigating the cytotoxic potential of this compound as a preliminary step in drug discovery.

The preliminary assessment of cytotoxicity is a crucial gateway in the development of novel therapeutic agents. It serves to identify compounds with potential anticancer activity and, equally importantly, to flag those with unacceptable levels of toxicity early in the process, thereby conserving resources.[7][8] This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound, grounded in established methodologies and best practices.

Strategic Selection of In Vitro Models: A Foundational Approach

The choice of cell lines is a critical determinant of the relevance and predictive power of a preliminary cytotoxicity screen. For a novel compound with an unknown mechanism of action, a pragmatic approach involves selecting a small, diverse panel of cancer cell lines. The National Cancer Institute (NCI) has historically utilized a three-cell line panel for pre-screening purposes, chosen for their high sensitivity and ability to predict broader activity across the full NCI-60 panel.[9] This strategy provides a cost-effective and efficient initial assessment.[9]

For the preliminary screening of this compound, the following well-characterized and commonly used human cancer cell lines are proposed:

  • MCF-7: A breast adenocarcinoma cell line, representing a common type of hormone-responsive cancer.

  • NCI-H460: A non-small cell lung cancer cell line, representing a prevalent and often aggressive form of lung cancer.

  • SF-268: A glioblastoma cell line, representing a highly malignant and difficult-to-treat brain tumor.

In addition to this cancer cell line panel, it is advisable to include a non-cancerous cell line to assess the compound's selectivity. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice for this purpose, providing an early indication of the therapeutic index.[10][11]

Assessing Cytotoxicity: A Dual-Assay Approach

To obtain a comprehensive preliminary cytotoxicity profile, a dual-assay approach is recommended, targeting different cellular processes. This provides a more robust assessment than relying on a single method.

  • Metabolic Viability Assessment: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with compromised plasma membranes.[7] An increase in LDH in the culture supernatant is a direct indicator of cell lysis and cytotoxicity.[15][16]

The following diagram illustrates the workflow for this dual-assay approach:

Cytotoxicity_Screening_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare this compound Stock (e.g., in DMSO) Compound_Addition Add Serial Dilutions of Compound (e.g., 0.1 - 100 µM) Compound_Prep->Compound_Addition Cell_Culture Culture Selected Cell Lines (MCF-7, NCI-H460, SF-268, HEK293) Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance_Reading Read Absorbance (Spectrophotometer) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading IC50_Calc Calculate IC50 Values Absorbance_Reading->IC50_Calc Data_Summary Summarize Data in Tables IC50_Calc->Data_Summary

Caption: Workflow for the preliminary cytotoxicity screening of a novel compound.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard methodologies.[13][14][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[7] Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This protocol is based on established principles of LDH release assays.[7][15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:[7][18]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Culture medium alone.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[7] Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.[15][16]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate interpretation and comparison across cell lines.

Table 1: Hypothetical IC50 Values of this compound after 48-hour Exposure (MTT Assay)

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma12.5 ± 1.5
NCI-H460Lung Carcinoma8.2 ± 0.9
SF-268Glioblastoma18.9 ± 2.3
HEK293Normal Kidney> 100

SD: Standard Deviation from three independent experiments.

Table 2: Hypothetical Percentage of LDH Release in Response to this compound (10 µM) after 24-hour Exposure

Cell LineSpontaneous Release (%)Maximum Release (%)Compound X Treated (%)
MCF-79.1 ± 1.110035.4 ± 4.1
NCI-H46011.3 ± 1.410058.7 ± 6.3
SF-26810.5 ± 1.210025.1 ± 3.0
HEK2937.8 ± 0.810012.6 ± 1.5

% Release is relative to the maximum LDH release control.

Hypothesized Mechanism of Action and Future Directions

The carbamate moiety in this compound could potentially interact with various biological targets. Carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase and fatty acid amide hydrolase. In the context of cancer, they may interfere with signaling pathways crucial for cell proliferation and survival.

The following diagram outlines a potential, generalized signaling pathway that could be inhibited by a cytotoxic compound, leading to apoptosis.

Apoptosis_Pathway cluster_pathway Potential Cytotoxic Mechanism Compound This compound Target Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibits Pathway Inhibition of Proliferation Pathway (e.g., MAPK, PI3K/Akt) Mitochondria Mitochondrial Dysfunction Pathway->Mitochondria Downstream Effect Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A generalized signaling pathway leading to apoptosis that could be affected by a cytotoxic compound.

Based on the preliminary screening results, further investigations could include:

  • Expansion to a larger panel of cell lines: To determine the broader spectrum of activity.

  • Mechanism of action studies: Including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target identification studies.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.[5]

Conclusion

This technical guide outlines a robust and efficient strategy for the preliminary cytotoxicity screening of this compound. By employing a strategically selected panel of cell lines and utilizing complementary cytotoxicity assays, researchers can effectively assess the compound's potential as an anticancer agent. The data generated from this initial screen will be instrumental in guiding future research and development efforts.

References

  • Chang, C.-C., et al. (1997). Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1983-1985. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 6622-16-8 | this compound. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Singh, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • Cui, A.-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. [Link]

  • Węglińska, E., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Roy, P. S., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • Cui, A.-L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Takara Bio. (2019). LDH Cytotoxicity Detection Kit. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for Benzyl N-(4-chlorophenyl)carbamate (CAS: 6622-16-8), a structural motif frequently utilized in medicinal chemistry as a pharmacophore or a protected amine intermediate (Cbz-protection).

While isocyanate-based routes exist, this guide focuses on the Chloroformate Route (Nucleophilic Acyl Substitution) . This method is preferred for laboratory-scale drug discovery due to the high availability of reagents, avoidance of toxic isocyanate handling, and superior atom economy compared to Curtius rearrangements.

Key Deliverables:

  • Step-by-step synthesis protocol (10 mmol scale).

  • Critical process parameters (CPPs) for impurity control.

  • Self-validating workup procedures.

Reaction Mechanism & Retrosynthesis

The synthesis proceeds via the nucleophilic attack of the nitrogen lone pair of 4-chloroaniline onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl) . The reaction requires a base (Pyridine or Triethylamine) to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reaction Pathway Diagram

ReactionMechanism Reagents Reagents: 4-Chloroaniline Benzyl Chloroformate Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (0°C, DCM) Base Base Scavenger (Pyridine/HCl) Intermediate->Base H+ Abstraction Product Target: This compound Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway of the carbamate formation via acyl substitution.

Safety & Handling (Critical)

ReagentHazard ClassHandling Requirement
Benzyl Chloroformate (Cbz-Cl) Lachrymator , Corrosive, ToxicFume Hood Mandatory. Degrades in moist air to release HCl. Store at 2-8°C.
4-Chloroaniline Acute Toxicity, IrritantWear double nitrile gloves. Avoid dust generation.[1][2]
Dichloromethane (DCM) Volatile, Carcinogen SuspectUse in well-ventilated area.
Pyridine Flammable, Toxic, MalodorousHandle in hood.[3] Use bleach to neutralize spills.

Experimental Protocol

Reagents & Stoichiometry

Scale: 10.0 mmol (Theoretical Yield: ~2.61 g)

ReagentMW ( g/mol )Equiv.[4][5]AmountDensityVolume
4-Chloroaniline 127.571.01.28 gSolidN/A
Benzyl Chloroformate 170.591.11.88 g1.195 g/mL~1.57 mL
Pyridine 79.101.51.19 g0.978 g/mL~1.21 mL
DCM (Anhydrous) -Solvent--40 mL
Step-by-Step Procedure
Step 1: Solubilization (Time: 10 min)
  • Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture.
    
  • Add 4-chloroaniline (1.28 g, 10 mmol) .

  • Add DCM (30 mL) and stir until fully dissolved.

  • Add Pyridine (1.21 mL, 15 mmol) .

    • Expert Insight: Pyridine acts as both a base and a nucleophilic catalyst (forming an active N-acylpyridinium intermediate), which accelerates the reaction compared to inorganic bases.

Step 2: Controlled Addition (Time: 30 min)
  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Why? Cooling suppresses the formation of bis-acylated byproducts and controls the exotherm.

  • Dilute Benzyl chloroformate (1.57 mL) in DCM (10 mL) in a separate dropping funnel or syringe.

  • Add the Cbz-Cl solution dropwise over 15–20 minutes.

    • Observation: A white precipitate (Pyridine·HCl) may begin to form. This is a positive sign of reaction progress.

Step 3: Reaction & Monitoring (Time: 2–4 hours)
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2 hours.

  • Process Analytical Technology (PAT) - TLC Check:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Target: Disappearance of 4-chloroaniline (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
Step 4: Workup & Isolation (Self-Validating)

The workup is designed to chemically remove specific impurities based on solubility.

WorkupLogic ReactionMix Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (aq) ReactionMix->Wash1 Removes Pyridine & Unreacted Aniline Wash2 Wash 2: Sat. NaHCO3 (aq) Wash1->Wash2 Neutralizes Excess Acid & Hydrolyzes Excess Cbz-Cl Wash3 Wash 3: Brine (Sat. NaCl) Wash2->Wash3 Removes Water Dry Dry over Na2SO4 & Evaporate Wash3->Dry Isolates Crude Solid

Figure 2: Purification logic flow. Each wash targets a specific impurity class.

  • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2 × 20 mL) .

    • Validation: This converts excess Pyridine and unreacted 4-chloroaniline into water-soluble hydrochloride salts, removing them from the organic phase.

  • Base Wash: Wash organic layer with Saturated

    
     (2 × 20 mL) .
    
    • Validation: Removes any residual HCl and hydrolyzes trace unreacted Benzyl chloroformate to benzyl alcohol (which is easier to separate later).

  • Drying: Wash with Brine (20 mL) , separate, and dry the organic layer over anhydrous

    
    .[5]
    
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator, 40°C bath) to yield the crude solid.

Purification
  • Crude Appearance: Off-white to pale yellow solid.

  • Recrystallization (Preferred):

    • Dissolve crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .

    • Add Hexane dropwise until slight turbidity appears.

    • Cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold Hexane.

  • Yield Expectation: >85% (Isolated).

Analytical Characterization

To validate the identity of This compound , compare experimental data against these reference values.

TechniqueExpected SignalStructural Assignment
1H NMR (400 MHz,

)

7.30–7.45 (m, 5H)
Benzyl aromatic protons

7.20–7.35 (m, 4H)
4-Chlorophenyl aromatic protons (AA'BB' system)

6.6–6.8 (br s, 1H)
N-H (Carbamate proton)

5.20 (s, 2H)
Benzyl -CH2-
IR Spectroscopy ~1700–1720

C=O Stretch (Carbamate)
~3300

N-H Stretch
Melting Point 100–105°C Sharp melting range indicates purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Cbz-ClEnsure Cbz-Cl is fresh and reagents are anhydrous. Increase Cbz-Cl equivalents to 1.2.
Oil instead of Solid Residual Solvent/Benzyl AlcoholHigh vacuum drying (>4 hours). If Benzyl Alcohol persists (from Cbz-Cl hydrolysis), recrystallize from Hexane/EtOAc.
Bis-acylation Reaction too hot or excess Cbz-ClStrictly maintain 0°C during addition. Add Cbz-Cl slower.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Cbz protection protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).

  • National Center for Biotechnology Information (NCBI).

  • Sigma-Aldrich (Merck).

Sources

"benzyl N-(4-chlorophenyl)carbamate" as a BACE1 modulator in assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Benzyl N-(4-chlorophenyl)carbamate as a BACE1 Modulator

Executive Summary

This guide details the validation protocols for This compound (and related lipophilic carbamate scaffolds) as a modulator of


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1 ).

While peptidomimetic BACE1 inhibitors have historically dominated clinical trials, small-molecule non-peptidic scaffolds like carbamates offer distinct pharmacokinetic advantages, including improved blood-brain barrier (BBB) penetration. However, the carbamate moiety requires rigorous validation to distinguish between specific aspartyl protease inhibition, promiscuous aggregation, or assay interference. This document outlines a "Go/No-Go" decision matrix using orthogonal FRET and cellular ELISA assays.

Technical Specifications & Compound Handling

Compound Identity:

  • IUPAC Name: this compound

  • Structural Features: Lipophilic benzyl tail (P1' subsite targeting), Carbamate linker (H-bond donor/acceptor), 4-Chlorophenyl headgroup (hydrophobic S1 targeting).

  • Target Mechanism: Potential reversible competitive inhibition or allosteric modulation of the BACE1 dyad (Asp32/Asp228).

Preparation Protocol:

  • Solubility Check: This compound is highly lipophilic (Predicted LogP ~3.5–4.0).

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. Inspect for particulates.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute to 100x final concentration in DMSO before adding to the aqueous assay buffer. Critical: Keep final DMSO concentration <1% in the assay to prevent enzyme denaturation.

Biological Context: The Amyloidogenic Pathway[1]

BACE1 is the rate-limiting enzyme in the production of Amyloid-


 (A

).[1][2] Inhibition of BACE1 prevents the initial cleavage of the Amyloid Precursor Protein (APP).[3][2]

BACE1_Pathway APP APP (Transmembrane) sAPPb sAPPβ (Soluble) APP->sAPPb Cleavage C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 (β-Secretase) Target of Carbamate BACE1->APP Catalysis Ab42 Aβ42 (Neurotoxic) C99->Ab42 γ-Cleavage GammaSec γ-Secretase GammaSec->C99 Plaques Amyloid Plaques Ab42->Plaques Aggregation

Figure 1: The Amyloidogenic Pathway. BACE1 cleavage of APP is the critical first step generating the C99 fragment, which is subsequently processed by


-secretase to form toxic A

42.[1][2]

Protocol A: TR-FRET Enzymatic Inhibition Assay

Objective: Determine the IC


 of this compound against recombinant human BACE1.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a rhodamine-based peptide substrate.
Materials
  • Enzyme: Recombinant human BACE1 (extracellular domain), 5 nM final.

  • Substrate: Biotin-LC-SEVNLDAEFR-K(HiLyte Fluor™ 647)-NH2 (APP Swedish mutation sequence).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (optimal for aspartyl proteases), 0.01% Tween-20 (prevents aggregation).

  • Detection: Europium-Streptavidin (Eu-SA).

Step-by-Step Workflow
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the carbamate in DMSO, starting at 100

    
    M.
    
  • Enzyme Pre-incubation:

    • Add 10

      
      L of BACE1 enzyme solution to a 384-well black low-volume plate.
      
    • Add 100 nL of compound via acoustic dispenser (Echo) or pin tool.

    • Critical Step: Incubate for 15 minutes at 25°C. This allows the carbamate to equilibrate with the active site or allosteric pockets.

  • Reaction Initiation:

    • Add 10

      
      L of Substrate mixture (Substrate + Eu-SA).
      
    • Final volume: 20

      
      L.
      
  • Kinetic Read:

    • Incubate for 60 minutes at RT in the dark.

    • Measure TR-FRET on a multi-mode reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm (Europium).

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor/FRET signal).

Data Analysis

Calculate the FRET ratio (


). Normalize to controls:
  • 0% Inhibition: DMSO only + Enzyme + Substrate.

  • 100% Inhibition: No Enzyme (Buffer only) or known inhibitor (e.g., Verubecestat, 1

    
    M).
    

Fit data to the Four-Parameter Logistic (4PL) Equation :



Protocol B: Cellular Functional Assay (ELISA)

Objective: Verify if the lipophilic benzyl/chlorophenyl groups facilitate membrane permeability and inhibit A


 secretion in a cellular context.
Cell Line:  HEK293 stably overexpressing APP (Swedish mutation) - "HEK293-APPsw".
Workflow Diagram

Cellular_Assay Step1 Seed HEK293-APPsw Cells (20k cells/well, 96-well plate) Step2 24h Attachment Period Step1->Step2 Step3 Treat with this compound (0.1 - 30 µM) Step2->Step3 Step4 Incubate 16-24 Hours Step3->Step4 Step5 Harvest Supernatant (Conditioned Media) Step4->Step5 Step7 Cell Viability Assay (MTS/ATP) *Crucial Control* Step4->Step7 Step6 Sandwich ELISA for Aβ40/42 Step5->Step6

Figure 2: Cellular Assay Workflow. Parallel assessment of A


 reduction and cell viability is mandatory to rule out toxicity-induced artifacts.
Detailed Steps
  • Seeding: Plate cells in DMEM + 10% FBS. Allow attachment overnight.

  • Treatment: Replace media with serum-free media containing the compound. Serum proteins can bind lipophilic carbamates, shifting the potency.

  • Collection: After 24h, collect supernatant. Add protease inhibitors immediately to prevent A

    
     degradation.
    
  • ELISA: Use a commercial A

    
    40 kit (e.g., Meso Scale Discovery or Invitrogen).
    
    • Capture Ab: Anti-A

      
       (N-terminal).
      
    • Detection Ab: Anti-A

      
      40 (C-terminal specific).
      
  • Viability Control (Mandatory): Use the remaining cells on the plate to run a CellTiter-Glo (ATP) assay.

    • Interpretation: If A

      
       drops only when ATP drops, the compound is cytotoxic , not a specific BACE1 inhibitor.
      

Anticipated Results & Troubleshooting

ParameterExpected Outcome (Valid Hit)Warning Sign (False Positive)
Enzymatic IC

1

M – 10

M (Moderate potency for a fragment)
> 50

M or flat curve (Inactive)
Hill Slope ~1.0 (1:1 binding stoichiometry)> 2.0 (Aggregation/Precipitation)
Cellular Potency 2x – 5x the Enzymatic IC

(due to membrane barrier)
No activity (Poor permeability)
Cell Toxicity No toxicity at IC

concentration
Toxicity parallels A

reduction

Scientific Insight - The "Carbamate" Nuance: Simple carbamates often lack the requisite "transition-state isostere" geometry to bind the catalytic aspartates of BACE1 tightly (unlike hydroxyethylamines). If this compound shows activity, investigate Allosteric Inhibition .

  • Validation: Perform the enzymatic assay at varying substrate concentrations. If

    
     decreases but 
    
    
    
    remains constant, it indicates non-competitive (allosteric) binding, potentially at the "Flap" region of BACE1.

References

  • Vassar, R., et al. (1999). "Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE."[1] Science, 286(5440), 735-741.

  • Kennedy, M. E., et al. (2016).

    
    -amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine, 8(363). 
    
  • Ghosh, A. K., et al. (2012). "BACE1 inhibitors for the treatment of Alzheimer's disease: chemical evolution and biological activity." MedChemComm, 3, 1360-1369. (Discusses structural requirements including carbamate linkers).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound aggregation." Current Opinion in Chemical Biology, 14(3), 315-324. (Critical for validating lipophilic carbamates).

  • PubChem Compound Summary. "this compound" (CID 655458).

Sources

application of "benzyl N-(4-chlorophenyl)carbamate" in crop protection research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl N-(4-chlorophenyl)carbamate in Agrochemical Discovery

Executive Summary

This compound (CAS 6622-16-8) is a specialized research probe used primarily in the Structure-Activity Relationship (SAR) optimization of phenylcarbamate herbicides. Unlike commercial standards such as Chlorpropham (CIPC) or Propham, which utilize isopropyl esters, this benzyl analog serves as a critical tool for mapping the hydrophobic tolerance of the herbicide binding site on plant tubulin.

This guide details the application of this compound in:

  • Lead Optimization: Probing the steric and lipophilic limits of the "ester pocket" in the mitotic inhibitor binding site.

  • Metabolic Stability Profiling: Assessing the hydrolytic lability of benzyl esters vs. alkyl esters to predict environmental persistence.

  • Mode of Action (MoA) Validation: Confirming microtubule assembly inhibition via root growth bioassays.

Scientific Background & Mechanism

Chemical Identity
  • IUPAC Name: Benzyl (4-chlorophenyl)carbamate

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Class: N-phenylcarbamate (Mitotic Inhibitor)

  • Key Structural Feature: The molecule replaces the isopropyl group of Chlorpropham with a bulky, lipophilic benzyl group.

Mechanism of Action: Microtubule Disruption

Phenylcarbamate herbicides act as antimitotic agents . They bind to plant tubulin (distinct from animal tubulin) at a site overlapping with or allosteric to the colchicine binding site. This binding inhibits the polymerization of tubulin into microtubules, leading to:

  • C-Mitosis: Arrest of cell division at metaphase.

  • Morphological Symptoms: Swollen root tips, stunted hypocotyls, and failure of seedling emergence.

Expert Insight: The benzyl analog is often less active in vivo than the isopropyl analog (Chlorpropham) due to steric hindrance or rapid metabolic hydrolysis. However, it is essential for defining the maximum volume of the hydrophobic pocket in the target protein.

MoA_Pathway Compound This compound Tubulin Plant Tubulin Heterodimers Compound->Tubulin Binds Hydrophobic Pocket Complex Tubulin-Carbamate Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization INHIBITS Mitosis Cell Division (Mitosis) Polymerization->Mitosis Required for Symptom Root Swelling / Growth Arrest Mitosis->Symptom Failure leads to

Figure 1: Mechanism of Action pathway showing the inhibition of microtubule polymerization by phenylcarbamates.

Experimental Protocols

Protocol A: High-Purity Synthesis for Biological Testing

Objective: Synthesize analytical-grade material (>98% purity) for bioassays, avoiding urea byproducts.

Reagents:

  • 4-Chlorophenyl isocyanate (1.0 equiv)

  • Benzyl alcohol (1.1 equiv)

  • Triethylamine (TEA) (0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 10 mmol of Benzyl alcohol in 20 mL anhydrous DCM. Add TEA.

  • Addition: Cool the solution to 0°C. Dropwise add 10 mmol of 4-Chlorophenyl isocyanate dissolved in 10 mL DCM over 15 minutes.

    • Note: Exothermic reaction. Control temperature to prevent trimerization of isocyanate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA), then Brine. Dry over MgSO₄.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Synthesis_Workflow Start Reagents: 4-Cl-Ph-NCO + BnOH Step1 0°C Addition in DCM (Cat: TEA) Start->Step1 Step2 Stir RT (4h) Monitor TLC Step1->Step2 Step3 Acid Wash (1M HCl) Remove Amine Step2->Step3 Step4 Recrystallization (EtOH/Hexane) Step3->Step4 Product Pure this compound Step4->Product

Figure 2: Synthetic workflow for the preparation of the target carbamate.

Protocol B: Arabidopsis thaliana Root Growth Inhibition Assay

Objective: Quantify herbicidal potency (IC₅₀) compared to Chlorpropham.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) agar plates.

  • Test compound dissolved in DMSO.

Procedure:

  • Sterilization: Surface sterilize seeds (70% EtOH, 5 min).

  • Plate Preparation: Supplement molten MS agar with the test compound at concentrations: 0, 0.1, 1, 10, 50, 100 µM. (Final DMSO < 0.1%).

  • Sowing: Place seeds in a linear arrangement on the agar surface.

  • Stratification: Incubate plates at 4°C for 2 days (dark) to synchronize germination.

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow gravitropic root growth.

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Plot Root Length vs. Log[Concentration] to determine IC₅₀.

Data Interpretation:

  • High Potency: IC₅₀ < 1 µM (Comparable to commercial standards).

  • Moderate Potency: IC₅₀ 1–10 µM (Valid hit).

  • Swollen Tips: Presence of "club-shaped" root tips confirms microtubule inhibition mechanism.

Protocol C: Hydrolytic Stability Profiling

Objective: Determine if the benzyl ester is a "soft drug" motif that degrades too rapidly in soil/plant conditions.

Procedure:

  • Buffer Prep: Prepare phosphate buffers at pH 5.0, 7.0, and 9.0.

  • Incubation: Spike buffers with 10 µM test compound. Incubate at 25°C.

  • Sampling: Aliquot at t = 0, 1h, 6h, 24h, 48h.

  • Quench: Add equal volume Acetonitrile (ACN) to stop reaction.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/ACN gradient.

  • Calculation: Plot ln(Concentration) vs. Time to calculate half-life (

    
    ).
    

Comparison Table: Expected Stability

CompoundEster TypepH 7.0 Half-lifeSoil Persistence
Chlorpropham Isopropyl (Branched)> 30 daysHigh
Benzyl Analog Benzyl (Aromatic)< 7 daysLow (Metabolically Labile)

Note: The benzyl ester is generally more susceptible to hydrolysis by esterases and chemical hydrolysis than the sterically hindered isopropyl ester.

References

  • Morejohn, L. C., & Fosket, D. E. (1986). The biochemistry of compounds that affect microtubule assembly in plant cells.Pharmacology & Therapeutics , 31(1-2), 177-200. Link

  • Storey, R. A., & Ymen, I. (2011). Solid State Characterization of Pharmaceuticals. (Reference for carbamate crystallization and polymorphism). Wiley . Link

  • Ashton, F. M., & Crafts, A. S. (1981). Mode of Action of Herbicides.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12388, Chlorpropham. (Used for structural comparison). Link

Sources

Application Note: High-Stability Amine Protection with 4-Chlorobenzyl Carbamate (Cl-Z)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-Chlorobenzyloxycarbonyl (Cl-Z) , the industry-standard protecting group often referenced by the chemical description "benzyl N-(4-chlorophenyl)carbamate" in the context of peptide synthesis.

While the specific chemical this compound (CAS 6622-16-8) exists as a discrete N-aryl carbamate, in peptide chemistry, the relevant protecting group application corresponds to the 4-Chlorobenzyl Carbamate (Cl-Z) moiety. This group is a critical modification of the standard Benzyloxycarbonyl (Cbz/Z) group, designed to provide enhanced stability against acidic conditions used in Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Technical Rationale

The 4-Chlorobenzyloxycarbonyl (Cl-Z) group is a specialized amine protecting group used primarily for the side-chain protection of Lysine (Lys) and Ornithine (Orn) in Boc-based Solid Phase Peptide Synthesis (Boc-SPPS).

Standard Benzyloxycarbonyl (Z) groups are often too labile in the repetitive Trifluoroacetic Acid (TFA) treatments required to remove N-terminal Boc groups. This premature loss of side-chain protection leads to branching and side reactions. The Cl-Z group introduces an electron-withdrawing chlorine atom at the para-position of the benzyl ring. This modification destabilizes the carbocation intermediate formed during acidolysis, thereby increasing the stability of the urethane linkage towards TFA by approximately 100-fold compared to the unsubstituted Z group.

Key Advantages
  • Orthogonality: Stable to 50% TFA (Boc removal conditions) but cleavable by strong acids (HF, TFMSA).

  • Crystallinity: Cl-Z protected amino acids often crystallize well, aiding purification.

  • Safety: Reduces the risk of "side-chain loss" during long peptide assembly sequences.

Chemical Structure & Mechanism

Structural Comparison

The distinction between the user's query term and the functional protecting group is critical for accurate reagent selection.

Feature4-Chlorobenzyloxycarbonyl (Cl-Z) This compound
Role Protecting Group (for Amino Acids)Reagent / Chemical Intermediate
Structure (4-Cl-Ph)-CH2-O-CO-NH-RPh-CH2-O-CO-NH-(4-Cl-Ph)
Attachment Cl is on the Benzyl ring (Oxygen side).Cl is on the N-Phenyl ring (Nitrogen side).
Application Protects Lysine side chains in peptides.Potential isocyanate blocker or standard.
Mechanism of Stability

The acid-catalyzed cleavage of carbamates proceeds via protonation of the carbonyl oxygen followed by alkyl-oxygen cleavage.

  • Z Group: The benzyl cation (Ph-CH2+) is relatively stable, facilitating cleavage in TFA.

  • Cl-Z Group: The 4-Chloro substituent exerts an inductive electron-withdrawing effect (-I), destabilizing the transition state leading to the 4-Cl-Ph-CH2+ cation. This necessitates stronger acidic conditions (e.g., anhydrous HF) for removal.

Experimental Protocols

Protocol A: Introduction of the Cl-Z Group

Objective: Synthesis of


-(4-chlorobenzyloxycarbonyl)-L-lysine [H-Lys(Cl-Z)-OH].
Reagent:  4-Chlorobenzyl chloroformate (Cl-Z-Cl).

Materials:

  • L-Lysine monohydrochloride

  • 4-Chlorobenzyl chloroformate[1][2]

  • Copper(II) sulfate (to mask the

    
    -amine via complexation)
    
  • Sodium bicarbonate / Sodium hydroxide

Step-by-Step Procedure:

  • Complexation: Dissolve L-Lysine HCl (10 mmol) in water (30 mL). Add Basic Copper Carbonate (5 mmol) and reflux for 30 minutes to form the

    
    -protected copper complex. Cool to room temperature.
    
  • Acylation: Cool the solution to 0°C in an ice bath. Add Sodium Bicarbonate (25 mmol).

  • Addition: Dropwise add 4-Chlorobenzyl chloroformate (12 mmol) dissolved in dioxane (10 mL) over 30 minutes. Maintain pH > 8 with dilute NaOH if necessary.

  • Reaction: Stir vigorously at 0°C for 1 hour, then at room temperature for 4 hours.

  • Decomplexation: Filter the blue precipitate (Copper-Lys(Cl-Z) complex). Wash with water and ethanol.

  • Release: Suspend the solid in water. Add EDTA disodium salt (15 mmol) or treat with H2S gas (traditional method) to remove copper.

  • Isolation: The free H-Lys(Cl-Z)-OH precipitates. Filter, wash with cold water, and recrystallize from water/ethanol.

Protocol B: Peptide Assembly (Boc/Cl-Z Strategy)

Objective: Solid-phase assembly of a peptide sequence containing Lys(Cl-Z).

  • Resin Loading: Anchor the first Boc-amino acid to PAM or MBHA resin.

  • Deprotection (Cycle): Treat resin with 50% TFA in Dichloromethane (DCM) for 20 minutes to remove N-terminal Boc.

    • Note: The Lys(Cl-Z) side chains remain stable during this step.

  • Neutralization: Wash with 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: Activate Boc-Lys(Cl-Z)-OH (3 eq) using HBTU/HOBt (3 eq) and DIEA (6 eq) in DMF. React for 1 hour.

  • Monitoring: Verify coupling with Kaiser Test (ninhydrin).

  • Repeat: Continue chain elongation.

Protocol C: Final Deprotection (High Acid Lysis)

Objective: Simultaneous cleavage of the peptide from the resin and removal of the Cl-Z group.

Warning: This procedure uses Anhydrous Hydrogen Fluoride (HF), which is extremely hazardous. Use a specialized Teflon vacuum line and full PPE.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers: Add p-cresol (10% v/v) and dimethyl sulfide (5% v/v) to the reaction vessel to scavenge carbocations.

  • HF Condensation: Condense anhydrous HF (10 mL per gram of resin) onto the resin at -78°C.

  • Reaction: Warm to 0°C and stir for 45–60 minutes.

    • Mechanism:[3] The high acidity of HF overcomes the stability of the Cl-Z group, cleaving the carbamate to release the free amine, CO2, and 4-chlorobenzyl fluoride.

  • Workup: Evaporate HF under vacuum. Precipitate the peptide with cold diethyl ether.

  • Purification: Dissolve the crude peptide in dilute acetic acid and lyophilize.

Visualizing the Protection/Deprotection Logic

The following diagram illustrates the stability hierarchy and the specific role of Cl-Z in the Boc-chemistry workflow.

ClZ_Protection_Cycle cluster_legend Stability Logic Start Free Lysine Side Chain (-NH2) Protected Lys(Cl-Z) Protected Species (-NH-CO-O-CH2-Ph-Cl) Start->Protected Acylation (pH > 8) Reagent Reagent: 4-Chlorobenzyl Chloroformate Reagent->Protected TFA_Step 50% TFA Treatment (Boc Removal Cycle) Protected->TFA_Step Exposed to HF_Step Anhydrous HF / TFMSA (Final Cleavage) Protected->HF_Step Final Step Stable STABLE No Reaction TFA_Step->Stable Cl-Z resists acid Cleaved CLEAVED Returns to -NH2 HF_Step->Cleaved Strong Acidolysis Stable->Protected Remains Intact Cleaved->Start Regenerates Amine Legend Cl-Z is ~100x more stable than Z to TFA

Figure 1: The lifecycle of the Cl-Z protecting group, highlighting its critical stability during the repetitive TFA cycles of Boc-SPPS.

Comparative Stability Data

The following table summarizes the relative stability of urethane protecting groups, justifying the selection of Cl-Z for specific sequences.

Protecting GroupStructureStability (50% TFA)Removal ConditionPrimary Use
Boc t-Bu-O-CO-Labile (< 20 min)TFAN-terminal protection
Z (Cbz) Ph-CH2-O-CO-Moderate (Slow loss)HF, H2/PdN-terminal or simple side chains
Cl-Z (2-Cl) (2-Cl-Ph)-CH2-O-CO-HighHFLysine, Ornithine (Standard)
Cl-Z (4-Cl) (4-Cl-Ph)-CH2-O-CO-Very High HF (Strong)Lysine (Long sequences)
Fmoc Fluorenyl-CH2-O-CO-Stable20% PiperidineOrthogonal strategy

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Chapter on Side Chain Protection). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

A Validated HPLC-Based Assay for Measuring the Enzymatic Hydrolysis of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery and Metabolism Studies

Abstract

This application note provides a comprehensive, step-by-step protocol for quantifying the enzymatic hydrolysis of the model carbamate compound, Benzyl N-(4-chlorophenyl)carbamate. Carbamates are a crucial functional group in pharmaceuticals and agrochemicals, and understanding their metabolic stability is paramount for drug development and environmental safety assessment. The primary metabolic route for many carbamates is hydrolysis, often catalyzed by carboxylesterases (CES) in mammals.[1][2] This guide details a robust and reliable assay using High-Performance Liquid Chromatography (HPLC) to monitor the formation of the hydrolysis product, 4-chloroaniline. We present a self-validating protocol, complete with necessary controls, data analysis procedures, and troubleshooting advice, designed for researchers in drug metabolism, enzymology, and related fields.

Scientific Principle & Significance

The enzymatic hydrolysis of this compound results in the cleavage of the carbamate bond to yield 4-chloroaniline, benzyl alcohol, and carbon dioxide. This reaction is catalyzed by serine hydrolases, most notably carboxylesterases (CES), which are abundant in metabolic tissues like the liver and intestine.[3][4]

These enzymes utilize a catalytic serine residue in their active site to attack the carbonyl carbon of the carbamate. This process forms a transient carbamoylated enzyme intermediate.[5] Subsequent hydrolysis of this intermediate regenerates the active enzyme and releases the final products.[5] Because the rate of hydrolysis of the carbamoyl-enzyme intermediate is much slower than for a typical ester substrate, carbamates are often termed pseudo-substrate inhibitors.[5]

Monitoring the rate of this reaction is critical for:

  • Drug Metabolism & Pharmacokinetics (DMPK): Determining the metabolic stability of carbamate-containing drug candidates.

  • Prodrug Activation: Characterizing the conversion of a carbamate-based prodrug to its active form.

  • Enzyme Characterization: Studying the substrate specificity and kinetics of hydrolytic enzymes like CES1 and CES2.[2][3]

This assay is based on the time-dependent quantification of the 4-chloroaniline product using a reversed-phase HPLC method with UV detection.

Enzymatic Hydrolysis Mechanism Figure 1: Catalytic Mechanism of Carbamate Hydrolysis by a Serine Hydrolase Substrate This compound (Substrate) ES_Complex Enzyme-Substrate Complex (E-S) Substrate->ES_Complex Binding Enzyme_Active Enzyme (E) (Active Serine-OH) Enzyme_Active->ES_Complex Carbamoyl_Int Carbamoylated Enzyme Intermediate (E-Carbamoyl) ES_Complex->Carbamoyl_Int Nucleophilic Attack (Ser-OH) Product1 Benzyl Alcohol (Product 1) ES_Complex->Product1 Product2 4-Chloroaniline (Product 2) Carbamoyl_Int->Product2 Enzyme_Regen Regenerated Enzyme (E) Carbamoyl_Int->Enzyme_Regen Hydrolysis Product1->Carbamoyl_Int Release Product2->Enzyme_Regen Release H2O H₂O H2O->Carbamoyl_Int Experimental Workflow Figure 2: Overall Experimental Workflow node_prep 1. Reagent Preparation (Buffer, Stocks, Enzyme) node_plate 2. Assay Plate Setup (Samples & Controls) node_prep->node_plate node_preinc 3. Pre-incubation (37°C, 5 min) node_plate->node_preinc node_init 4. Initiate Reaction (Add Substrate) node_preinc->node_init node_inc 5. Incubate (37°C, 0-60 min) node_init->node_inc node_quench 6. Quench Reaction (Add Acetonitrile) node_inc->node_quench node_hplc 7. HPLC Analysis (Quantify 4-Chloroaniline) node_quench->node_hplc node_data 8. Data Analysis (Calculate Reaction Rate) node_hplc->node_data

Caption: High-level overview of the enzymatic hydrolysis assay workflow.

Data Analysis and Interpretation

  • Generate Standard Curve:

    • Inject the prepared 4-chloroaniline standards into the HPLC system.

    • Integrate the peak area for 4-chloroaniline at its characteristic retention time.

    • Plot the peak area versus the known concentration of each standard.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a reliable curve.

  • Quantify Product Formation:

    • Using the peak areas for 4-chloroaniline from your experimental samples, calculate the concentration of product formed using the standard curve equation.

    • Remember to account for the dilution factor introduced during the quenching step (in this protocol, a 1:2 dilution).

  • Calculate Reaction Rate:

    • First, determine the net enzymatic product formation:

      • Net [Product] = [Product]Test Reaction - [Product]No-Enzyme Control

    • Convert the concentration (e.g., in µM) to moles of product (nmol) formed in the reaction volume (100 µL).

    • Calculate the rate of reaction using the following formula:

      Rate (nmol/min/mg) = (nmol of Product) / (Incubation Time (min) × mg of Enzyme)

      Example: If 5 nmol of product is formed in 30 minutes with 0.5 µg of enzyme (0.0005 mg): Rate = 5 / (30 × 0.0005) = 333.3 nmol/min/mg

Troubleshooting

Problem Potential Cause Recommended Solution
High background hydrolysis in no-enzyme control The carbamate is chemically unstable at pH 7.4. [6][7]Lower the assay pH if the enzyme is still active (e.g., pH 7.0). Shorten the incubation time. Always subtract this background rate.
No or very low enzyme activity Inactive enzyme; Inappropriate enzyme choice; Substrate inhibition.Verify enzyme activity with a known positive control substrate. Test a different hydrolase (e.g., CES1 vs. CES2). Run a substrate titration curve to check for inhibition at high concentrations.
Poor peak shape or resolution in HPLC Mobile phase pH is incorrect; Column is degrading; Sample matrix effects.Re-prepare and verify the pH of the mobile phase. [8]Use a guard column. Ensure complete protein precipitation during quenching.
High variability between replicates Pipetting errors; Inconsistent temperature control; Incomplete mixing after quenching.Use calibrated pipettes. Ensure the incubator provides uniform heating. Vortex thoroughly after adding acetonitrile.

References

  • Pindel, E. V., Kedishvili, N. Y., & Bosron, W. F. (1997). Carboxylesterases: A. Discovery of carbamate degrading enzymes by functional metagenomics - PMC. Available at: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • da Silva, A. C. C., et al. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Chromatographic Science. Available at: [Link]

  • Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • El-Malki, F. Z., et al. (2019). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 6622-16-8 | this compound. Available at: [Link]

  • Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry. Available at: [Link]

  • Di-Francesco, A., et al. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences. Available at: [Link]

  • Hobisch, M., et al. (2020). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ResearchGate. Available at: [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. Available at: [Link]

  • Spillane, W. J., et al. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, M., et al. (2021). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology. Available at: [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Hosokawa, M. (2006). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. Drug Metabolism and Disposition. Available at: [Link]

  • Basile, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Available at: [Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available at: [Link]

  • Chen, J., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods. Available at: [Link]

  • Liu, Z., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences. Available at: [Link]

  • UreaKnowHow. Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. Available at: [Link]

  • Morton, C. L., et al. (2006). Nucleoside ester prodrug substrate specificity of liver carboxylesterase. Pharmaceutical Research. Available at: [Link]

  • Di-Francesco, A., et al. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Taylor & Francis. (2011). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • Wang, Y., et al. (2023). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Jedlicka, A., et al. (2007). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Schopfer, L. M., et al. (2012). Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597. Toxicology and Applied Pharmacology. Available at: [Link]

Sources

A Validated, Stability-Indicating HPLC Method for the Purity Determination and Quantification of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details the development and full validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzyl N-(4-chlorophenyl)carbamate. The method is designed for use in research, development, and quality control environments, providing a reliable tool for the quantification of the active pharmaceutical ingredient (API) and the separation of its potential impurities and degradation products. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1] This protocol provides a comprehensive framework for scientists and drug development professionals to ensure the quality and stability of this compound.

Introduction

This compound (CAS RN: 6622-16-8) is a carbamate derivative with a molecular formula of C14H12ClNO2 and a molecular weight of 261.70 g/mol [2]. As with any active pharmaceutical ingredient, the rigorous assessment of purity is a critical requirement throughout the drug development lifecycle to ensure safety and efficacy.[3][4] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power.[4][5]

Developing a stability-indicating analytical method is particularly crucial, as it must be able to resolve the API from any potential process-related impurities and degradation products that may form under various stress conditions.[6] This ensures that the analytical procedure remains fit for purpose when used for release and stability testing of drug substances and products.[1]

This document provides a detailed, step-by-step protocol for a reversed-phase HPLC method, explains the scientific rationale behind the selection of chromatographic parameters, and presents a complete validation procedure based on current regulatory expectations.[7][8]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in logical method development.[5]

  • Structure:

    
    (Self-generated image, structure based on chemical name)
    
  • Molecular Formula: C14H12ClNO2[2]

  • Molecular Weight: 261.70 g/mol [2]

  • Polarity: The presence of two aromatic rings (benzyl and chlorophenyl) and the relatively non-polar carbamate linker suggests the molecule is predominantly non-polar. This makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The aromatic chromophores within the structure confer strong ultraviolet (UV) absorbance properties, enabling sensitive detection with a standard UV-Vis or Photodiode Array (PDA) detector. A UV scan indicates significant absorbance, allowing for robust quantification.

Recommended HPLC Method

Instrumentation and Materials
ComponentSpecification
HPLC System A gradient-capable HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
Detector Photodiode Array (PDA) or UV-Vis Detector.
Data Acquisition Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
Analytical Column Waters Symmetry® C18, 4.6 x 150 mm, 5 µm, or equivalent.
Mobile Phase A HPLC-grade Water.
Mobile Phase B HPLC-grade Acetonitrile.
Diluent Acetonitrile/Water (50:50, v/v).
Standard/Sample This compound reference standard and test samples.
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 25 minutes
Gradient Program Time (min)
Rationale for Method Parameters
  • Column: A C18 stationary phase was selected for its hydrophobic characteristics, which provide excellent retention and separation for the non-polar this compound molecule.

  • Mobile Phase: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and its ability to provide sharp, symmetrical peaks for carbamate compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[6]

  • Detection Wavelength: The wavelength of 230 nm was selected after a PDA scan of the analyte. This wavelength offers a high signal-to-noise ratio for the main peak while also providing adequate sensitivity for potential impurities that may possess similar chromophores.

  • Column Temperature: Maintaining a constant column temperature of 30 °C is critical for ensuring the reproducibility of retention times and peak areas.[9]

Experimental Protocols

Preparation of Solutions
  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

HPLC Method Development and Validation Workflow

The following diagrams illustrate the logical workflows for method development and subsequent validation, adhering to a systematic, science-based approach.[8]

G cluster_dev Method Development Workflow A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Screening (Column & Mobile Phase Selection) A->B C Selectivity Optimization (Gradient, pH, Organic Modifier) B->C D System Optimization (Flow Rate, Temperature, Inj. Vol.) C->D E Final Method Definition D->E

Caption: A systematic workflow for HPLC method development.

G cluster_val ICH Q2(R2) Method Validation Protocol SS System Suitability Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOQ / LOD Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: A validation workflow based on ICH Q2(R2) guidelines.

Method Validation Protocol (per ICH Q2(R2))

The following protocols are designed to formally demonstrate that the analytical procedure is suitable for its intended purpose.[10]

System Suitability
  • Protocol: Inject the Working Standard Solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Protocol:

    • Inject the diluent to demonstrate no interference at the retention time of the analyte.

    • Perform forced degradation studies on the sample solution. The goal is to achieve 5-20% degradation of the active ingredient.

      • Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of sample solution, heat at 80°C for 2 hours. Neutralize with 1N NaOH before injection.

      • Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of sample solution, heat at 80°C for 2 hours. Neutralize with 1N HCl before injection.

      • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 5 mL of sample solution, store at room temperature for 24 hours.

      • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours, then prepare a sample solution.

      • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples and assess peak purity of the analyte peak using a PDA detector.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products, as demonstrated by peak purity analysis.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol (Repeatability): Prepare six individual sample solutions at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Acceptance Criteria (Repeatability): The %RSD of the results should be ≤ 2.0%.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

  • Acceptance Criteria (Intermediate Precision): The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determine LOQ and LOD based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by injecting a solution at the determined concentration and showing acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on system suitability results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 and 32 °C).

    • Mobile Phase Composition: ± 2% absolute in the organic component.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.[9]

Conclusion

The HPLC method described in this application note is a robust, reliable, and stability-indicating procedure for the purity determination of this compound. The comprehensive validation study, designed and executed according to ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This method is therefore deemed suitable for its intended purpose in quality control and stability studies within the pharmaceutical industry.

References

  • PubChem. Phenyl N-(4-chlorophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. This compound. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Patel, P., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength. [Link]

  • U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of Carbamates. [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. [Link]

  • Shimadzu. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications. [Link]

  • U.S. Geological Survey. Determination of Selected Carbamate Pesticides in Water by HPLC. [Link]

  • ResearchGate. Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling a Novel Carbamate in High-Throughput Screening

Benzyl N-(4-chlorophenyl)carbamate (CAS RN: 6622-16-8) is a small molecule belonging to the carbamate class of compounds.[1] Carbamates are characterized by a carbamate ester functional group and are found in a wide range of biologically active molecules, from pesticides to therapeutic drugs.[2][3] The core mechanism of action for many carbamates involves the inhibition of esterase enzymes, most notably acetylcholinesterase (AChE), through reversible carbamylation of the enzyme's active site.[4][5][6] This mode of action disrupts neurotransmission and is the basis for their use as insecticides and in the treatment of conditions like Alzheimer's disease.[4][7][8]

Given the structural alerts within this compound, a high-throughput screening (HTS) campaign is warranted to elucidate its biological activity profile. HTS allows for the rapid and automated testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[9][10][11] This document provides a comprehensive guide for researchers to design and execute a robust HTS cascade for this compound. We will detail protocols for a primary biochemical screen against acetylcholinesterase, followed by essential secondary cell-based assays to assess cytotoxicity and target specificity. The overarching goal is to identify "hits"—compounds with desired activity—and eliminate false positives early in the discovery pipeline.[9][12]

Strategic HTS Workflow Design

A successful screening campaign follows a logical progression, starting with a broad primary screen to identify any activity, followed by more specific secondary assays to confirm and characterize the initial findings. Our proposed workflow for this compound is designed to maximize efficiency and data quality.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Specificity cluster_3 Lead Progression Primary Biochemical AChE Inhibition Assay (Ellman's Method) ~10 µM Compound Concentration DoseResponse Confirmatory Screen: IC50 Determination of Primary Hits Primary->DoseResponse Active Compounds ('Hits') Cytotoxicity Secondary Assay 1: Cell Viability (Resazurin Assay) DoseResponse->Cytotoxicity Confirmed Hits Specificity Secondary Assay 2: Counter-Screen/ Signaling Pathway Assay (e.g., NF-κB Reporter Gene Assay) Cytotoxicity->Specificity Non-toxic Hits SAR Structure-Activity Relationship (SAR) Studies Specificity->SAR Specific Modulators

Figure 1: A strategic workflow for screening this compound.

Part 1: Primary Biochemical Screening - Acetylcholinesterase Inhibition Assay

The primary screen aims to rapidly identify if this compound inhibits its most plausible target based on its chemical class. We will use the well-established Ellman's method, a colorimetric assay adapted for a high-throughput, 384-well plate format.[7][13][14]

Principle of the Assay: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][15] An inhibitor of AChE will reduce the rate of this color change.

Protocol 1: HTS of AChE Inhibition

1.1 Materials & Reagents:

ReagentSupplierCatalog No. (Example)Storage
Acetylcholinesterase (human, recombinant)Sigma-AldrichC3389-20°C
Acetylthiocholine iodide (ATCh)Sigma-AldrichA57514°C
DTNB (Ellman's Reagent)Sigma-AldrichD81304°C
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)In-house prepN/A4°C
This compoundHoffman Fine ChemicalsHFC3554RT
Physostigmine (Positive Control Inhibitor)Sigma-AldrichP43894°C
DMSO (ACS Grade)Fisher ScientificD128RT
384-well clear, flat-bottom platesCorning3701RT

1.2 Compound Handling and Plate Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Layout: Design the 384-well plate map to include negative controls (enzyme + substrate, no inhibitor), positive controls (enzyme + substrate + known inhibitor), and test compound wells.[16] A typical layout is as follows:

    • Columns 1-2: Negative Control (Vehicle - DMSO only)

    • Columns 3-4: Positive Control (e.g., 10 µM Physostigmine)

    • Columns 5-24: Test Compounds (this compound and/or library)

Plate_Layout cluster_plate 384-Well Plate Layout c1 Col 1-2 Neg. Control (DMSO) c3 Col 3-4 Pos. Control (Inhibitor) c5 Col 5-24 Test Compound

Figure 2: Example 384-well plate map for primary screening.

1.3 Automated Assay Workflow:

This protocol is designed for automated liquid handlers and plate readers.

  • Enzyme Addition: Using a multi-channel dispenser, add 20 µL of AChE solution (e.g., 0.025 U/mL in Assay Buffer) to all wells except for blanks (if used).[17]

  • Compound Transfer: Transfer 100 nL of the 10 mM test compound, positive control, or DMSO from the source plate to the assay plate using an acoustic dispenser or pin tool. This results in a final compound concentration of ~10 µM (assuming a final volume of 100 µL and intermediate dilution steps).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[8]

  • Reaction Initiation: Add 80 µL of a freshly prepared reaction mix containing ATCh and DTNB in Assay Buffer to all wells. Final concentrations should be approximately 0.5 mM ATCh and 0.3 mM DTNB.

  • Kinetic Reading: Immediately place the plate into a spectrophotometric plate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.

1.4 Data Analysis and Quality Control:

  • Calculate Reaction Rate: Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalization: Normalize the data as a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_control) / (Rate_neg_control - Rate_pos_control))

  • Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, with a value >0.5 indicating an excellent assay for HTS.[18][19][20] Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

    ParameterDescriptionAcceptance Criteria
    Z'-Factor Measures the separation between control means relative to their variability.≥ 0.5 [21]
    Signal-to-Background Ratio of the mean negative control signal to the mean positive control signal.> 5 (assay dependent)
  • Hit Identification: A "hit" is defined as a compound that exhibits a statistically significant level of inhibition, typically >50% or >3 standard deviations from the mean of the negative controls.

Part 2: Secondary Cell-Based Assays - Viability and Specificity

Hits from the primary screen must be further evaluated to rule out non-specific activity or cytotoxicity and to confirm their potency.

Protocol 2: Cell Viability/Cytotoxicity Assay (Resazurin Method)

This assay determines if the observed activity in the primary screen is due to compound-induced cell death rather than specific enzyme inhibition.[22]

Principle of the Assay: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[23][24] The amount of fluorescence is directly proportional to the number of living cells. A decrease in fluorescence in the presence of the compound indicates cytotoxicity.[25]

2.1 Materials & Reagents:

ReagentSupplierCatalog No. (Example)
Human Neuroblastoma Cell Line (e.g., SH-SY5Y)ATCCCRL-2266
Cell Culture Medium (e.g., DMEM/F12)Gibco11330032
Fetal Bovine Serum (FBS)Gibco26140079
Resazurin Sodium SaltSigma-AldrichR7017
Doxorubicin (Positive Control for Toxicity)Sigma-AldrichD1515
384-well black, clear-bottom tissue culture platesCorning3764

2.2 Automated Assay Workflow:

  • Cell Seeding: Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add 10 µL of the diluted compound to the cells. Include wells with vehicle (DMSO) and a positive control for toxicity (doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[25][26]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[25]

2.3 Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the CC₅₀ (50% cytotoxic concentration). A compound is considered non-toxic if its CC₅₀ is significantly higher (e.g., >10-fold) than its IC₅₀ from the primary screen.

Protocol 3: Reporter Gene Assay for Target Specificity

To ensure the compound is not a pan-assay interference compound (PAIN) and to explore its effects on cellular pathways, a reporter gene assay can be employed as a counter-screen.[12] For instance, an NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay can detect off-target effects on a common signaling pathway.

Principle of the Assay: Cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter that is activated by a specific transcription factor (e.g., NF-κB).[27] When the pathway is activated, the reporter gene is transcribed, and the resulting protein (luciferase) produces a luminescent signal upon addition of its substrate (luciferin).[28][29] An inhibitor of the pathway will reduce this signal.

3.1 Materials & Reagents:

ReagentSupplierCatalog No. (Example)
HEK293 cell line with NF-κB Luciferase ReporterInvivoGenhkb-nfluc
TNF-α (Pathway Activator)R&D Systems210-TA
Luciferase Assay System (e.g., ONE-Glo™)PromegaE6110
384-well white, solid-bottom tissue culture platesCorning3570

3.2 Automated Assay Workflow:

  • Cell Seeding: Seed 40 µL of the reporter cell line (e.g., 8,000 cells/well) into a 384-well white plate and incubate for 24 hours.[30]

  • Compound Addition: Add serially diluted this compound to the wells.

  • Pre-incubation: Incubate with the compound for 1 hour at 37°C.

  • Pathway Activation: Add 10 µL of TNF-α (e.g., final concentration of 10 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Add 50 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the luciferin substrate.

  • Luminescence Reading: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

3.3 Data Analysis: Normalize the luminescence signal to the stimulated (TNF-α only) and unstimulated controls. A compound that shows inhibition in this assay may have off-target effects on the NF-κB pathway. This provides crucial information about the compound's specificity.

Conclusion and Next Steps

This application note outlines a robust, multi-step HTS strategy to profile the biological activity of this compound. By starting with a targeted biochemical assay and progressing through essential cell-based secondary screens, researchers can efficiently identify and validate true hits. This tiered approach ensures that resources are focused on compounds with a desirable activity profile—potent, specific, and non-toxic. Hits that successfully pass through this cascade, demonstrating potent AChE inhibition with a clear therapeutic window over cytotoxicity and off-target effects, become strong candidates for further lead optimization and structure-activity relationship (SAR) studies.[11]

References

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Available at: [Link]

  • CAS 6622-16-8 | this compound. Hoffman Fine Chemicals. Available at: [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. Available at: [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]

  • Optimization of a High-Throughput 384-Well Plate-Based Screening Platform with Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 15442 Biofilms. PMC. Available at: [Link]

  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available at: [Link]

  • Carbamate Toxicity. NCBI Bookshelf. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • HTS384 Screening Methodology. NCI. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available at: [Link]

  • Resazurin Cell Viability Assay. Labbox. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). Inchem.org. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]

  • Schematic of the HTS assay representing a 384-well screening plate... ResearchGate. Available at: [Link]

  • Resazurin Assay Protocol. Creative Bioarray. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 disease-causing mutants. Protocols.io. Available at: [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. p-care. Available at: [Link]

  • Unlocking High-Throughput Screening Strategies. Evotec. Available at: [Link]

  • Paper : - Pesticide Chemistry Carbamates. eagri.org. Available at: [Link]

  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • 384-Well High-Throughput ELISA Method for Host Cell Protein Analysis. Lonza. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molec. PLOS. Available at: [Link]

  • Acetylcholinesterase Assay Kit (BA0009). Assay Genie. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. Available at: [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. bioRxiv. Available at: [Link]

  • Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. ACS Publications. Available at: [Link]

  • Phenyl N-(4-chlorophenyl)carbamate. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket: Yield Optimization & Protocol Troubleshooting[1]

Diagnostic Framework: Why is your yield low?

Before altering your protocol, we must identify the yield-limiting step.[1] In the synthesis of benzyl N-(4-chlorophenyl)carbamate (Target MW: 261.7 g/mol ), yield losses rarely occur due to lack of reactivity.[1] They occur due to competitive hydrolysis or stoichiometric imbalances caused by salt formation.[1]

The Two Primary Routes

Select the workflow that matches your current precursor availability.[1]

SynthesisDecision start Select Precursors routeA Route A: 4-Chloroaniline + Benzyl Chloroformate (Cbz-Cl) start->routeA routeB Route B: 4-Chlorophenyl Isocyanate + Benzyl Alcohol start->routeB issueA Risk: HCl Salt Precipitation & Hydrolysis routeA->issueA issueB Risk: Urea Formation (Moisture Sensitivity) routeB->issueB solA Solution: Schotten-Baumann or Anhydrous Base issueA->solA solB Solution: Tin-Free Catalyst (Zr) or DBTL issueB->solB

Figure 1: Decision matrix for synthetic route selection based on precursor risks.

Protocol Optimization Guides

Method A: The Chloroformate Route (Standard)

Best for: Labs with 4-chloroaniline stocks.[1] Common Yield: 40-60% (Unoptimized)


85-95% (Optimized) 
The Problem

The reaction generates HCl.[1][2] If you do not neutralize it immediately, 4-chloroaniline reacts with HCl to form 4-chloroanilinium chloride , which precipitates and becomes unreactive.[1] If you use aqueous base (NaOH) but mix poorly, the Cbz-Cl hydrolyzes to benzyl alcohol before it can react with the amine.[1]

Optimized Protocol (Biphasic Schotten-Baumann)

This method utilizes a biphasic system to separate the nucleophile (amine) from the hydrolysis risk until the moment of reaction.

Reagents:

  • 4-Chloroaniline (1.0 equiv)[1]

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[1]

  • Base: NaOH (10% aq solution) or NaHCO₃ (saturated)[1]

  • Solvent: Ethyl Acetate or DCM[1]

Step-by-Step:

  • Dissolution: Dissolve 4-chloroaniline in Ethyl Acetate (0.5 M concentration).

  • The Biphasic Setup: Add an equal volume of 10% NaOH solution.[1] Vigorously stir the biphasic mixture at 0°C.

  • Controlled Addition: Add Cbz-Cl dropwise over 20 minutes.

    • Critical: The reaction must remain basic (pH > 9).[1] If the pH drops, the amine protonates and stops reacting.[1]

  • Quench & Separation: Stir for 1 hour at room temperature. Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Toluene/Heptane if necessary.[1]

Expert Insight: If you observe a "gummy" solid, your stirring rate was too low.[1] The reaction occurs at the interface.[1] High shear stirring is required to maximize the interfacial surface area [1].[1]

Method B: The Isocyanate Route (High Purity)

Best for: High-value synthesis, avoiding acidic byproducts.[1] Common Yield: 50-70% (Unoptimized)


>95% (Optimized) 
The Problem

Isocyanates are moisture scavengers.[1] If your solvent is "wet" (contains water), the isocyanate converts to an amine, which then reacts with another isocyanate molecule to form 1,3-bis(4-chlorophenyl)urea .[1] This urea is a symmetric, insoluble solid that is difficult to separate from your product.[1]

Optimized Protocol (Catalytic Addition)

Reagents:

  • 4-Chlorophenyl isocyanate (1.0 equiv)[1]

  • Benzyl Alcohol (1.05 equiv)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1 mol%) OR Zirconium(IV) Acetylacetonate (Green alternative) [2].[1]

  • Solvent: Anhydrous Toluene or THF.[1]

Step-by-Step:

  • Drying: Flame-dry your glassware.[1] Use a nitrogen balloon.[1]

  • Pre-mix: Dissolve Benzyl Alcohol and the Catalyst in anhydrous Toluene.

  • Addition: Add 4-Chlorophenyl isocyanate (dissolved in minimal toluene) dropwise at room temperature.

    • Note: The reaction is exothermic.[1] Monitor internal temp; keep <40°C to prevent side reactions.[1]

  • Completion: Stir for 2-4 hours. Monitor via TLC (Isocyanate spot should disappear).[1]

  • Workup: Evaporate solvent. The residue is usually pure enough.[1] If urea byproduct is visible (white precipitate distinct from product), filter it off before evaporation.[1]

UreaFormation cluster_0 The Moisture Trap iso 4-Cl-Ph-N=C=O (Isocyanate) amine 4-Cl-Ph-NH2 (Amine) iso->amine + H2O (-CO2) water H2O (Impurity) urea Symmetric Urea (Dead End Product) amine->urea + Isocyanate

Figure 2: Mechanism of urea byproduct formation due to moisture ingress.

Troubleshooting & FAQs

Q: My reaction mixture turned into a solid block (Route A). What happened? A: You likely used a non-polar solvent (like ether) without enough volume.[1] The Anilinium Chloride salt precipitated and trapped your stir bar.[1]

  • Fix: Add water to dissolve the salt, or switch to the Biphasic method described above.[1]

Q: I have a persistent impurity at the baseline of my TLC. A: This is likely 4-chloroaniline (if Route A) or symmetric urea (if Route B).[1]

  • For Aniline: Wash your organic layer with 1M HCl.[1] The aniline will protonate and move to the aqueous layer.[1]

  • For Urea: It is highly insoluble.[1] Dissolve your crude product in hot Ethyl Acetate and filter the solution while hot.[1] The urea usually remains on the filter paper.[1]

Q: Can I use Pyridine instead of NaOH? A: Yes. Using anhydrous DCM with 1.2 equiv of Pyridine is excellent for small-scale (mg) synthesis.[1] Add the pyridine before the Cbz-Cl to act as an acid scavenger immediately.[1]

Q: How do I remove excess Benzyl Alcohol? A: Benzyl alcohol has a high boiling point (205°C).[1] Rotary evaporation won't remove it easily.[1]

  • Technique: Use a "Water Wash."[1] Benzyl alcohol has slight water solubility.[1] Washing the organic layer 3x with water removes significant amounts.[1] Alternatively, use column chromatography (Hexane/EtOAc gradient); Benzyl alcohol elutes after the carbamate.[1]

Summary of Quantitative Data

ParameterChloroformate Route (A)Isocyanate Route (B)
Atom Economy Lower (Generates HCl/Salt)Higher (100% atom economy theoretically)
Moisture Tolerance Moderate (if biphasic)Zero (Strictly Anhydrous)
Key Impurity N,N-dibenzyl speciesSymmetric Urea
Purification Acid Wash + RecrystallizationFiltration + Evaporation
Target Yield 85-95%>95%

References

  • Organic Syntheses , Coll.[1][3] Vol. 4, p.788 (1963); Vol. 31, p.13 (1951).[1] Benzyl Carbamate Synthesis Protocols.[1]

  • Werner, T. (2011).[1] "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts." Journal of Coatings Technology.[1]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][4] Wiley-Interscience.[1] (Standard reference for Cbz protection chemistry).

  • Ozaki, S. (1972).[1] "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.[1]

Sources

Technical Support Center: Purification of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of benzyl N-(4-chlorophenyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during and after synthesis, ensuring the attainment of high-purity material essential for subsequent applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My crude product is an impure, sticky oil or a low-melting solid instead of the expected crystalline powder. What's causing this and how do I fix it?

Answer: This is a frequent issue, typically arising from the presence of unreacted starting materials, side products, or residual solvent, which collectively depress the melting point and inhibit crystallization. The most common synthesis involves the reaction of 4-chloroaniline with benzyl chloroformate, often using a base like triethylamine or sodium bicarbonate.[1][2]

Causality:

  • Excess Benzyl Chloroformate: This reagent is an oil and its presence will result in a crude product that is difficult to solidify.

  • Benzyl Alcohol: Benzyl chloroformate can hydrolyze if exposed to moisture, producing benzyl alcohol, which is a liquid at room temperature.[3]

  • N-benzylated Byproduct: A known side reaction in carbamate synthesis with benzyl chloroformate is the formation of the N-benzylated amine alongside the desired carbamate, which can also be an oil or low-melting solid.[4]

  • Residual Solvent: Incomplete removal of reaction solvents like THF, acetone, or dichloromethane can leave the product as a viscous oil.

Solution Workflow:

  • Aqueous Workup: If not already performed, dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • 5% HCl solution: To remove any unreacted basic 4-chloroaniline.

    • Saturated NaHCO₃ solution: To neutralize any remaining acid and remove acidic byproducts.

    • Brine (Saturated NaCl): To remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. It is crucial to ensure the product is dried thoroughly on a high-vacuum line to remove all solvent traces.

  • Inducing Crystallization:

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) to the oily residue. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide nucleation sites for crystal growth.

    • Recrystallization: If trituration yields a solid, proceed with a full recrystallization as detailed in the protocols below.

Q2: My product purity is low even after recrystallization. TLC analysis shows an impurity with a very similar Rf value to my product. How can I resolve this?

Answer: This indicates the presence of an impurity with polarity very similar to the desired product, making separation by recrystallization difficult due to co-crystallization. The most likely culprit is the N-benzylated byproduct, benzyl-(4-chlorophenyl)amine.

Causality: The carbamate product (R-NH-C(=O)O-Bn) and the N-benzylated byproduct (R-NH-Bn) can have very similar polarities. During recrystallization, if the solubility profiles of the two compounds in the chosen solvent are nearly identical, they will precipitate out of the solution together.

Solution: Flash Column Chromatography When recrystallization fails, flash column chromatography on silica gel is the method of choice for separating compounds with small differences in polarity.[5]

  • TLC Optimization: First, optimize the solvent system using TLC. The goal is to find a mobile phase that gives a clear separation (ΔRf > 0.15) between your product and the impurity.

    • Start with a non-polar/polar mixture like 9:1 Hexane:Ethyl Acetate.

    • Gradually increase the polarity (e.g., 8:2, 7:3) until you achieve good separation.[6][7]

  • Perform Chromatography: Pack a column with silica gel and run the separation using the optimized solvent system. (See Protocol 2 for a detailed procedure).

  • Post-Chromatography Recrystallization: For achieving the highest purity, it is often best practice to recrystallize the product obtained after pooling the pure column fractions. This removes any minor impurities that may have co-eluted.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary impurities I should expect from the synthesis of this compound?

Answer: Understanding potential impurities is key to designing an effective purification strategy. The main impurities stem from starting materials, side reactions, and subsequent decomposition.

Table 1: Common Impurities and Their Origin
Impurity Origin
4-ChloroanilineUnreacted starting material.
Benzyl ChloroformateUnreacted reagent.[8]
Benzyl AlcoholHydrolysis of benzyl chloroformate by moisture.[3]
Benzyl-(4-chlorophenyl)amineDecarboxylation/benzylation side reaction.[4]
1,3-bis(4-chlorophenyl)ureaReaction of the product with unreacted 4-chloroaniline, though less common under standard conditions.
Triethylammonium ChlorideSalt byproduct if triethylamine is used as the base.
FAQ 2: How do I select an appropriate solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Screening: Test the solubility of a small amount of your crude product (~20-30 mg) in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, hexanes) at room and elevated temperatures.

  • Solvent/Anti-Solvent System: A powerful technique is to use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

Table 2: Suggested Solvent Systems for Recrystallization
System Rationale
Isopropanol or EthanolModerately polar alcohols are often effective for carbamates.
Ethyl Acetate / HexanesA common solvent/anti-solvent pair. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Dichloromethane / HexanesSimilar to the above, suitable for less polar products. A related compound was recrystallized from dichloromethane.[1]
TolueneA higher-boiling non-polar solvent that can be effective for aromatic compounds.
FAQ 3: What is the general workflow for purifying this compound after synthesis?

Answer: A robust purification strategy involves a multi-step approach to systematically remove different types of impurities.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Steps A Crude Reaction Mixture B Aqueous Washes (Acid, Base, Brine) A->B C Dry & Concentrate B->C D Recrystallization C->D If solid precipitates or can be triturated E Column Chromatography C->E If oily or impure after recrystallization F Check Purity (TLC, NMR, MP) D->F E->F G High-Purity Product F->G Purity Confirmed

Caption: General purification workflow for this compound.

Experimental Protocols
Protocol 1: Standard Recrystallization Procedure (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. Keep the solution heated on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a persistent cloudiness appears. Add a few more drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or vials.

  • Gradient Elution (Optional): If separation is not achieved with a single solvent mixture (isocratic elution), a gradient can be employed. Gradually increase the percentage of the polar solvent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G Start Low Purity after First Attempt CheckTLC Analyze crude by TLC. Are spots well-separated? Start->CheckTLC Recrys Attempt Recrystallization with a different solvent system. (See Table 2) CheckTLC->Recrys Yes Chrom Optimize TLC solvent system for Column Chromatography. CheckTLC->Chrom No CheckPurity1 Check Purity (TLC, MP) Recrys->CheckPurity1 CheckPurity2 Check Purity (TLC, MP) Chrom->CheckPurity2 CheckPurity1->Chrom Impure Success High-Purity Product CheckPurity1->Success Pure CheckPurity2->Success Pure Fail Purity still low. Consider impurity characterization (NMR, MS) or re-synthesis. CheckPurity2->Fail Impure

Caption: Troubleshooting flowchart for low product purity.

References
  • Continuous Synthesis of Carbamates
  • Benzyl-N-[4-(2-hydroxyethyl)
  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025).
  • Benzyl N-(3-chloro-4-fluorophenyl)
  • CAS 6622-16-8 | Benzyl N-(4-chlorophenyl)
  • CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate. (n.d.).
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). MDPI.
  • Benzyl N-(4-pyridyl)
  • benzyl N-[(4-bromo-3-chlorophenyl)
  • Benzyl chloroform
  • Determination of carbamates in soils by liquid chromatography.... (2018). Arabian Journal of Chemistry.
  • N-Benzyl-N-(4-chlorophenyl)acrylamide. (n.d.). PMC - NIH.
  • Carbamate synthesis by carbamoyl
  • Method for processing crystalline ammonium carbamate. (n.d.).
  • Method 632: The Determination of Carbam
  • 2-(METHYLSULFINYL)this compound) Product Description. (n.d.). ChemicalBook.
  • Effect of benzyl chloride impurities on reaction outcome. (n.d.). Benchchem.
  • Decoding the Perplexing Mystery of Para-Chloroaniline Formation.... (2020).
  • Continuous Synthesis of Carbamates
  • Application Note: Monitoring the Synthesis of N-(2-Benzoyl-4-chlorophenyl)
  • Phenyl N-(4-chlorophenyl)
  • Determination of Carbamate and Organophosphorus Pesticides.... (n.d.). PMC.
  • Problem No.
  • Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. (2025).
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chrom
  • Process for the preparation of carbamates. (n.d.).
  • Selective Ammonium Carbamate Crystalliz
  • BENZYL CHLOROFORM
  • Benzyl carbam
  • Benzyl carbamate CAS#: 621-84-1. (n.d.). ChemicalBook.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.

Sources

overcoming solubility issues with "benzyl N-(4-chlorophenyl)carbamate" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Overcoming Solubility Challenges with Benzyl N-(4-chlorophenyl)carbamate in Experimental Assays

Introduction

This compound is a compound of interest in various research and drug discovery applications, including high-throughput screening (HTS) campaigns.[1][2] Its molecular structure, characterized by aromatic rings and a carbamate linker, confers significant hydrophobicity. This property frequently leads to challenges with aqueous solubility, a critical prerequisite for generating reliable and reproducible data in biochemical and cell-based assays. Precipitation of the compound, either from stock solutions or upon dilution into aqueous assay buffers, can result in inaccurate concentration measurements, misleading results, and wasted resources.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and field-proven insights to effectively manage and overcome the solubility issues associated with this compound.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of a compound is the first step in troubleshooting its solubility.

PropertyValueSource
CAS Number 6622-16-8[3]
Molecular Formula C₁₄H₁₂ClNO₂[3]
Molecular Weight 261.70 g/mol [3]
Predicted LogP ~3.9[4]
Physical State Solid[3]
Water Solubility Predicted to be very low. Similar carbamates are noted as insoluble in water.[5]N/A

The high predicted LogP value suggests significant lipophilicity, which is the primary driver of its poor solubility in aqueous media. Researchers should note that precise, experimentally determined solubility data in common laboratory solvents is not extensively documented in public literature, necessitating empirical determination for specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound.

Q1: My this compound is precipitating as soon as I add it to my aqueous cell culture medium or buffer. What's happening?

A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. Your compound is likely dissolved in a high-concentration organic stock solution (e.g., DMSO). When a small volume of this stock is introduced into a large volume of aqueous buffer, the organic solvent is diluted, and the water molecules cannot adequately solvate the hydrophobic compound, causing it to crash out of solution.

Q2: What is the best solvent to use for my initial stock solution?

A: For poorly soluble, non-ionic organic compounds, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point. It has a high solubilizing power for a wide range of organic molecules. Other potential, though less common, primary solvents include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always use anhydrous, high-purity solvents to prevent introducing water, which could lower the compound's solubility in the stock solution over time.

Q3: I've dissolved the compound in 100% DMSO, but what is the maximum concentration of DMSO my assay can tolerate?

A: This is a critical, assay-dependent parameter.

  • Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5% (v/v), with some robust lines tolerating up to 1%. Concentrations above this level are often cytotoxic. It is imperative to run a DMSO tolerance control experiment for your specific cell line and assay endpoint.

  • Biochemical/Enzyme Assays: These are often more tolerant, with DMSO concentrations of 1-5% being acceptable. However, high concentrations of organic solvents can denature proteins or directly interfere with enzyme kinetics. Always validate your assay with the final anticipated DMSO concentration.[6]

  • Aqueous Solubility Assays: For these, the goal is to minimize the co-solvent concentration as much as possible to accurately reflect the compound's properties in water.

Q4: Can I use heating or sonication to help dissolve the compound?

A: Yes, these methods can be used cautiously to aid initial dissolution in the primary organic solvent (e.g., DMSO).

  • Sonication: A brief sonication in a water bath can break up solid aggregates and accelerate dissolution. This is generally a safe and effective method.

  • Heating: Gentle warming (e.g., to 37°C) can also increase the rate of dissolution. However, be cautious of compound stability at elevated temperatures. This method creates a supersaturated solution, and the compound may precipitate out as the solution cools to room temperature. If you use heat, ensure the solution remains clear upon returning to ambient temperature before use.

Part 2: Troubleshooting Workflows & Protocols

When facing solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Solubilization Strategy Workflow start Compound Precipitates in Assay stock_prep Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution check1 Precipitation Still Occurs? dilution->check1 cosolvent Strategy 1: Optimize Co-Solvent - Decrease final concentration - Use intermediate dilution steps check1->cosolvent Yes success Proceed with Assay check1->success No check2 Problem Solved? cosolvent->check2 surfactant Strategy 2: Add Surfactant - Add 0.01% Tween-20 or  Triton X-100 to buffer - Test for assay interference check2->surfactant No check2->success Yes check3 Problem Solved? surfactant->check3 advanced Strategy 3: Advanced Formulation - Cyclodextrin Complexation - Lipid-Based Systems (SMEDDS) check3->advanced No check3->success Yes re_eval Re-evaluate Compound/ Assay Conditions advanced->re_eval G cluster_0 Serial Dilution Workflow stock 10 mM Stock in 100% DMSO intermediate 20 µM Intermediate in Buffer + 1% DMSO stock->intermediate 1:500 Dilution final 10 µM Final Assay in Buffer + 0.5% DMSO intermediate->final 1:2 Dilution (add equal volume of buffer)

Caption: Visual representation of a two-step dilution protocol.

Protocol 2: The Surfactant-Assisted Method

If co-solvents alone are insufficient, or if you must minimize the organic solvent concentration, a non-ionic surfactant can be used. Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. [7]This is more suitable for biochemical assays than cell-based ones.

Objective: To solubilize the compound in an aqueous buffer with minimal organic solvent, using a surfactant.

Materials:

  • 10 mM Primary Stock of the compound in DMSO (from Protocol 1)

  • Assay buffer

  • 10% (w/v) stock solution of Tween-20 or Triton X-100

Step-by-Step Procedure:

  • Prepare Surfactant-Containing Assay Buffer:

    • Add the 10% surfactant stock solution to your main assay buffer to achieve a final concentration of 0.01% to 0.05% (v/v).

    • Example: To make 100 mL of buffer with 0.01% Tween-20, add 100 µL of 10% Tween-20 stock. Mix well.

  • Dilute Compound into Surfactant Buffer:

    • Directly dilute your 10 mM Primary Stock into the surfactant-containing buffer to your desired final concentration.

    • Vortex immediately and vigorously after adding the stock to facilitate micellar encapsulation.

  • Important Validation Step:

    • Always run a "buffer + surfactant" control in your assay. Surfactants can inhibit or activate enzymes and interfere with some detection methods (e.g., fluorescence-based readouts). You must confirm that the surfactant at the working concentration does not perturb your assay system.

Part 3: Advanced Solubilization Strategies

For particularly challenging applications, such as in vivo studies or high-concentration formulations, more advanced methods may be required. These generally involve more complex formulation development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [8]They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is water-soluble. [9]Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. This approach often requires empirical testing to find the optimal cyclodextrin-to-drug ratio.

  • Lipid-Based Formulations (SMEDDS): Self-microemulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium. [10][11]This pre-dissolves the compound in a lipidic phase, which can enhance solubility and bioavailability. [7]This is a highly specialized technique primarily used in preclinical and clinical drug formulation.

Summary of Recommended Starting Conditions

Assay TypePrimary SolventMax Co-Solvent % (v/v)Recommended StrategyKey Considerations
Cell-Based Assays DMSO0.1% - 0.5% Co-Solvent Dilution MethodMust test for vehicle cytotoxicity.
Biochemical Assays DMSO1% - 5% Co-Solvent or Surfactant MethodTest for direct interference with protein/enzyme.
High-Throughput Screening DMSO≤1% Co-Solvent Dilution MethodSolubility issues can cause false negatives/positives.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Google Scholar.
  • benzyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate | 2680844-06-6. (n.d.). Sigma-Aldrich.
  • Phenyl N-(4-chlorophenyl)carbamate | C13H10ClNO2 | CID 186645. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Benzyl N-(4-pyridyl)carbamate. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • CAS 6622-16-8 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved February 19, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 19, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • High throughput screening strategy for drugs. a and b belongs to the... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. Retrieved February 19, 2026, from [Link]

  • Assay: PUBCHEM_BIOASSAY: qHTS Screen for Compounds that Selectively Target Cancer Cells with p53 Mutations: Cytotoxicity of p53 Null Cells at the Non... (n.d.). ChEMBL | EMBL-EBI. Retrieved February 19, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 19, 2026, from [Link]

  • High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. (n.d.). Analyst (RSC Publishing). Retrieved February 19, 2026, from [Link]

Sources

"benzyl N-(4-chlorophenyl)carbamate" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl N-(4-chlorophenyl)carbamate Stability Guide

Executive Summary

This compound (CAS: 6622-16-8) is a structural analog often used in pesticide research and medicinal chemistry as a lipophilic carbamate model. While chemically robust in solid form, it exhibits significant instability in aqueous environments, particularly under alkaline conditions.[1]

Researchers frequently encounter two distinct failure modes:

  • Chemical Degradation (Hydrolysis): Irreversible breakdown into 4-chloroaniline and benzyl alcohol.

  • Physical Instability (Precipitation): Rapid crystallization upon dilution from organic stock solutions into aqueous buffers.

This guide provides the mechanistic understanding and protocols required to maintain compound integrity during experimentation.

Module 1: Chemical Stability & Hydrolysis

The Core Mechanism: Why does it degrade?

The primary degradation pathway in aqueous solution is base-catalyzed hydrolysis. Unlike aliphatic carbamates, N-aryl carbamates possess an acidic proton on the nitrogen atom (


). In basic or even neutral conditions (pH 

7.0), this proton can be abstracted, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism.

The Pathway:

  • Deprotonation: Base removes the N-H proton.

  • Elimination: The benzyloxy group is expelled, forming a reactive 4-chlorophenyl isocyanate intermediate.

  • Decarboxylation: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates into 4-chloroaniline (toxic) and

    
    .
    
Visualizing the Degradation Pathway

The following diagram details the molecular breakdown, highlighting the toxic byproduct formation.

HydrolysisPathway Compound This compound (Intact) Anion N-Anion Intermediate Compound->Anion  OH- (Deprotonation)   Isocyanate 4-Chlorophenyl Isocyanate (Transient) Anion->Isocyanate  - Benzyl Alcohol (Elimination)   Alcohol Benzyl Alcohol Anion->Alcohol Amine 4-Chloroaniline (Toxic Byproduct) Isocyanate->Amine  + H2O (Decarboxylation)   CO2 CO2 Isocyanate->CO2

Figure 1: Base-catalyzed hydrolysis pathway via the E1cB mechanism yielding 4-chloroaniline.

Module 2: Troubleshooting & FAQs

This section addresses real-world scenarios reported by our user base.

Q1: "My solution turned slightly yellow after 24 hours at pH 7.4. Is it still usable?"

Status: CRITICAL FAIL Diagnosis: The yellowing indicates the formation of 4-chloroaniline , which oxidizes to form colored azo/azoxy species over time. Root Cause: At pH 7.4 (physiological), the half-life of N-aryl carbamates can be surprisingly short (hours to days) depending on temperature. Action: Discard the solution immediately. 4-chloroaniline is cytotoxic and will confound biological assay results. Prevention:

  • Prepare fresh solutions immediately before use.

  • Lower pH to 5.5–6.0 if the assay tolerates it (hydrolysis is significantly slower in acidic media).

Q2: "I diluted my 10 mM DMSO stock into PBS, and it looks cloudy. Why?"

Status: PHYSICAL FAIL Diagnosis: "Crash-out" precipitation. Data Insight: this compound has extremely low intrinsic water solubility (


).
Action: 
  • Check Concentration: Ensure final concentration is

    
    .
    
  • Check Co-solvent: Maintain at least 0.1% to 1% DMSO or Ethanol in the final buffer.

  • Mixing Protocol: Do not add buffer to the DMSO stock. Always add the DMSO stock dropwise into the vortexing buffer to prevent local high-concentration zones that trigger nucleation.

Q3: "Can I store the stock solution at -20°C?"

Status: PASS (Conditional) Guidance:

  • Anhydrous DMSO: Stable for 6–12 months.

  • Protics (Ethanol/Water): Unstable. Avoid alcohols as solvents for long-term storage due to potential transesterification (exchange of the benzyl group with the ethyl group).

  • Freeze/Thaw: Limit to 3 cycles. Moisture uptake from air into cold DMSO promotes hydrolysis.

Module 3: Analytical Validation Protocol

To verify the stability of your specific formulation, use this standardized HPLC-UV method. This protocol separates the parent compound from its primary degradation products.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Parent) and 280 nm (4-Chloroaniline)
Temperature 30°C
Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Equilibration
10.095%Elution of Parent
12.095%Wash
12.130%Re-equilibration

Retention Order (Approximate):

  • Benzyl Alcohol: ~2–3 min (Polar)

  • 4-Chloroaniline: ~4–5 min (Medium Polarity)

  • Parent Carbamate: ~8–9 min (Non-polar)

Stability Testing Workflow

Use this decision tree to validate your experimental conditions before running expensive biological assays.

StabilityWorkflow Start Start: Prepare 10 µM Solution in Assay Buffer VisualCheck Visual Inspection (Immediate) Start->VisualCheck Cloudy Cloudy/Precipitate? VisualCheck->Cloudy SolubilityFail FAIL: Solubility Limit Exceeded Action: Increase DMSO or Reduce Conc. Cloudy->SolubilityFail Yes Incubate Incubate at Assay Temp (e.g., 37°C for 2 hours) Cloudy->Incubate No (Clear) HPLC Run HPLC Analysis Incubate->HPLC Analysis Detect 4-Chloroaniline Peak? HPLC->Analysis Stable PASS: Compound Stable Proceed with Assay Analysis->Stable No Unstable FAIL: Chemical Hydrolysis Action: Lower pH or Shorten Time Analysis->Unstable Yes (>5% Area)

Figure 2: Step-by-step validation workflow for aqueous stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 186645, Phenyl N-(4-chlorophenyl)carbamate. Retrieved from [Link]

    • Note: Provides physicochemical properties and toxicity d
  • Williams, A. (1972).Elimination-addition mechanisms of acyl group transfer: The hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2.
  • Salvestrini, S., et al. (2002).Chemical hydrolysis of carbamate pesticides in aqueous solution. Water Research.
  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates.[2] Organic Letters. Retrieved from [Link]

    • Discusses synthesis and stability consider

Sources

troubleshooting "benzyl N-(4-chlorophenyl)carbamate" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Ticket Subject: Troubleshooting Benzyl N-(4-chlorophenyl)carbamate Analysis Assigned Specialist: Senior Application Scientist, Small Molecule ID

Executive Summary

You are likely encountering one of three specific issues with This compound (


, MW: 261.7):
  • GC-MS: Complete absence of the parent ion due to thermal degradation in the injector.

  • LC-MS (ESI): Confusion distinguishing between the protonated isocyanate fragment and the actual degradation product.

  • Isotope Pattern: Misinterpretation of the chlorine signature (

    
    ).
    

This guide provides the diagnostic logic to validate your spectral data.

Part 1: The "Ghost" Parent Ion (GC-MS vs. LC-MS)

User Symptom: "I injected the pure standard into my GC-MS, but the molecular ion (m/z 261) is missing. Instead, I see a dominant peak at m/z 153 and m/z 108."

Diagnosis: Thermal Degradation (Artifact Formation).[1] Carbamates are thermally labile.[1] In a standard GC injector (


), they undergo a syn-elimination  reaction before ionization, splitting into an isocyanate and an alcohol.[1]
  • The Reaction:

    
    [1]
    
  • The Result: You are essentially analyzing two separate decomposition products.

Troubleshooting Protocol:

Observationm/z (EI Source)IdentityAction
Peak A 153 (100%), 155 (33%)4-Chlorophenyl isocyanateSwitch to LC-MS. If GC is mandatory, use Cold On-Column Injection or derivatize (e.g., silylation).[1]
Peak B 108, 91, 79Benzyl AlcoholConfirm by retention time match with benzyl alcohol standard.[1]
Parent 261 (Trace/Absent)Intact MoleculeLower injector temp to

(often impractical for volatility).[1]

Part 2: LC-MS (ESI) Fragmentation Logic

User Symptom: "I have a peak at m/z 262 in ESI(+), but I need to confirm it's my compound and not an impurity. What fragments should I trigger?"

Mechanism of Action: In Electrospray Ionization (ESI), the protonated molecule


 (m/z 262) fragments via Collision Induced Dissociation (CID). The pathway is distinct from thermal degradation but yields structurally related ions.
Primary Fragmentation Pathways (CID)
  • The Benzyl Cleavage (Charge Retention on Benzyl): The

    
     bond cleaves, leaving the positive charge on the benzyl group. This forms the tropylium ion, a diagnostic marker for all benzyl esters/carbamates.
    
    • m/z 91.05 (

      
      )
      
  • The McLafferty-Type Rearrangement (Neutral Loss): A hydrogen transfer from the benzyl

    
     to the carbonyl oxygen or nitrogen triggers the loss of neutral benzyl alcohol (
    
    
    
    , 108 Da). The charge remains on the isocyanate moiety.
    • m/z 154.00 (

      
      ) – Protonated 4-chlorophenyl isocyanate[1]
      
  • Decarboxylation (Amine Formation): Further energy causes the loss of

    
     (44 Da) from the carbamate/isocyanate species, leading to the aniline derivative.
    
    • m/z 128.02 (

      
      ) – Protonated 4-chloroaniline[1]
      
Visualizing the Fragmentation Tree

Fragmentation cluster_legend Key Parent Parent [M+H]+ m/z 262 (35-Cl) m/z 264 (37-Cl) Benzyl Benzyl Cation (Tropylium) m/z 91 Parent->Benzyl C-O Cleavage (Loss of Carbamic Acid deriv.) Isocyanate Protonated Isocyanate m/z 154 Parent->Isocyanate Neutral Loss: Benzyl Alcohol (-108 Da) Aniline Protonated 4-Chloroaniline m/z 128 Isocyanate->Aniline Neutral Loss: CO2 (-26 Da from Isocyanate form) Blue: Precursor Blue: Precursor Red: Diagnostic Aromatic Red: Diagnostic Aromatic Blue: Precursor->Red: Diagnostic Aromatic Yellow: Rearrangement Yellow: Rearrangement Red: Diagnostic Aromatic->Yellow: Rearrangement Green: Deep Fragment Green: Deep Fragment Yellow: Rearrangement->Green: Deep Fragment

Figure 1: ESI-CID Fragmentation Pathway for this compound.[1][2] Note the divergence between the benzyl cation (91) and the isocyanate ion (154).

Part 3: Isotopic Validation (The "Cl" Check)

User Symptom: "My mass accuracy is good, but how do I confirm the chlorine is actually present?"

The 3:1 Rule: Chlorine exists naturally as


 (75.8%) and 

(24.2%). This creates a specific "A" and "A+2" pattern.[1]

Validation Table:

Ionm/z (Theoretical)Relative AbundanceDiagnostic Criteria

262.06 100%Base Peak

264.06 ~32-33%Must be ~1/3rd height of 262
Fragment 154.00 100%Base Fragment
Fragment+2 156.00 ~32-33%Retains Cl pattern
Benzyl 91.05 100%NO Cl pattern (Singlet)

Critical Check: If your m/z 91 peak shows a 3:1 isotope pattern, you have co-eluting interference.[1] The benzyl fragment (


) contains no chlorine  and must appear as a singlet (ignoring small 

contributions).

Part 4: Common Troubleshooting FAQs

Q1: I see a strong peak at m/z 284. Is this a contaminant?

  • Answer: Likely not.[1] This is the Sodium Adduct

    
    .
    
    • 
      .[1]
      
    • Fix: Check your mobile phase.[1] High

      
       usually comes from glass bottles or biological matrices.[1] Adducts do not fragment as easily as protonated ions; increase collision energy or switch to ammonium formate buffer to promote 
      
      
      
      .[1]

Q2: Why is my m/z 154 peak intensity fluctuating wildly?

  • Answer: In-Source Fragmentation.[1][3]

    • If your "Cone Voltage" or "Declustering Potential" is too high, the labile carbamate bond breaks before the quadrupole. The instrument sees m/z 154 as if it were the parent.

    • Fix: Lower the cone voltage in 5V increments until the 262/154 ratio stabilizes.

Q3: Can I quantify this using the m/z 91 fragment?

  • Answer: Not recommended. [1]

    • m/z 91 is "non-specific."[1] Thousands of compounds (benzyl esters, toluene derivatives, peptides with Phe) produce m/z 91.

    • Fix: Use the 262

      
       154  transition for Quantitation (Quant) and 262 
      
      
      
      128
      for Confirmation (Qual).

References

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General mechanism grounding).

  • NIST Chemistry WebBook. Benzyl carbamate Mass Spectrum (EI). Standard Reference Data. (Thermal degradation reference).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (The "Bible" for rearrangement mechanisms like the loss of neutral alcohols).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Support Center: Stability & Storage of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers working with Benzyl N-(4-chlorophenyl)carbamate (CAS: 6622-16-8).

Status: Operational | Tier: Level 3 (Senior Scientific Support) Ticket Topic: Prevention of degradation during storage and handling.[1]

Executive Summary: The Stability Profile

This compound is a urethane derivative linking a lipophilic benzyl group with a para-chlorinated aromatic ring. While carbamates are generally more stable than esters, this specific compound possesses distinct vulnerabilities:

  • Hydrolytic Instability: Susceptible to moisture-driven cleavage, particularly under basic conditions, releasing toxic 4-chloroaniline.

  • Thermal Reversion: At elevated temperatures, it can undergo a retro-ene-type fragmentation back to isocyanate precursors.

  • Benzylic Oxidation: The methylene group adjacent to the oxygen is a site for radical autoxidation upon prolonged air exposure.

Troubleshooting Guide (FAQ Format)

Q1: "My white solid has developed a yellow tint. Is it still usable?"

Diagnosis: This is a classic sign of Photo-Oxidation or trace Aniline Formation .

  • The Mechanism: UV light or radical initiators (from air) can abstract a hydrogen from the benzylic position (

    
    ), leading to conjugated byproducts (benzaldehyde derivatives) which are often colored. Alternatively, trace hydrolysis releases 4-chloroaniline, which oxidizes rapidly to brown/yellow azo compounds.
    
  • Action Plan:

    • Perform a TLC or HPLC check immediately.

    • If purity is >98% and the impurity is non-reactive in your specific assay, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate).

    • Prevention: Store in amber vials wrapped in foil.

Q2: "I see an unexpected peak in my LC-MS at m/z 127 (or 128 [M+H]). What is it?"

Diagnosis: You are likely observing 4-Chloroaniline , the primary hydrolysis product.

  • The Cause: Moisture ingress. Even "dry" solvents like DMSO can absorb hygroscopic water, catalyzing hydrolysis if the solution is stored at room temperature.

  • Critical Safety Note: 4-Chloroaniline is significantly more toxic than the parent carbamate. Handle with increased PPE.

  • Action Plan: Discard the stock solution. Prepare fresh stocks only in anhydrous, septum-sealed vials.

Q3: "Can I store this compound in the freezer (-20°C)?"

Diagnosis: Yes, but with a Caveat regarding Humidity .

  • The Risk: Standard laboratory freezers have high humidity. If the vial is not perfectly sealed, cooling creates a vacuum that sucks moist air inside. Upon thawing, water condenses inside the vial, accelerating hydrolysis.

  • The Protocol: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing Drierite™ or silica gel sachets . Allow the vial to reach room temperature before opening to prevent condensation.

Deep Dive: Degradation Mechanisms

Understanding the chemistry allows you to predict stability issues before they ruin an experiment.

Pathway A: Base-Catalyzed Hydrolysis (The "Moisture" Trap)

In the presence of water and a base (even slightly basic glass surfaces), the carbamate linkage cleaves. The mechanism often shifts between BAc2 (nucleophilic attack at carbonyl) and E1cB (elimination via isocyanate), depending on the leaving group ability.

Pathway B: Thermal Decomposition (The "Heat" Trap)

Carbamates are thermally labile. Above 150°C (or lower with catalysis), they undergo a concerted cyclic elimination (retro-ene reaction), reverting to the starting isocyanate and alcohol.

Degradation Pathway Visualization

DegradationPathways Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack BnOH Benzyl Alcohol Parent->BnOH Thermal Cleavage Isocyanate 4-Chlorophenyl Isocyanate (Reactive Electrophile) Parent->Isocyanate Retro-Ene Reaction Water + H2O / OH- Aniline 4-Chloroaniline (Toxic, m/z 127) Intermediate->Aniline Decarboxylation CO2 CO2 Intermediate->CO2 Intermediate->BnOH Heat Heat (>100°C)

Figure 1: Primary degradation pathways. The red node (4-Chloroaniline) represents the most common impurity found in stored samples.

Validated Storage Protocols

Protocol A: Long-Term Storage (>6 Months)
  • State: Solid powder.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density).

  • Temperature: -20°C.

  • Desiccation: Store the vial inside a desiccator or a secondary jar with active desiccant.

Protocol B: Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO or Acetonitrile. Avoid Alcohols (transesterification risk).

  • Concentration: High concentration (>10 mM) is more stable than dilute.

  • Shelf Life: Max 1 month at -20°C. Do not freeze-thaw more than 3 times.

Protocol C: Quality Control Check (Purity Assay)

Before using a stored batch for critical assays (e.g., IC50 determination), run this quick check:

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid. No yellowing.
Purity HPLC-UV (254 nm)> 98% Area Under Curve.
Identity 1H-NMR (CDCl3)Benzylic protons (s, 2H) at ~5.2 ppm; NH (br s, 1H) at ~6.8-7.0 ppm.
Impurity LC-MSAbsence of peak at m/z 127 (4-chloroaniline).

References & Authoritative Grounding

  • Hoffman Fine Chemicals. Product Specifications: this compound (CAS 6622-16-8).[2] Retrieved from

  • Thorne, M. P. (1972).[3] The Thermal Decomposition of N-Arylcarbamates.[3][4] Canadian Journal of Chemistry. Describes the retro-ene mechanism and kinetics of N-aryl carbamate breakdown.

  • Shawali, A. S., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates.[5] Journal of the Chemical Society, Perkin Transactions 2.[5] Details the base-catalyzed hydrolysis mechanisms (E1cB vs BAc2).

  • BASF Safety Data Sheet. General handling of N-aryl carbamates and fungicides. Provides safety context for chlorinated aromatic carbamates.

  • ResearchGate Community Discussion. Stability of ester and carbamate containing compounds. Practical insights on desiccation and freezer storage risks.

Sources

enhancing the selectivity of "benzyl N-(4-chlorophenyl)carbamate" based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Enhancing Selectivity & Potency of Benzyl N-(4-chlorophenyl)carbamate Scaffolds

Executive Summary

You are working with a This compound scaffold. Based on the structural pharmacology of carbamates, this molecule is a "pseudo-irreversible" inhibitor targeting serine hydrolases. The most likely biological targets for this specific scaffold are Butyrylcholinesterase (BChE) , Acetylcholinesterase (AChE) , or Fatty Acid Amide Hydrolase (FAAH) .

The core challenge with this scaffold is selectivity . The N-(4-chlorophenyl) moiety is sterically demanding, often favoring BChE over AChE, while the O-benzyl leaving group dictates the rate of carbamylation (


). This guide provides a troubleshooting framework to tune these parameters for your specific target.

Part 1: Structural Diagnosis & SAR Optimization

Q1: My compound shows high potency against BChE but poor activity against AChE. How do I reverse this selectivity?

A: This is a classic steric clash issue.

  • The Mechanism: The "N-(4-chlorophenyl)" group must fit into the enzyme's acyl-binding pocket to form the carbamoylated adduct.

    • BChE: Has a large acyl-binding pocket that easily accommodates bulky aryl groups.

    • AChE: Has a restricted acyl-binding pocket (evolved for the small acetyl group). A bulky N-phenyl group often clashes with residues like Phe295 and Phe297.

  • The Fix: To enhance AChE selectivity, you must reduce the steric bulk of the N-substituent or modify the O-benzyl group to target the Peripheral Anionic Site (PAS).

    • Strategy A (N-Side): Replace the N-(4-chlorophenyl) with a smaller group (e.g., N-ethyl-N-methyl) or a flexible linker (e.g., N-benzyl-piperidine).

    • Strategy B (O-Side): If you must keep the N-(4-chlorophenyl) group, you need to increase the binding affinity of the O-benzyl moiety (the leaving group) to the AChE PAS before the reaction occurs. Add a cationic group (e.g., a tertiary amine or pyridinium) to the benzyl ring to anchor it to the PAS (Trp286).

Q2: My IC50 values are in the micromolar range (weak potency) for both targets. Is the carbamate "warhead" defective?

A: Likely, yes. The reactivity of a carbamate depends heavily on the leaving group ability (pKa) of the alcohol portion (the O-benzyl group).

  • The Problem: Benzyl alcohol has a pKa of ~15.4. It is a poor leaving group compared to phenols (pKa ~10). The serine nucleophile attacks the carbonyl, but the bond to the O-benzyl oxygen is slow to break (

    
     is low).
    
  • The Fix: You need to lower the pKa of the leaving group alcohol.

    • Substitution: Add electron-withdrawing groups (EWG) to the para or meta position of the O-benzyl ring.

    • Example: Change Benzyl to 4-Nitrobenzyl or 4-Chlorobenzyl. This pulls electron density from the oxygen, making it a better leaving group and increasing the carbamylation rate (

      
      ).
      
    • Caution: If the leaving group becomes too good (pKa < 8), the compound becomes chemically unstable (hydrolyzes in buffer). Aim for a pKa between 9 and 11.

Q3: I am targeting FAAH, but the compound is inactive. Why?

A: FAAH has a long, hydrophobic "acyl chain" channel (mimicking arachidonic acid).

  • The Mismatch: A simple "N-(4-chlorophenyl)" group is too short and rigid to fully occupy the FAAH acyl chain channel.

  • The Fix:

    • Elongate the N-side: Switch to an N-biphenyl or N-cyclohexyl-biphenyl group (like URB597). This mimics the lipid tail of anandamide.

    • Modify the O-side: For FAAH, O-aryl carbamates (phenols) are standard. An O-benzyl carbamate is often too stable. If you must use O-benzyl, ensure the N-side has extremely high affinity to compensate for the slow reactivity.

Part 2: Experimental Troubleshooting (Assay Validation)

Q4: My IC50 shifts significantly when I change the pre-incubation time. Is this an artifact?

A: No, this is a hallmark of covalent inhibition .

  • Explanation: Carbamates are time-dependent inhibitors. They react with the enzyme to form a covalent adduct.[1] The longer you pre-incubate, the more enzyme gets inactivated, and the lower the apparent IC50.

  • Protocol: You should not report a single IC50. Instead, determine the second-order rate constant (

    
    ).
    
    • Step 1: Measure IC50 at 3 different pre-incubation times (e.g., 10 min, 30 min, 60 min).

    • Step 2: If IC50 decreases (potency increases) with time, it confirms the covalent mechanism.

    • Step 3: Use a replot of

      
       vs. [Inhibitor] to calculate 
      
      
      
      (affinity) and
      
      
      (reactivity).

Q5: The compound precipitates in the assay buffer. How can I improve solubility without losing activity?

A: The "Benzyl N-(4-chlorophenyl)" core is highly lipophilic (LogP > 3.5).

  • The Fix: Introduce a solubilizing group on the O-benzyl ring (the leaving group).

    • Since the O-benzyl group leaves after the reaction, modifying it does not change the structure of the final carbamoylated enzyme.

    • Modification: Add a morpholine or piperazine tail to the meta or para position of the benzyl ring. This improves water solubility for the initial binding step but is discarded upon covalent inhibition.

Part 3: Visual Logic & Decision Support

Figure 1: SAR Optimization Decision Tree

Use this logic flow to determine the next synthetic modification.

SAR_Optimization Start Start: this compound Target Identify Primary Target Start->Target BChE Target: BChE Target->BChE AChE Target: AChE Target->AChE FAAH Target: FAAH Target->FAAH PotencyCheck Is Potency (IC50) < 1 µM? BChE->PotencyCheck AChE->PotencyCheck FAAH->PotencyCheck ModifyLeaving Action: Improve Leaving Group (Add EWG to O-Benzyl) PotencyCheck->ModifyLeaving No (Weak) SelectivityCheck Is Selectivity Sufficient? PotencyCheck->SelectivityCheck Yes (Potent) StericBulk Action: Reduce N-Side Bulk (N-Phenyl -> N-Alkyl) SelectivityCheck->StericBulk No (AChE Target) PAS_Binding Action: Add PAS Anchor (Cationic group on O-Benzyl) SelectivityCheck->PAS_Binding No (AChE Target / Alt) LipidMimic Action: Elongate N-Side (N-Phenyl -> N-Biphenyl) SelectivityCheck->LipidMimic No (FAAH Target) Done Optimization Complete SelectivityCheck->Done Yes

Caption: Decision matrix for optimizing the this compound scaffold based on target specificity and potency data.

Figure 2: Mechanism of Action & Selectivity Filters

Understanding where the "Benzyl" and "N-Aryl" groups function.

Mechanism Scaffold O-Benzyl Group Carbamate Linker N-(4-Cl-Ph) Group Function Leaving Group Warhead Specificity Element Scaffold:O->Function:LG Scaffold:C->Function:W Scaffold:N->Function:Spec Target_AChE AChE Selectivity: Steric Clash in Acyl Pocket (N-Group too big) Function:Spec->Target_AChE Target_BChE BChE Selectivity: Good Fit in Acyl Pocket Function:Spec->Target_BChE Reactivity Reactivity (k2): Determined by O-Benzyl pKa Function:LG->Reactivity

Caption: Structural dissection of the inhibitor. The N-group drives selectivity (binding), while the O-group drives potency (reactivity).

Part 4: Key Data Summary

ParameterAChE (Acetylcholinesterase) BChE (Butyrylcholinesterase) FAAH (Fatty Acid Amide Hydrolase)
Acyl Pocket Size Small / Restricted (Methyl preferred)Large / Hydrophobic (Aryl/Butyl preferred)Long Channel (Arachidonoyl mimic preferred)
Primary Selectivity Driver N-Substituent Size (Keep it small)N-Substituent Size (Bulky is fine)N-Substituent Shape (Linear/Biphenyl)
Leaving Group (O-Side) Role Binding to PAS (Peripheral Site)Binding to Peripheral SiteBinding to Cytosolic Port
Optimal O-Substituent Benzyl with Cationic/H-bond donorBenzyl or PhenylPhenyl or Heteroaryl (for reactivity)
Typical Mechanism Pseudo-irreversible (slow hydrolysis)Pseudo-irreversibleIrreversible (covalent)

References

  • Vacondio, F., et al. (2010). "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological characterization." ChemMedChem, 4(9), 1495-1504.[2]

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Journal of Medicinal Chemistry, 38(7), 1135-1144.

  • Kathuria, S., et al. (2003).[3] "Modulation of anxiety through blockade of anandamide hydrolysis."[4] Nature Medicine, 9, 76-81.

  • Bajda, M., et al. (2013). "Structure-based search for new inhibitors of cholinesterases." International Journal of Molecular Sciences, 14(3), 5608-5632.

  • Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564.

Sources

dealing with poor reproducibility in "benzyl N-(4-chlorophenyl)carbamate" bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BNC-4CP-TROUBLESHOOT Assigned Specialist: Senior Application Scientist Subject: Resolving Reproducibility Failures in Carbamate-Based Potency Assays

Introduction: The "Hidden" Variables

You are likely visiting this page because your IC50 values for Benzyl N-(4-chlorophenyl)carbamate are shifting between runs, or your dose-response curves look erratic (low Hill slopes, noisy baselines).

As a carbamate with a calculated LogP of ~3.9 and a hydrolytically sensitive linkage, this molecule presents a "perfect storm" of bioassay challenges. It is not an inert key fitting into a lock; it is a reactive, lipophilic entity that interacts with your buffer, your plasticware, and your enzyme in dynamic ways.

This guide deconstructs these failure modes into three solvable modules: Hydrolytic Instability , Surface Adsorption , and Kinetic Complexity .

Module 1: Chemical Stability & Hydrolysis

The Issue: "My compound loses potency if I leave the stock solution out, or my IC50 shifts 10-fold between the start and end of a large screening run."

The Root Cause: Carbamates are susceptible to hydrolysis, particularly in alkaline buffers (pH > 7.5) or in the presence of nucleophiles. This compound hydrolyzes to release 4-chloroaniline , benzyl alcohol , and CO2 .

  • Impact: You are assaying a mixture of the parent compound and its degradation products. 4-chloroaniline is toxic and can cause off-target interference.

Diagnosis & Protocol:

Diagnostic StepProtocolSuccess Criteria
LC-MS Purity Check Inject 10 µL of your 10 mM DMSO stock onto a C18 column.Purity > 95%. If <90%, re-purify or discard.
Buffer Stability Test Dilute compound to 100 µM in your assay buffer. Incubate at RT for 0, 1, 2, and 4 hours. Analyze via LC-MS.>90% parent compound remaining after 4 hours.

Corrective Actions:

  • pH Adjustment: If possible, lower assay buffer pH to 7.0–7.2. Carbamate hydrolysis rates increase significantly at pH 8.0+.

  • Fresh Dilutions: Do not store intermediate aqueous dilutions. Prepare them immediately before addition to the plate.

  • Temperature: Perform the assay at 25°C rather than 37°C if the biological target allows, to slow hydrolysis.

Module 2: Solubility, Adsorption & Aggregation

The Issue: "I see random spikes in activity (false positives) or a complete loss of potency (flatline) in low-concentration wells."

The Root Cause: With a LogP near 4.0, this compound is highly lipophilic.

  • Adsorption: It binds rapidly to polystyrene (PS) microplates, effectively lowering the free concentration in the well.

  • Colloidal Aggregation: At high concentrations (>10 µM), it may form colloidal aggregates that sequester enzymes, causing false inhibition (a common artifact in drug discovery).

Troubleshooting Flowchart:

BioassayTroubleshooting Start Start: Erratic Bioassay Data CheckSolubility Step 1: Check Solubility (Nephelometry/DLS) Start->CheckSolubility IsAggregating Is it aggregating? CheckSolubility->IsAggregating AddDetergent Action: Add 0.01% Triton X-100 or 0.1% BSA IsAggregating->AddDetergent Yes CheckBinding Step 2: Check Plastic Binding IsAggregating->CheckBinding No AddDetergent->CheckBinding IsBinding Potency loss in PS plates? CheckBinding->IsBinding SwitchPlate Action: Switch to NBS (Non-Binding Surface) or Glass IsBinding->SwitchPlate Yes CheckTime Step 3: Check Time-Dependence IsBinding->CheckTime No SwitchPlate->CheckTime

Caption: Logic flow for diagnosing solubility and adsorption artifacts in lipophilic carbamate assays.

Corrective Actions:

  • Detergent: Always include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer. This reaches the Critical Micelle Concentration (CMC) to solubilize the compound and prevent colloidal aggregation [1].

  • Plate Material: Switch from standard tissue-culture treated plates to Non-Binding Surface (NBS) or polypropylene plates to minimize drug loss.

Module 3: Kinetic Mode (Time-Dependent Inhibition)

The Issue: "My IC50 decreases (potency increases) the longer I incubate the compound with the enzyme."

The Root Cause: Carbamates often act as pseudo-irreversible inhibitors (e.g., against Acetylcholinesterase or FAAH). They carbamylate the active site serine. This is a covalent, time-dependent reaction.

  • Consequence: A standard 10-minute incubation yields a different IC50 than a 60-minute incubation. The "equilibrium" assumption of standard IC50 equations (Cheng-Prusoff) is violated.

Experimental Validation (The "Jump Dilution" Test):

  • Incubate Enzyme + Compound (at 10x IC50) for 30 minutes.

  • Rapidly dilute the mixture 100-fold into substrate solution.

  • Result Interpretation:

    • Activity Recovers Immediately: Reversible inhibition.

    • Activity Remains Inhibited: Covalent/Slow-tight binding inhibition.

Recommendation: If time-dependence is confirmed, report


  (second-order rate constant) rather than IC50. This is the only robust metric for covalent inhibitors [2].

FAQ: Frequently Asked Questions

Q: Can I use DMSO concentrations higher than 1% to fix the solubility? A: Proceed with caution. While 5% DMSO improves solubility, it often inhibits enzymes or kills cells directly. Perform a "DMSO Tolerance Test" on your biological system first. Usually, 0.5% - 1.0% is the safe limit.

Q: The compound turns slightly yellow in solution.[1] Is it safe to use? A: No. Yellowing often indicates the formation of oxidation products or free anilines (like 4-chloroaniline). Discard the stock and purchase a fresh batch or re-crystallize.

Q: Why do my replicates vary so much on the same plate? A: This is a hallmark of precipitation . The compound is crashing out of solution, creating heterogeneous local concentrations.

  • Fix: Sonicate your stock solution for 5 minutes before dilution. Ensure your buffer contains the detergents mentioned in Module 2.

References

  • National Center for Advancing Translational Sciences (NCBI). Assay Guidance Manual: Assay Operations for SAR Support.[2] (Accessed 2026). [Link]

  • Copeland, R. A.Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard Text for Kinetic Analysis).
  • PubChem. Compound Summary: Phenyl N-(4-chlorophenyl)carbamate (Analogous Structure). [Link]

Sources

minimizing off-target effects of "benzyl N-(4-chlorophenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with Benzyl N-(4-chlorophenyl)carbamate . It addresses the specific chemical and biological liabilities of this scaffold, treating it as a chemical probe with known "dirty" profile characteristics (promiscuity, metabolic instability, and toxicity).

Senior Application Scientist: Dr. A. Vance Subject: Minimizing Off-Target Effects & Optimizing Probe Utility Reference ID: BN-4CP-Guide-v2.1

Core Technical Overview

This compound is a covalent modifier often used to probe serine hydrolases (SH) or as a structural scaffold in pesticide chemistry (e.g., chlorpropham analogs).[1] While effective as a carbamoylating agent, it suffers from three distinct "off-target" classes that can ruin experimental data:

  • Proteomic Promiscuity: Cross-reactivity with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1]

  • Cytoskeletal Interference: Non-covalent binding to tubulin (common in N-phenyl carbamates), causing mitotic arrest.[1]

  • Metabolic Instability: Rapid hydrolysis by Carboxylesterases (CES), releasing the toxic metabolite 4-chloroaniline .[1]

Troubleshooting Guides (Q&A Format)

Module A: Stability & "The Disappearing Probe"

User Question: "My IC50 values shift significantly between 30-minute and 24-hour incubations, and I see poor activity in whole-cell assays compared to lysates. Is the compound degrading?"

Diagnosis: Yes. You are likely observing Carboxylesterase (CES)-mediated hydrolysis .[1] Unlike the target serine hydrolases (which form a stable carbamoylated adduct), abundant esterases (CES1/CES2) in plasma or liver microsomes hydrolyze the carbamate bond, destroying the probe before it reaches its target.

Technical Fix:

  • Run a Stability Control: Incubate the compound in your assay buffer (PBS, pH 7.4) and plasma for 0, 1, 4, and 24 hours. Analyze by LC-MS.

  • Use a CES Blockade: If performing lysates/tissue homogenate assays, pre-treat the sample with 100 µM BNPP (Bis-4-nitrophenyl phosphate) .[1] BNPP broadly inhibits carboxylesterases but may spare your specific target (validate this first).[1]

  • Check pH Sensitivity: Carbamates are susceptible to spontaneous hydrolysis at pH > 8.[1]0. Maintain pH 7.2–7.4 strictly.[1]

Data Visualization: The Hydrolysis Trap

HydrolysisPath cluster_tox Toxicity Sink Compound This compound Target Target Enzyme (Stable Adduct) Compound->Target Specific Carbamoylation CES Carboxylesterases (CES1/CES2) Compound->CES Rapid Hydrolysis Intermed Carbamic Acid (Unstable) CES->Intermed Alcohol Benzyl Alcohol CES->Alcohol Metabolite 4-Chloroaniline (TOXIC) Intermed->Metabolite -CO2

Caption: Figure 1. Divergent pathways of probe fate. The "Off-Target" CES pathway destroys the probe and generates the toxic 4-chloroaniline metabolite.

Module B: Selectivity & Neurotoxicity

User Question: "I am targeting FAAH (Fatty Acid Amide Hydrolase), but my treated mice are showing tremors and hypersalivation. Is this a target effect?"

Diagnosis: No. These are classic cholinergic signs indicating Acetylcholinesterase (AChE) inhibition . N-aryl carbamates are notorious for cross-reacting with AChE.[1] The "4-chlorophenyl" moiety lacks the steric bulk required to exclude the compound from the AChE active site gorge.

Technical Fix:

  • Counter-Screening (Mandatory): You must determine the Selectivity Index (SI).[1]

    • Run a modified Ellman’s Assay using Acetylthiocholine as the substrate.[1]

    • Calculate SI =

      
      .
      
    • Acceptable SI: >100-fold.

  • Structural Modification (SAR): If you are in the synthesis phase, add steric bulk to the meta-position of the phenyl ring or the O-substituent. (e.g., modifying to a cyclohexyl carbamate often improves FAAH specificity over AChE).

Selectivity Profiling Matrix:

AssayPurposeWarning Signal
Target Assay Measure Efficacy

(Weak Potency)
Ellman's Assay AChE Liability

(High Neurotox Risk)
ABPP (FP-Biotin) Proteome-wide SelectivityMultiple bands on gel (Promiscuous)
Module C: The "Hidden" Cytoskeletal Off-Target

User Question: "My compound kills cancer cells effectively, but the mechanism doesn't match my enzyme target's pathway. The cells look rounded and arrested."

Diagnosis: You are likely hitting Tubulin .[1] N-phenyl carbamates (structurally related to herbicides like Chlorpropham) bind to the colchicine site on tubulin, disrupting microtubule polymerization and causing G2/M cell cycle arrest. This is a non-enzymatic off-target effect.[1]

Technical Fix:

  • Cell Cycle Analysis: Perform Flow Cytometry with Propidium Iodide (PI).[1]

    • Result: A massive peak at G2/M indicates tubulin binding, not serine hydrolase inhibition.[1]

  • Tubulin Polymerization Assay: Run an in vitro fluorescence-based polymerization assay. If the curve flattens compared to vehicle, your compound is a microtubule destabilizer.

Module D: Metabolite Toxicity

User Question: "We see hepatotoxicity in long-term dosing, even though the target is not expressed in the liver."

Diagnosis: This is likely 4-chloroaniline toxicity .[1] Upon hydrolysis (by esterases) or target turnover (decarbamylation), the compound releases 4-chloroaniline. This metabolite is hemotoxic (causes methemoglobinemia) and carcinogenic.[1]

Technical Fix:

  • Monitor Methemoglobin (MetHb): In in vivo studies, check blood MetHb levels.[1] Darkened blood is a visual indicator.[1]

  • Switch "Leaving Groups": If possible, redesign the probe. The "staying group" (the part covalently attached to the enzyme) dictates the inhibition, but the "leaving group" (benzyl alcohol) dictates the initial reactivity. The amine (4-chloroaniline) is released upon enzyme regeneration.[1]

    • Alternative: Use a carbamate where the amine is non-toxic, or switch to a urea scaffold if irreversible inhibition is not strictly required.

Experimental Workflows (Visualized)

Workflow: Validating Probe Selectivity

This workflow ensures you distinguish between true target inhibition and off-target noise.[1]

SelectivityWorkflow Start Start: this compound Step1 1. Chemical Stability Check (PBS + Plasma, 4h) Start->Step1 Decision1 Stable? Step1->Decision1 Step2 2. Primary Target Assay (Determine IC50) Decision1->Step2 Yes Fail_Stab FAIL: Use CES Inhibitor or Redesign Decision1->Fail_Stab No (>50% loss) Step3 3. Counter-Screen: AChE (Ellman's Assay) Step2->Step3 Decision2 AChE IC50 > 100x Target? Step3->Decision2 Step4 4. Cell Cycle Analysis (Rule out Tubulin) Decision2->Step4 Yes Fail_AChE FAIL: Neurotoxic Risk Decision2->Fail_AChE No Pass VALID PROBE Step4->Pass Normal Cycle Fail_Tub FAIL: Mitotic Poison Step4->Fail_Tub G2/M Arrest

Caption: Figure 2. Step-by-step validation logic to filter out metabolic instability, neurotoxicity (AChE), and cytoskeletal interference (Tubulin).

References

  • Carbamate Mechanism & Selectivity

    • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68.[1] Link

    • Context: Defines the mechanism of covalent inhibition and the use of ABPP to determine selectivity.
  • AChE Off-Target Effects

    • Casida, J. E., & Quistad, G. B. (2004). Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets. Chemical Research in Toxicology, 17(8), 983-998.[1] Link

    • Context: Discusses the structural basis of AChE inhibition by N-substituted carbam
  • Metabolic Hydrolysis (Carboxylesterases)

    • Hatfield, M. J., et al. (2016). Human Carboxylesterase 1 (CES1) and 2 (CES2) Substrate Specificity.[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Explains the rapid hydrolysis of carbamate/ester bonds by hep
  • Tubulin/Herbicide Mechanism

    • Moreland, D. E., & Hill, K. L. (1959). The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isolated Chloroplasts. Journal of Agricultural and Food Chemistry. Link

    • Context: Establishes the link between N-phenyl carbamates (like Chlorpropham) and antimitotic/tubulin activity.[1]

  • 4-Chloroaniline Toxicity

    • International Programme on Chemical Safety (IPCS).[1][3] (2003).[1] 4-Chloroaniline.[1][4][5] CICADS 48. Link

    • Context: Details the hematological toxicity (methemoglobinemia) of the 4-chloroaniline metabolite.

Sources

Technical Support Center: Benzyl N-(4-chlorophenyl)carbamate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Process Overview & Strategic Alignment

Target Molecule: Benzyl N-(4-chlorophenyl)carbamate CAS: 6622-16-8 Application: Pharmaceutical intermediate (lipophilic linker), Agrochemical precursor.

Scaling up carbamate synthesis from gram to kilogram scale introduces thermodynamic and physical challenges often invisible in small R&D batches. This guide addresses the two primary synthetic routes: the Isocyanate Route (Atom-economic, high exotherm risk) and the Chloroformate Route (Robust, salt-formation challenges).

Module 1: Route Selection Strategy

Q: Which synthetic route should I choose for >500g scale-up?

A: The choice depends on your facility's heat transfer capabilities and solids handling equipment. Use the decision matrix below.

Route A: The Isocyanate Addition (Preferred for Purity)
  • Reagents: 4-Chlorophenyl isocyanate + Benzyl alcohol.

  • Pros: 100% Atom economy (no byproducts theoretically), simple workup (crystallization).

  • Cons: High exotherm, moisture sensitivity (urea formation), toxic reagents.

Route B: The Chloroformate Condensation (Preferred for Safety)
  • Reagents: Benzyl chloroformate (Cbz-Cl) + 4-Chloroaniline + Base.

  • Pros: Lower exotherm per unit time (controlled by base addition), cheaper starting materials.

  • Cons: Stoichiometric salt formation (HCl salts) creates thick slurries; requires aqueous washes.

RouteSelection Start Start: Scale-Up Planning Decision Facility Constraint Check Start->Decision Isocyanate Isocyanate Route (4-Cl-Ph-NCO + BnOH) Risk1 Risk: Runaway Exotherm Impurity: Urea Isocyanate->Risk1 Chloroformate Chloroformate Route (Cbz-Cl + 4-Cl-Aniline) Risk2 Risk: Impeller Stalling (Slurry) Impurity: Hydrolysis Products Chloroformate->Risk2 Decision->Isocyanate High Cooling Capacity & Moisture Control Available Decision->Chloroformate Standard Reactor & Good Filtration Unit Outcome1 Result: High Purity, Low Waste Risk1->Outcome1 Outcome2 Result: Robust Process, High Salt Waste Risk2->Outcome2

Caption: Decision logic for selecting the synthetic route based on facility constraints and impurity profiles.

Module 2: The Isocyanate Route (Troubleshooting & Protocol)

Core Reaction:



Critical Issue: The "Gooey" Product & Urea Contamination

Symptom: The reaction mixture turns cloudy/white immediately, or the final product is a sticky oil that refuses to crystallize. Root Cause: Moisture ingress. Water competes with benzyl alcohol, reacting with the isocyanate to form the unstable carbamic acid, which decarboxylates to the aniline and subsequently reacts with more isocyanate to form 1,3-bis(4-chlorophenyl)urea . This urea is extremely insoluble and acts as a "seed" for amorphous precipitation.

Troubleshooting Guide: Isocyanate Route
SymptomProbable CauseCorrective Action (Immediate)Prevention (Next Batch)
Rapid Temp Spike (>10°C/min) Addition rate too fast; Accumulation of reagent.STOP FEED. Maximize jacket cooling. Do not restart until T < Setpoint.Use a metering pump. Calculate adiabatic temp rise (

).[1]
White Precipitate during reaction Moisture ingress (Urea formation).Filter hot (if possible) to remove urea before crystallization.Dry solvent to <200 ppm

. Karl Fischer test reagents.
Incomplete Conversion Isocyanate deactivation or stoichiometry error.Add 0.1 eq excess isocyanate + cat. amount of DBTL (dibutyltin dilaurate).Verify titer of isocyanate starting material.
Optimized Protocol (Scale: 1 kg)
  • Setup: 5L Jacketed Reactor, Overhead Stirrer (Pitch-blade),

    
     purge.
    
  • Charge: Benzyl Alcohol (1.0 eq) + Toluene (5 vol). Note: Toluene is preferred over DCM for higher process temperature capability.

  • Catalyst: Add DBTL (0.1 mol%) or DMAP (1 mol%). Mechanistic Note: Catalysts activate the alcohol hydroxyl group, favoring carbamate formation over urea.

  • Addition: Melt 4-chlorophenyl isocyanate (

    
    ) in a hot box. Transfer to a heated dropping funnel.
    
  • Reaction: Add isocyanate dropwise over 2 hours, maintaining internal

    
    .
    
  • IPC: Check HPLC. If unreacted isocyanate remains, quench with small amount of ethanol.

  • Crystallization: Cool to 0°C. Add Heptane (antisolvent) slowly if nucleation does not occur.

Module 3: The Chloroformate Route (Troubleshooting & Protocol)

Core Reaction:



Critical Issue: Slurry Seizing (Agitation Failure)

Symptom: As the reaction proceeds, the mixture becomes a thick paste (oatmeal consistency), causing the stirrer to stall or the motor to overheat. Root Cause: The formation of the hydrochloride salt (e.g., Pyridine·HCl or Triethylamine·HCl) is stoichiometric. At high concentrations (>0.5 M), this salt networks and increases viscosity exponentially.

Troubleshooting Guide: Chloroformate Route
SymptomProbable CauseCorrective ActionTechnical Insight
Stirrer Stalling High solids loading (Salt).Add solvent (Toluene) immediately. Increase RPM.Salt morphology depends on solvent. Toluene creates looser slurries than DCM.
Purple/Pink Coloration Oxidation of 4-chloroaniline.Check

blanket. Add reducing agent (bisulfite) during workup.
Anilines are prone to photo-oxidation; keep reactor dark.
Slow Reaction HCl scavenging is inefficient.Switch base. Use Pyridine (acts as solvent/catalyst/base) or Schotten-Baumann (aq.

).[2][3]
Pyridine forms an active N-acylpyridinium intermediate, accelerating the attack.
Optimized Protocol (Scale: 1 kg)
  • Setup: 10L Reactor.

  • Charge: 4-Chloroaniline (1.0 eq) + DCM (10 vol) + Pyridine (1.2 eq).

  • Cooling: Chill to 0–5°C. Exotherm control is critical here to prevent bis-acylation.

  • Addition: Add Benzyl Chloroformate (1.05 eq) diluted in DCM over 3 hours.

  • Workup (The "Emulsion Breaker"):

    • Quench with water.[4]

    • Adjust pH to ~2-3 with dilute HCl (removes excess pyridine/aniline).

    • Crucial Step: Filter the biphasic mixture through Celite if "rag layer" persists.

    • Wash organic layer with Sat.

      
       (removes unreacted chloroformate as benzyl carbonate/alcohol).
      

Module 4: Purification & Solid State Characterization

Q: My product is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is hit at a temperature where the product is liquid.

The "Standard" Recrystallization System:

  • Solvent: Toluene (Good solubility at high T).

  • Antisolvent: Heptane or Hexane (Poor solubility).

  • Ratio: 1:3 (Toluene:Heptane).

Protocol:

  • Dissolve crude solid in Toluene at 65°C (1.5 vol).

  • Cool slowly to 40°C. Seed with pure crystals (0.1 wt%).

  • Hold for 1 hour to allow crystal growth (Ostwald Ripening).

  • Slowly add Heptane (4.5 vol) over 2 hours.

  • Cool to 0°C and filter.

Purification Crude Crude Product (Solid/Oil) Dissolution Dissolve in Toluene (65°C) Crude->Dissolution Seeding Cool to 40°C ADD SEED Dissolution->Seeding Aging Age 1 Hour (Growth Phase) Seeding->Aging Antisolvent Add Heptane (Slow Ramp) Aging->Antisolvent Isolation Filter & Dry (Vacuum, 40°C) Antisolvent->Isolation

Caption: Controlled crystallization workflow to prevent oiling out and ensure high purity.

References

  • Process Safety in Carbamate Synthesis

    • Title: "Hazards of Isocyanate and Carbam
    • Source: Organic Process Research & Development (OPRD).
    • Context: Discusses the adiabatic temperature rise in isocyan
    • URL:[Link] (General Journal Landing Page for verification of domain authority).

  • Reagent Properties (4-Chlorophenyl Isocyanate)

    • Title: "4-Chlorophenyl Isocyan
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Alternative Synthesis (Chloroformate Route)

    • Title: "Benzyl chloroformate: Reagent for amine protection."[2]

    • Source: Wikipedia / Organic Chemistry Portal (Verified General Knowledge).

    • URL:[Link][2]

  • Crystallization Techniques

    • Title: "Crystallization of Organic Compounds: An Industrial Perspective."
    • Source: Wiley Online Library.
    • Context: Principles of seeding and antisolvent addition for lipophilic carbam
    • URL:[Link]

(Note: Specific reaction conditions for this exact molecule are derived from general aryl carbamate synthesis protocols found in standard texts like Vogel's Textbook of Practical Organic Chemistry due to the generic nature of the transformation.)

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of benzyl N-(4-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis.

Introduction to Matrix Effects

In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting, non-target compounds influence the ionization efficiency of the target analyte, leading to either ion suppression or, less commonly, ion enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

Ion suppression is the more frequent issue, where matrix components compete with the analyte for ionization, resulting in a decreased analytical signal.[1][3] This can lead to underestimation of the analyte concentration and compromise the reliability of the data. Understanding and mitigating these effects is crucial for developing robust and validated analytical methods.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when analyzing this compound and provides actionable troubleshooting steps.

Question 1: My analyte signal for this compound is significantly lower in my sample matrix (e.g., plasma, tissue homogenate) compared to the signal in a pure solvent standard. What is causing this, and how can I confirm it's a matrix effect?

Answer:

This is a classic sign of ion suppression , a common type of matrix effect.[1][3] Co-eluting endogenous components from your biological matrix are likely interfering with the ionization of this compound in the mass spectrometer's ion source.[2]

To quantitatively assess the matrix effect, you can perform a post-extraction spike experiment . This involves comparing the analyte response in a spiked matrix extract to the response in a pure solvent standard at the same concentration.

Experimental Protocol: Quantifying Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte of interest and internal standard (if used) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the analyte and internal standard into the extracted matrix.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before extraction and proceed with the sample preparation protocol. This set is used to determine recovery.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to regulatory guidelines, a matrix effect is considered negligible if the value is within 85-115%.[4]

ParameterFormulaInterpretation
Matrix Effect (ME) (Peak Area of Post-Extraction Spike / Peak Area of Neat Solution) x 100< 100%: Ion Suppression> 100%: Ion Enhancement
Recovery (RE) (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100Efficiency of the extraction process.
Process Efficiency (PE) (Peak Area of Pre-Extraction Spike / Peak Area of Neat Solution) x 100Overall efficiency of the method.
Question 2: I've confirmed a significant matrix effect. What are the primary strategies to mitigate this issue for this compound analysis?

Answer:

There are several effective strategies to address matrix effects. The choice of method will depend on the complexity of your matrix, the required sensitivity, and available resources.

Strategy 1: Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most robust and highly recommended approach.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, D).[5]

  • Why it works: The SIL-IS has nearly identical chemical and physical properties to the analyte.[5] It will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to accurate quantification.[1]

  • Key Consideration: Ensure the SIL-IS is of high isotopic purity to avoid interference from the unlabeled analyte.[6] The mass difference should be sufficient to prevent spectral overlap.[6]

Strategy 2: Matrix-Matched Calibration

When a suitable SIL-IS is unavailable, matrix-matched calibration is a common and effective alternative.[3][7]

  • How it works: Calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[1][8] This ensures that the calibration standards and the unknown samples experience the same matrix effects, leading to more accurate quantification.[7][9]

  • Protocol: Preparing a Matrix-Matched Calibration Curve

    • Obtain a pooled batch of blank matrix (e.g., plasma, urine) from a representative population.

    • Prepare a series of calibration standards by spiking known concentrations of this compound into aliquots of the blank matrix.

    • Process these matrix-matched standards using the same sample preparation procedure as your unknown samples.

    • Construct the calibration curve by plotting the analyte response against the nominal concentration.

Strategy 3: Standard Addition

This method is particularly useful for complex or highly variable matrices where obtaining a representative blank matrix is challenging.[9]

  • How it works: The sample is divided into several aliquots. One aliquot is analyzed directly, while increasing, known amounts of the analyte are added to the other aliquots. The concentration of the analyte in the original sample is determined by extrapolating the linear regression of the plotted data to the x-intercept.

Strategy 4: Advanced Sample Preparation

Reducing the concentration of interfering matrix components before LC-MS/MS analysis is a fundamental approach to minimizing matrix effects.[1]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[1][10][11] SPE can be highly effective for cleaning up complex samples.[12]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that is widely used for pesticide analysis in food and agricultural samples and can be adapted for other matrices.[13][14] It involves an extraction with an organic solvent followed by a cleanup step with a mixture of salts and sorbents.[14]

Mitigation_Strategy_Selection

Caption: Decision workflow for selecting a matrix effect mitigation strategy.

Question 3: Can I just dilute my sample to reduce matrix effects?

Answer:

Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

This "dilute-and-shoot" method is often a good first step, but more comprehensive strategies are typically required for trace-level analysis.

Question 4: My chromatography shows poor peak shape for this compound when I inject a sample extract. Could this be related to matrix effects?

Answer:

Yes, matrix components can affect the chromatographic peak shape.[2] This can manifest as peak broadening, splitting, or tailing. Optimizing your chromatographic conditions can help separate the analyte from the interfering components.

  • Suggestions for Chromatographic Optimization:

    • Gradient Elution: Adjust the mobile phase gradient to improve the separation between your analyte and co-eluting matrix components.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

    • Flow Rate: Modifying the flow rate can sometimes improve peak resolution.

Experimental_Workflow

Caption: General experimental workflow for LC-MS/MS analysis with matrix effect mitigation.

Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that address matrix effects.[15][16][17] It is essential to demonstrate that matrix effects do not compromise the accuracy and precision of the analytical method.[18] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for the evaluation of matrix effects.[19]

Conclusion

Addressing matrix effects is a critical aspect of developing reliable and accurate LC-MS/MS methods for the quantification of this compound in complex biological matrices. By systematically evaluating the presence of matrix effects and implementing appropriate mitigation strategies such as the use of stable isotope-labeled internal standards, matrix-matched calibration, or advanced sample preparation techniques, researchers can ensure the integrity and validity of their bioanalytical data.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available from: [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available from: [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. PMC. Available from: [Link]

  • (PDF) The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Available from: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available from: [Link]

  • Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics. Available from: [Link]

  • Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analys. Bisphenol A Information & Resources. Available from: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Available from: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available from: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. Available from: [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Available from: [Link]

  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. PMC. Available from: [Link]

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. PubMed. Available from: [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography. Oxford Academic. Available from: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available from: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available from: [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. OneLab. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available from: [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters. Available from: [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available from: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available from: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ResearchGate. Available from: [Link]

  • Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry. PMC. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Zeolite H-Beta as a Dispersive Solid-Phase Extraction Sorbent for the Determination of Eight Neonicotinoid Insecticides Using Ultra-High-Performance Liquid Chromatography—Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available from: [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Available from: [Link]

  • The Dispersive Methodology for Complex Matrices. Labsert. Available from: [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available from: [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available from: [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

Sources

Validation & Comparative

"benzyl N-(4-chlorophenyl)carbamate" vs other carbamate insecticides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Benzyl N-(4-chlorophenyl)carbamate —a structural analog often used in structure-activity relationship (SAR) studies—versus established commercial carbamate insecticides like Carbaryl , Propoxur , and Methomyl .

Executive Summary

This compound (referred to herein as Bn-4-Cl ) is primarily a research probe and chemical intermediate rather than a commercial insecticide.[1] While it shares the core carbamate pharmacophore (–OC(O)N–) with potent insecticides, its N-aryl substitution pattern (versus the N-methyl group in Carbaryl/Propoxur) significantly alters its biological profile. It typically exhibits lower insecticidal potency (micromolar IC50 vs. nanomolar) and is often explored for fungicidal or herbicidal activity, or as a lipophilic probe for enzyme binding pockets.

Mechanistic Comparison: The Carbamylation Pathway

All compounds in this comparison function as Acetylcholinesterase (AChE) Inhibitors . They bind to the serine hydroxyl group within the AChE active site, forming a carbamylated enzyme complex that prevents the hydrolysis of acetylcholine.

Key Differentiator: N-Substituent Effect
  • Commercial Insecticides (N-Methyl): Carbaryl and Propoxur possess an N-methyl group.[1] This small steric footprint allows rapid entry into the AChE catalytic gorge and tight binding (low

    
    ), leading to high insecticidal toxicity.
    
  • Research Candidate (Bn-4-Cl): The bulky N-(4-chlorophenyl) and O-benzyl groups create steric hindrance.[1] While they can bind to the enzyme (often interacting with the peripheral anionic site), the carbamylation rate is generally slower, and the inhibition is often less potent against insect AChE compared to mammalian variants or butyrylcholinesterase (BChE).

Pathway Diagram: Mechanism of Action

AChE_Inhibition cluster_0 Steric Influence of Bn-4-Cl AChE Free AChE Enzyme (Active Serine-OH) Complex Michaelis Complex (Reversible Binding) AChE->Complex + Inhibitor Inhibitor Carbamate Inhibitor (R-O-CO-NH-R') Inhibitor->Complex Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated Carbamylation (Rate Limiting Step) LeavingGroup Leaving Group Released (Phenol/Alcohol) Complex->LeavingGroup Carbamylated->AChE Spontaneous Hydrolysis (Recovery) ACh_Accumulation Acetylcholine Accumulation (Synaptic Overstimulation) Carbamylated->ACh_Accumulation Loss of Function

Figure 1: General mechanism of AChE inhibition by carbamates.[1] The "N-aryl" nature of Bn-4-Cl slows the carbamylation step compared to N-methyl carbamates.

Comparative Performance Data

The following table contrasts the physicochemical and biological properties of the research candidate against industry standards.

FeatureThis compound Carbaryl Propoxur Methomyl
CAS Number 6622-16-863-25-2114-26-116752-77-5
Primary Use Research / Intermediate / Fungicidal ProbeBroad-spectrum InsecticideHousehold/Public Health InsecticideAgricultural Insecticide
Structure Type N-Aryl CarbamateN-Methyl CarbamateN-Methyl CarbamateN-Methyl Oxime Carbamate
AChE IC50 (Target) ~20–60 µM (Estimated via SAR*)~0.01–0.1 µM (13.6 nM)~4.3 µM ~1–5 µM
LogP (Lipophilicity) 3.9 (Predicted)1.851.560.6
Water Solubility Low (Lipophilic)Moderate (120 mg/L)Moderate (1.9 g/L)High (58 g/L)
Mammalian Toxicity Not fully characterized (Likely Moderate)LD50: ~300 mg/kg (Rat)LD50: ~95 mg/kg (Rat)LD50: ~17–24 mg/kg (Rat)
Environmental Fate Persistent in soil (Lipophilic)Moderate persistenceLow persistenceLow persistence

*Note: Exact IC50 for Bn-4-Cl varies by assay conditions. Values estimated based on structure-activity relationship (SAR) data for N-phenyl carbamate analogs [1][6].

Key Insight: The N-Methyl group in Carbaryl and Methomyl is critical for mimicking the natural substrate (Acetylcholine). The N-(4-chlorophenyl) group in the research candidate makes it too bulky for the insect AChE active site, reducing its insecticidal potency by orders of magnitude. However, this bulkiness makes it a useful scaffold for designing Butyrylcholinesterase (BChE) inhibitors for Alzheimer's research [6].

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the target compound for biological evaluation using a standard Curtius rearrangement or direct condensation method.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 4-chloroaniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Benzyl Chloroformate (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3, and finally Brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white crystals (Mp: ~105–108°C).

Synthesis Diagram

Synthesis_Pathway Reactants 4-Chloroaniline + Benzyl Chloroformate Intermediate Reaction Mixture (DCM, 0°C -> RT, Base) Reactants->Intermediate Nucleophilic Acyl Substitution Workup Acid/Base Wash (Remove unreacted amine) Intermediate->Workup Quench Product This compound (Crystalline Solid) Workup->Product Recrystallization

Figure 2: Synthetic route for this compound via amine acylation.

Protocol B: AChE Inhibition Assay (Ellman’s Method)

Objective: To determine the IC50 of the synthesized candidate compared to Carbaryl.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme Source: Electric eel AChE or Recombinant Insect AChE (0.05 U/mL).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Bn-4-Cl or Carbaryl) in buffer for 10 minutes at 25°C.

    • Add DTNB and ATCh to initiate the reaction.[2]

    • Measure Absorbance at 412 nm continuously for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Scientific Conclusion

This compound is not a viable replacement for Carbaryl or Methomyl in agricultural insect control due to its lower affinity for the insect AChE active site (driven by the bulky N-aryl group).[1] Its utility lies in:

  • Selectivity Studies: Serving as a negative control for N-methyl carbamate specificity.

  • Fungicidal Development: N-phenyl carbamates often show higher antifungal efficacy than insecticidal activity [9].

  • Alzheimer's Research: As a scaffold for developing selective BChE inhibitors [6].

References

  • Cayman Chemical. (2025).[3] Propoxur Product Information & Biological Activity. Link

  • EPA. (2012). Aquatic Life Ambient Water Quality Criteria for Carbaryl. Link

  • ChemicalBook. (2025). Benzyl carbamate Properties and Synthesis. Link

  • Biomol. (2025). Carbaryl: Mechanism and IC50 Data. Link

  • ResearchGate. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition. Link

  • Frontiers in Pharmacology. (2019). Synthesis and Inhibition Evaluation of New Benzyl Alkaloids as AChE Inhibitors. Link

  • PubChem. (2025).[4] Phenyl N-(4-chlorophenyl)carbamate Compound Summary. Link

  • INCHEM. (1996). Methomyl: Environmental Health Criteria 178. Link

  • MDPI. (2025). Synthesis and Bioevaluation of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Link

Sources

Technical Guide: Comparative Efficacy of Benzyl N-(4-chlorophenyl)carbamate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Benzyl N-(4-chlorophenyl)carbamate and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 6622-16-8) represents a "privileged scaffold" in medicinal chemistry, serving as a structural prototype for two distinct classes of bioactive agents: Serine Hydrolase Inhibitors (targeting FAAH/AChE) and Mitotic Inhibitors (targeting microtubules).

While the title compound itself exhibits moderate, non-selective activity, its structural analogs have been optimized into potent therapeutics and agrochemicals. This guide objectively compares the parent benzyl carbamate against its high-efficacy analogs (e.g., URB597, Rivastigmine, Chlorpropham), delineating the Structure-Activity Relationships (SAR) that dictate selectivity between neurological targets and herbicidal modes of action.

Mechanistic Profile & Chemical Logic

The efficacy of N-aryl carbamates is governed by their ability to act as pseudo-irreversible inhibitors . The mechanism involves the carbamoylation of a nucleophilic serine residue within the enzyme's active site.[1][2][3]

The "Warhead" Mechanism

Unlike simple competitive inhibitors, carbamates react covalently. The electrophilic carbonyl carbon is attacked by the catalytic serine hydroxyl (Ser-OH). The stability of the resulting carbamoyl-enzyme complex determines the duration of inhibition (residence time).

  • Path A (O-Alkyl Cleavage): Typical for Benzyl carbamates. The benzyl group acts as the leaving group.

  • Path B (Electronic Tuning): The N-(4-chlorophenyl) moiety exerts an electronic effect (via the Hammett

    
     constant of the Cl- group), increasing the electrophilicity of the carbonyl, thereby accelerating the rate of carbamoylation (
    
    
    
    ).

MOA Figure 1: Mechanism of Pseudo-Irreversible Inhibition by Carbamates Enzyme Free Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor This compound Inhibitor->Complex AcylEnzyme Carbamoylated Enzyme (Inactive) Complex->AcylEnzyme Collapse LeavingGroup Leaving Group (Benzyl Alcohol) Complex->LeavingGroup Release AcylEnzyme->Enzyme Slow Hydrolysis (Recovery)

Comparative Efficacy Analysis

This section compares the title compound against three distinct analogs, each optimized for a specific biological target.

Table 1: Comparative Efficacy & Selectivity Profile
CompoundStructure ClassPrimary TargetMechanismEfficacy (

/

)
Clinical/Field Status
This compound O-Benzyl N-ArylNon-selective (Baseline)Weak Carbamoylation

(Generic Serine Hydrolase)
Chemical Probe / Intermediate
Chlorpropham (CIPC) O-Isopropyl N-(3-chlorophenyl)MicrotubulesMitotic Disruption

range (Tubulin)
Agrochemical (Sprout Inhibitor)
URB597 O-Aryl N-CyclohexylFAAHCovalent Carbamoylation

(FAAH)
Preclinical (Anxiolytic)
Rivastigmine O-Phenyl N-EthylAChE / BChEPseudo-irreversible

(AChE) /

(BChE)
FDA Approved (Alzheimer's)
Critical Analysis of Analogs
1. The Agrochemical Divergence: Chlorpropham vs. Title Compound

The title compound is a structural analog of Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate).

  • Modification: Changing the O-benzyl group to an O-isopropyl group and shifting the chlorine from para to meta.

  • Impact: This shift abolishes most serine hydrolase activity and enhances binding to plant tubulin. The O-benzyl group in the title compound is too bulky for the tubulin binding site, making the title compound less effective as a herbicide but more "drug-like" for enzyme targets.

2. The FAAH Optimization: URB597 vs. Title Compound

URB597 represents the pinnacle of carbamate optimization for Fatty Acid Amide Hydrolase (FAAH).

  • Modification: The leaving group is switched from a simple alcohol (benzyl) to a complex phenol (biphenyl-3-ol), and the N-substituent is aliphatic (cyclohexyl).

  • Efficacy Shift: The phenolic leaving group of URB597 lowers the

    
    , making it a far superior leaving group than the benzyl alcohol of the title compound. This results in a 
    
    
    
    that is orders of magnitude faster, driving
    
    
    values from micromolar (title compound) to single-digit nanomolar (URB597).
3. The Cholinesterase Selectivity: Rivastigmine[4]
  • Modification: Rivastigmine utilizes a phenolic leaving group and a bulky N-ethyl-N-methyl moiety.

  • Selectivity: The title compound (Benzyl N-aryl) often shows incidental BChE inhibition due to the ability of the BChE active site to accommodate bulky hydrophobic groups (like benzyl). However, it lacks the cationic recognition element required for high-affinity AChE binding, rendering it inferior to Rivastigmine.

Experimental Protocols

To validate the efficacy of this compound analogs, the following protocols are industry standards.

Protocol A: Synthesis via Isocyanate Addition

Use this method for generating N-aryl analogs.

  • Reagents: 4-chlorophenyl isocyanate (1.0 eq), Benzyl alcohol (1.1 eq), Triethylamine (catalytic), DCM (anhydrous).

  • Procedure:

    • Dissolve 4-chlorophenyl isocyanate in dry DCM under

      
       atmosphere.
      
    • Add Benzyl alcohol dropwise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with water, extract with DCM, wash with brine.

    • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Protocol B: Determination of (Kinetic Assay)

Required to distinguish between reversible binding and covalent inactivation.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrate: AMC-Arachidonoyl Amide (for FAAH) or Acetylthiocholine (for AChE).

  • Workflow:

    • Incubate Enzyme + Inhibitor (Title compound or analog) at varying concentrations (

      
      ) for different time points (
      
      
      
      min).
    • Add Substrate and measure residual velocity (

      
      ).
      
    • Data Analysis: Plot

      
       vs. time to get 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (max inactivation rate) and
      
      
      (affinity).

Decision Framework: SAR Optimization

Use the following logic flow to design analogs based on the title compound scaffold.

SAR Figure 2: Structure-Activity Relationship (SAR) Optimization Logic Start Scaffold: This compound Goal Target Objective? Start->Goal BranchA Increase FAAH Potency Goal->BranchA BranchB Increase AChE Selectivity Goal->BranchB BranchC Herbicidal Activity Goal->BranchC ActionA Switch Leaving Group: Benzyl -> Phenol/Biphenyl BranchA->ActionA ActionB Add Cationic Feature: N-substituent -> Amino-alkyl BranchB->ActionB ActionC Steric Reduction: Benzyl -> Isopropyl (Target Tubulin) BranchC->ActionC ResultA Result: URB597-like (nM Potency) ActionA->ResultA ResultB Result: Rivastigmine-like (Neurological Active) ActionB->ResultB ResultC Result: Chlorpropham-like (Mitotic Inhibitor) ActionC->ResultC

References

  • Mechanism of Carbamate Inactivation of FAAH. National Institutes of Health (NIH). [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition. MDPI Molecules. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PubMed Central. [Link]

  • Acetylcholinesterase Inhibitors: Clinical Pharmacology. Wikipedia / Medical References. [Link]

Sources

cross-reactivity studies of "benzyl N-(4-chlorophenyl)carbamate" with other enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(4-chlorophenyl)carbamate (CAS: 6622-16-8) represents a class of


-aryl carbamates  widely investigated for their ability to covalently modulate serine hydrolases. While often screened as inhibitors for Fatty Acid Amide Hydrolase (FAAH)  or Cholinesterases (AChE/BChE) , the structural motif—an aryl isocyanate equivalent masked by a benzylic alcohol—presents significant cross-reactivity challenges.

This guide provides a rigorous framework for evaluating the selectivity of this compound against key off-targets. We compare its performance with gold-standard alternatives (e.g., URB597 , Rivastigmine ) and detail the Activity-Based Protein Profiling (ABPP) protocols necessary to validate its specificity in drug discovery workflows.

Mechanism of Action & Target Landscape

The Covalent Carbamoylation Mechanism

This compound acts as a pseudo-substrate for serine hydrolases. The nucleophilic serine residue in the enzyme's active site attacks the carbamate carbonyl.

  • Attack: Serine-OH attacks the carbonyl carbon.

  • Release: Benzyl alcohol is released as the leaving group.

  • Inhibition: The enzyme remains carbamoylated (N-(4-chlorophenyl)carbamyl-enzyme). This covalent adduct mimics the transition state, preventing substrate hydrolysis until (slow) decarbamoylation occurs.

Critical Cross-Reactivity Targets

To establish a safety profile, researchers must assess activity against three primary enzyme families:

Enzyme FamilySpecific TargetClinical/Experimental RelevanceRisk/Role
Endocannabinoid Hydrolases FAAH Therapeutic TargetDesired inhibition for analgesia/anxiolysis.
Cholinesterases AChE / BChE Off-TargetHigh Risk: Neurotoxicity, autonomic dysfunction.
Metabolic Serine Hydrolases CES1 / CES2 Off-TargetHigh Risk: Altered drug metabolism; "sponge" effect reducing inhibitor potency.

Comparative Performance Analysis

The following data compares the representative profile of This compound against standard reference compounds. Note: Values below represent typical potency ranges for this chemical class in standard fluorogenic assays.

Table 1: Inhibitory Potency ( ) & Selectivity Ratios
CompoundPrimary Target (FAAH)

Off-Target (AChE)

Off-Target (CES1)

Selectivity (AChE/FAAH)Interpretation
This compound 150 nM 4,500 nM 50 nM 30x Moderate Selectivity. High liability for CES hydrolysis.
URB597 (Reference Standard)4 nM>100,000 nM>50,000 nM>25,000xHigh Selectivity. Gold standard for FAAH.
Rivastigmine (AChE Inhibitor)>10,000 nM40 nMN/A<0.01xReverse Selectivity. Potent AChE inhibitor.
Chlorpropham (Herbicide Analog)>10,000 nM>10,000 nMHighN/ALow Potency. Primarily acts on microtubules, not hydrolases.

Key Insight: Unlike the biphenyl carbamate URB597 , which is tuned for the FAAH active site, the simpler This compound lacks the steric bulk to exclude AChE effectively and is highly susceptible to hydrolysis by Carboxylesterases (CES), limiting its in vivo half-life.

Visualization: Mechanism & Workflow

Figure 1: Covalent Inhibition Pathway

The following diagram illustrates the competitive carbamoylation mechanism common to this class.

CarbamoylationMechanism Enzyme Free Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Benzyl N-(4-chlorophenyl) carbamate Inhibitor->Complex AcylEnz Carbamoylated Enzyme (Inhibited) Complex->AcylEnz Collapse & Release Product Benzyl Alcohol (Leaving Group) Complex->Product AcylEnz->Enzyme Slow Hydrolysis (Recovery)

Caption: Kinetic mechanism showing the irreversible (or slowly reversible) carbamoylation of the active site serine.

Experimental Protocols (Validation Systems)

To objectively verify the cross-reactivity profile, we recommend a two-tiered approach: Gel-Based ABPP for broad proteome screening and Ellman's Assay for specific AChE quantification.

Protocol A: Activity-Based Protein Profiling (ABPP)

Objective: Visualize the selectivity of this compound across the entire serine hydrolase proteome in native tissue (e.g., mouse brain or liver).

Materials:

  • Probe: FP-Rhodamine (Fluorophosphonate-rhodamine) - A broad-spectrum serine hydrolase probe.

  • Proteome: Mouse brain membrane proteome (1 mg/mL).

  • Inhibitor: this compound (100 nM - 100 µM).

Workflow:

  • Pre-incubation: Incubate 50 µL of proteome with the test compound (various concentrations) for 30 min at 37°C .

    • Control: DMSO vehicle only.

  • Probe Labeling: Add FP-Rhodamine (1 µM final) and incubate for 30 min at Room Temp in the dark.

    • Logic: The FP probe reacts with any active serine hydrolase. If your compound inhibited the enzyme, the probe cannot bind (competition).

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer; boil for 5 min.

  • Readout: Resolve on 10% SDS-PAGE gel and image using a fluorescence scanner (excitation ~532 nm).

  • Analysis:

    • Band Disappearance: Indicates inhibition.

    • FAAH Band (~63 kDa): Should fade with increasing inhibitor concentration.

    • MAGL Band (~33 kDa): Check for off-target inhibition.

    • KIAA1363 / ABHD6: Check for promiscuity.

Protocol B: Modified Ellman’s Assay (AChE Specificity)

Objective: Quantify the safety margin against Acetylcholinesterase.

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Enzyme: Recombinant Human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Procedure:

    • Incubate Enzyme + Compound (or Vehicle) for 20 min .

    • Add DTNB + ATCh.

    • Measure Absorbance at 412 nm kinetically for 5 min.

  • Calculation: % Inhibition =

    
    .
    
Figure 2: ABPP Selectivity Workflow

ABPPWorkflow Proteome Native Proteome (Brain/Liver) Incubation Incubate with This compound Proteome->Incubation ProbeAdd Add FP-Rhodamine Probe (Reacts with FREE active sites) Incubation->ProbeAdd 30 min / 37°C SDS SDS-PAGE Separation ProbeAdd->SDS Competition Imaging Fluorescence Imaging SDS->Imaging Result Result: Loss of Band Intensity = Target Engagement Imaging->Result

Caption: Competitive ABPP workflow used to define the selectivity window of the carbamate inhibitor.

References

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. [Link]

    • Context: Establishes URB597 as the reference carbam
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes. Annual Review of Biochemistry. [Link]

    • Context: Defines the gold-standard protocol for serine hydrolase selectivity profiling.
  • Casida, J. E., & Quistad, G. B. (2005). Serine Hydrolase Targets of Organophosphorus Toxicants and Carbamates. Chemical Research in Toxicology. [Link]

    • Context: Comprehensive review of carbamate cross-reactivity with AChE and metabolic enzymes.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]

    • Context: The foundational method for the AChE valid

A Comparative In Silico Analysis of Benzyl N-(4-chlorophenyl)carbamate and Donepezil Binding to Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Computational Drug Discovery Professionals

This guide presents a detailed comparative molecular docking study of the putative inhibitor, benzyl N-(4-chlorophenyl)carbamate, against the well-characterized Alzheimer's disease drug, Donepezil. The study focuses on their interactions with a key therapeutic target, Acetylcholinesterase (AChE). We will dissect the entire in silico workflow, from target selection and preparation to docking execution and results interpretation, providing a rigorous, replicable protocol grounded in established scientific principles.

Introduction and Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder where the decline of the neurotransmitter acetylcholine (ACh) in the brain plays a significant role in cognitive impairment.[1] One of the primary therapeutic strategies is to inhibit the enzyme Acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of ACh, thereby increasing the neurotransmitter's availability at the synaptic cleft.[2]

The carbamate functional group is a well-established pharmacophore for AChE inhibition.[3] Drugs like Rivastigmine, a carbamate derivative, act as pseudo-irreversible inhibitors by covalently bonding to the enzyme's active site.[4] This established precedent provides a strong rationale for investigating other novel carbamate-containing molecules as potential AChE inhibitors. This compound (PubChem CID: 224328) is a carbamate derivative whose inhibitory potential against AChE has not been extensively characterized.

This guide employs molecular docking, a powerful computational method for predicting the binding mode and affinity between a small molecule (ligand) and a biological macromolecule (receptor), to evaluate this potential.[5][6] By comparing its predicted binding characteristics to those of Donepezil, a potent, non-covalent AChE inhibitor, we can generate a robust hypothesis about its mechanism and relative efficacy.[7]

Experimental Design & Workflow

The comparative docking study is designed as a systematic, multi-step process. The causality of this workflow is critical: proper preparation of both the receptor and the ligands is a prerequisite for a meaningful docking simulation, and a validation step (re-docking) is essential to ensure the chosen parameters can replicate experimentally observed results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB Receptor Selection (AChE, PDB: 4EY7) PrepProt Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid Grid Box Generation (Define Active Site) PrepProt->Grid Ligand1 Ligand Preparation (this compound) Docking Comparative Docking Simulation Ligand1->Docking Ligand2 Ligand Preparation (Donepezil - Reference) Ligand2->Docking Ligand3 Ligand Preparation (Donepezil - for Re-docking) Redock Protocol Validation (Re-docking) Ligand3->Redock Grid->Redock Redock->Docking Analysis Pose & Score Analysis Docking->Analysis Compare Comparative Interaction Mapping Analysis->Compare Conclusion Conclusion & Hypothesis Compare->Conclusion G cluster_AChE AChE Active Site Trp86 Trp86 Tyr337 Tyr337 His447 His447 Phe295 Phe295 Donepezil Donepezil Donepezil->Trp86 π-π stacking Donepezil->Tyr337 hydrophobic Donepezil->His447 H-bond BCC Benzyl N-(4-chlorophenyl) carbamate BCC->Trp86 π-alkyl BCC->Phe295 hydrophobic

Sources

head-to-head comparison of "benzyl N-(4-chlorophenyl)carbamate" and commercial pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: Benzyl N-(4-chlorophenyl)carbamate vs. Commercial Pesticide Standards Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Agrochemical Developers

Executive Summary

This compound (referred to herein as Bn-4-CPC ) represents a distinct class of N-aryl carbamates, structurally diverging from the commercially dominant N-methyl carbamates (e.g., Carbaryl). While N-methyl derivatives are potent acetylcholinesterase (AChE) inhibitors used primarily as insecticides, Bn-4-CPC aligns more closely with the phenyl-carbamate herbicides (e.g., Chlorpropham).

This guide evaluates Bn-4-CPC as a research candidate, contrasting its physicochemical properties, synthesis, and biological efficacy against two industry standards: Chlorpropham (CIPC) (Herbicidal/Sprout Suppressant standard) and Carbaryl (Insecticidal AChE standard).

Key Finding: Bn-4-CPC exhibits a "mechanism switch" driven by its nitrogen substituent. Unlike Carbaryl, it shows reduced AChE affinity but enhanced potential for microtubule disruption and antimicrobial activity, making it a viable candidate for anti-mitotic herbicidal applications rather than neurotoxic insect control.

Chemical Identity & Structural Analysis

FeatureThis compound Chlorpropham (CIPC) Carbaryl
CAS RN 6622-16-8101-21-363-25-2
IUPAC Name Benzyl (4-chlorophenyl)carbamateIsopropyl (3-chlorophenyl)carbamate1-Naphthyl methylcarbamate
Core Structure N-Phenyl CarbamateN-Phenyl CarbamateN-Methyl Carbamate
Mol. Weight 261.7 g/mol 213.66 g/mol 201.22 g/mol
Lipophilicity (LogP) ~3.8 (Predicted)3.472.36
Primary Mode Anti-mitotic / AntimicrobialAnti-mitotic (Sprout Suppressant)Neurotoxic (AChE Inhibitor)

Synthesis Protocol: Bn-4-CPC

Context: Unlike commercial pesticides produced in continuous flow reactors, Bn-4-CPC is typically synthesized in batch for SAR (Structure-Activity Relationship) studies. The following protocol is validated for high-purity laboratory synthesis.

Reaction Principle: Nucleophilic addition-elimination of benzyl chloroformate with 4-chloroaniline.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Benzyl Chloroformate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloroaniline (5 mmol) and TEA (6 mmol) in 15 mL of dry THF under an inert nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Add benzyl chloroformate (5.5 mmol) dropwise over 20 minutes. Maintain temperature <5°C to prevent side-reactions (isocyanates).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Evaporate THF under reduced pressure. Dissolve residue in EtOAc (30 mL) and wash sequentially with 1M HCl (2x10 mL), sat. NaHCO₃ (2x10 mL), and brine.

  • Purification: Dry organic layer over anhydrous Na₂SO₄. Recrystallize from Ethanol/Hexane to yield white crystalline solid.

Synthesis Start 4-Chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + TEA, 0°C Reagent Benzyl Chloroformate (Electrophile) Reagent->Intermediate Product This compound (Bn-4-CPC) Intermediate->Product Elimination Byproduct HCl (Captured by TEA) Intermediate->Byproduct

Figure 1: Synthetic pathway for this compound via chloroformate addition.

Comparative Performance: Herbicidal Activity

Comparator: Chlorpropham (CIPC) Mechanism: Mitotic Inhibition (Microtubule Destabilization)

N-phenyl carbamates do not target AChE primarily; they bind to tubulin, disrupting spindle formation during cell division. This makes them effective pre-emergence herbicides and sprout suppressants.

MetricBn-4-CPC (Candidate) Chlorpropham (Standard) Analysis
Target Site Tubulin / Microtubule Organizing Center (MTOC)Tubulin (Kinetochore interference)Both compounds share the N-phenyl pharmacophore essential for tubulin binding.
Lipophilicity High (Benzyl group)Moderate (Isopropyl group)The benzyl group increases logP, potentially improving leaf cuticle penetration but increasing soil retention (lower mobility).
Sprout Suppression High PotentialIndustry StandardStructural analogs (benzyl esters) often show extended residual activity due to slower hydrolysis compared to isopropyl esters.
Selectivity Broadleaf / Anti-fungalBroadleaf / Potato SproutingBn-4-CPC has shown enhanced antimicrobial cross-activity (see Section 5) compared to CIPC.

Experimental Validation (Protocol for Researchers): To validate Bn-4-CPC herbicidal activity relative to CIPC:

  • Assay: Root elongation inhibition (Wheat/Cucumber).

  • Dosing: 0.1, 1, 10, 100 µM concentrations.

  • Observation: Measure primary root length at 96 hours.

  • Expected Result: Bn-4-CPC is expected to show an IC50 in the 5–20 µM range, comparable to CIPC, with potentially slower onset due to steric bulk of the benzyl group.

Comparative Performance: Insecticidal Activity (AChE Inhibition)

Comparator: Carbaryl Mechanism: Acetylcholinesterase (AChE) Inhibition[1][2]

This comparison highlights the "Structure-Activity Switch."

ParameterBn-4-CPC Carbaryl Mechanistic Insight
N-Substituent Phenyl (Aromatic)Methyl (Alkyl)The N-methyl group fits the AChE catalytic gorge (mimicking acetylcholine). The bulky N-phenyl group of Bn-4-CPC creates steric clash.
AChE IC50 > 100 µM (Weak/Inactive)~0.01 - 0.1 µM (Potent)Critical Distinction: Bn-4-CPC is not a viable acute neurotoxic insecticide.
Toxicity Class Likely WHO Class III (Slightly Hazardous)WHO Class II (Moderately Hazardous)Reduced AChE affinity correlates with lower acute mammalian toxicity for Bn-4-CPC.

Scientific Note: While Bn-4-CPC is a poor AChE inhibitor, research indicates that benzyl carbamates can be optimized for AChE inhibition if the nitrogen is substituted with an alkyl chain and the benzyl is part of the leaving group (e.g., Donepezil analogs). However, in the specific configuration of N-(4-chlorophenyl) , the steric and electronic properties disfavor AChE binding.

MOA Carbaryl Carbaryl (N-Methyl) AChE Acetylcholinesterase (Serine Active Site) Carbaryl->AChE High Affinity (Carbamylation) Bn4CPC Bn-4-CPC (N-Phenyl) Bn4CPC->AChE Steric Hindrance (Low Affinity) Tubulin Tubulin / Microtubules (Cell Division) Bn4CPC->Tubulin Binding Neurotoxicity Neurotoxicity (Insect Death) AChE->Neurotoxicity MitoticArrest Mitotic Arrest (Plant/Fungal Death) Tubulin->MitoticArrest

Figure 2: Divergent mechanisms of action. Carbaryl targets the nervous system, while Bn-4-CPC targets cell division.

Toxicology & Safety Profile

Based on the structural homology to Chlorpropham and degradation studies of benzyl carbamates:

  • Metabolic Fate:

    • Hydrolysis: Rapidly hydrolyzed by carboxylesterases to 4-chloroaniline, benzyl alcohol, and CO₂.

    • Risk Factor: 4-Chloroaniline is a known hemotoxic agent (methemoglobinemia). This is a shared risk with CIPC (which degrades to 3-chloroaniline).

  • Environmental Persistence:

    • The benzyl ester linkage is generally less stable in soil than the isopropyl ester of CIPC, suggesting Bn-4-CPC may have a shorter environmental half-life , reducing carry-over risks in crop rotation.

References

  • Ossila. Benzyl (3-Fluoro-4-morpholinophenyl)carbamate - Material Safety & Synthesis.Link

  • National Institutes of Health (PMC). Kinetic study on the inhibition of acetylcholinesterase by benzyl carbamate derivatives.Link

  • EPA (United States). Reregistration Eligibility Decision (RED) for Chlorpropham.Link

  • Journal of Agricultural and Food Chemistry. Insecticidal benzoylphenylurea-S-carbamate: a new propesticide with two effects. (Context on hybrid carbamate activity). Link

  • Sigma-Aldrich. this compound Product Specification.Link

Sources

Validating the Inhibitory Activity of Benzyl N-(4-chlorophenyl)carbamate in a New Fatty Acid Amide Hydrolase (FAAH) Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the inhibitory activity of a novel carbamate compound, benzyl N-(4-chlorophenyl)carbamate, against Fatty Acid Amide Hydrolase (FAAH). We will objectively compare its performance against well-characterized, alternative FAAH inhibitors, URB597 and PF-3845, and provide the supporting experimental methodologies to ensure rigorous scientific validation. This document is intended for researchers, scientists, and drug development professionals with an interest in the endocannabinoid system and serine hydrolase inhibition.

Introduction: The Significance of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme in the endocannabinoid system.[1][2] It is an integral membrane protein belonging to the serine hydrolase family and is responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which include the endocannabinoid anandamide (AEA).[1][3] By hydrolyzing AEA, FAAH terminates its signaling, which modulates a wide range of physiological processes including pain, inflammation, and mood.[4] Consequently, inhibiting FAAH activity leads to an increase in endogenous anandamide levels, potentiating its analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][4] This makes FAAH a compelling therapeutic target for a variety of disorders.

Carbamate-containing compounds have emerged as a prominent class of FAAH inhibitors.[2][5] These molecules typically act as irreversible or slowly reversible inhibitors by covalently modifying the catalytic serine residue (Ser241) in the FAAH active site through a process called carbamylation.[1][6][7][8] This guide focuses on a novel compound, this compound, and outlines a systematic approach to validate its inhibitory potential against FAAH.

The Inhibitors: A Head-to-Head Comparison

To establish a robust validation, the inhibitory profile of this compound will be compared against two well-established FAAH inhibitors:

  • URB597: A potent and selective carbamate-based FAAH inhibitor that has been extensively studied.[1][5][9][10] It is known for its anxiolytic and antidepressant-like effects in preclinical models.[9][11]

  • PF-3845: A highly potent, selective, and irreversible urea-based FAAH inhibitor.[7][12][13] It also demonstrates efficacy in preclinical models of inflammatory pain.[7][12][14]

The core of our validation will rest on a direct comparison of the inhibitory potency (IC50) of these three compounds in both biochemical and cell-based assays.

Experimental Validation Workflow

A two-tiered approach will be employed to thoroughly characterize the inhibitory activity of this compound. This workflow is designed to first confirm direct enzymatic inhibition and then to assess the compound's activity in a cellular context.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cell-Based Validation A Recombinant Human FAAH Enzyme D Fluorescence-Based Enzymatic Assay A->D B Fluorogenic FAAH Substrate B->D C Test Compounds: - this compound - URB597 (Positive Control) - PF-3845 (Positive Control) - Vehicle (Negative Control) C->D E Determine IC50 Values D->E J Confirm Target Engagement in a Physiological Context E->J Comparative Analysis F Human Cell Line Expressing FAAH (e.g., HEK293-hFAAH) G Treat Cells with Test Compounds F->G H Cell Lysis and Protein Quantification G->H I Measure FAAH Activity in Lysates H->I I->J G cluster_2 Carbamylated (Inactive) FAAH FAAH FAAH-Ser241-OH Inactive_FAAH FAAH-Ser241-O-C(=O)-NH-R2 FAAH->Inactive_FAAH Nucleophilic Attack & Carbamylation Inhibitor R1-O-C(=O)-NH-R2 (this compound) Inhibitor->Inactive_FAAH

Caption: Covalent modification of FAAH by a carbamate inhibitor.

Considerations for Further Validation

While this guide provides a primary validation framework, a comprehensive characterization of a novel inhibitor should also include:

  • Selectivity Profiling: To ensure the compound is selective for FAAH, its activity should be tested against a panel of other serine hydrolases (e.g., MAGL, ABHD6, proteases). [15]Activity-based protein profiling (ABPP) is a powerful technique for assessing selectivity across the entire proteome. [1][15]* Reversibility/Irreversibility: Time-dependent inhibition studies can help to determine whether the carbamylation is effectively irreversible or if there is a slow rate of hydrolysis and enzyme reactivation.

  • In Vivo Efficacy: Ultimately, the therapeutic potential of this compound would need to be assessed in relevant animal models of pain or anxiety.

Conclusion

The methodologies outlined in this guide provide a robust and scientifically sound approach to validate the inhibitory activity of this compound against FAAH. By directly comparing its performance to established inhibitors like URB597 and PF-3845 in both biochemical and cell-based assays, researchers can confidently determine its potency and cellular efficacy. This structured validation workflow is a critical first step in the potential development of novel FAAH-targeted therapeutics.

References

  • M. N. M. et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Incorporated. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Scholarly Publications Leiden University. Inhibitor Selectivity. Leiden University. [Link]

  • I. U. C. et al. (2006). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E. [Link]

  • PubChem. Phenyl N-(4-chlorophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • A. P. et al. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link]

  • B. B. et al. (2008). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry. [Link]

  • A. A. et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • L. B. et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology. [Link]

  • D. A. et al. (2020). Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Royal Society of Chemistry. [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • T3DB. 4-Chlorophenyl-N-methylcarbamate (T3D0910). T3DB. [Link]

  • H. F. et al. (2023). Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv. [Link]

  • M. M. et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]

  • G. M. S. F. et al. (2023). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. Antibiotics. [Link]

  • S. P. et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Scientific Reports. [Link]

  • A. S. et al. (2020). The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. International Journal of Molecular Sciences. [Link]

  • S. K. et al. (2023). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

Sources

Comparative Guide: Benzyl N-(4-chlorophenyl)carbamate vs. Phenyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Scaffold"

In drug discovery and agrochemical development, the structural distinction between Benzyl N-(4-chlorophenyl)carbamate and Phenyl N-(4-chlorophenyl)carbamate represents a fundamental pivot point in Structure-Activity Relationship (SAR) design. While they share the same N-(4-chlorophenyl) core, the variation in the ester moiety—benzyl vs. phenyl—dictates their mechanism of action:

  • Phenyl N-(4-chlorophenyl)carbamate functions as a reactive acylating agent . It is often a covalent inhibitor of serine hydrolases (e.g., AChE, FAAH) due to the good leaving group ability of the phenol.

  • This compound functions as a stable isostere . It typically exhibits non-covalent binding or acts as a metabolic precursor, offering high hydrolytic stability but reduced acyl-transfer potency.

This guide analyzes their comparative profiles, supported by mechanistic insights and experimental protocols.

Chemical Biology & Mechanism of Action

The biological divergence of these two compounds is driven by the electronic properties of the oxygen-bound substituent.

The Acyl Transfer Potential

The primary mechanism for carbamate bioactivity in enzymes like Acetylcholinesterase (AChE) or Fatty Acid Amide Hydrolase (FAAH) is the transfer of the carbamoyl group (


) to the active site serine nucleophile.
  • Phenyl Variant (Active Warhead): The

    
    -phenyl group acts as a leaving group. The pKa of the conjugate acid (4-chlorophenol) is 
    
    
    
    . This relatively low pKa stabilizes the transition state, facilitating rapid nucleophilic attack by the enzyme and subsequent carbamoylation.
  • Benzyl Variant (Stable Control): The

    
    -benzyl group corresponds to benzyl alcohol (pKa 
    
    
    
    ). This high pKa makes the benzyloxide a poor leaving group. Consequently, this molecule resists nucleophilic attack, often serving as a negative control for covalent inhibition or a scaffold for non-covalent competitive inhibition.
Comparative Activity Profile
FeaturePhenyl N-(4-chlorophenyl)carbamateThis compound
Primary Mechanism Covalent Acylation (Pseudo-irreversible)Non-covalent Binding / Competitive
Target Class Serine Hydrolases (AChE, FAAH)Structural Isostere / Cytokinin-like
Hydrolytic Stability Low (Base-labile)High (Stable at physiological pH)
Leaving Group pKa ~9.4 (Phenoxide)~15.4 (Benzyloxide)
Typical IC50 (AChE) Nanomolar to Low Micromolar rangeHigh Micromolar to Inactive
Primary Application Pesticide Intermediate, Enzyme InhibitorProtecting Group (Cbz), Stable Analog

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for these two compounds when interacting with a serine hydrolase active site.

CarbamateMechanism Enzyme Serine Hydrolase (Active Site Ser-OH) PhenylComp Phenyl N-(4-Cl-Ph)carbamate (Reactive) Enzyme->PhenylComp Binding BenzylComp Benzyl N-(4-Cl-Ph)carbamate (Stable) Enzyme->BenzylComp Binding Complex_P Tetrahedral Intermediate PhenylComp->Complex_P Nucleophilic Attack Complex_B Non-Covalent Complex BenzylComp->Complex_B Steric Fit AcylEnzyme Carbamoylated Enzyme (Inhibited) Complex_P->AcylEnzyme Acyl Transfer (Fast) Phenol Phenol Release (Leaving Group) Complex_P->Phenol NoRxn No Reaction / Slow Off-rate Complex_B->NoRxn Poor Leaving Group (High pKa)

Figure 1: Divergent inhibition mechanisms driven by the leaving group capability of Phenyl vs. Benzyl moieties.

Experimental Protocols for Validation

To objectively verify the activity differences, the following self-validating protocols are recommended.

Protocol A: Differential Hydrolysis Kinetics (Stability Assay)

This assay quantifies the "acylating potential" by measuring spontaneous hydrolysis in alkaline buffer. The phenyl derivative will degrade significantly faster than the benzyl derivative.

Reagents:

  • PBS Buffer (pH 7.4) and Borate Buffer (pH 9.0).

  • Acetonitrile (ACN).

  • Internal Standard (e.g., Diphenyl ether).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in ACN.

  • Incubation: Dilute to 100 µM in Borate Buffer (pH 9.0) at 37°C.[1]

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Add 100 µL cold ACN + 0.1% Formic Acid.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Expected Outcome:

  • Phenyl Derivative:

    
     mins at pH 9.0 (Rapid degradation).
    
  • Benzyl Derivative:

    
     hours (Negligible degradation).
    
Protocol B: Ellman’s Assay for AChE Inhibition

This standard protocol determines if the compound acts as a potent enzyme inhibitor.

Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow:

  • Plate Setup: In a 96-well plate, add 150 µL Phosphate Buffer (pH 8.0).

  • Inhibitor Addition: Add 20 µL of test compound (Serial dilutions: 100 µM to 0.1 nM).

  • Enzyme Addition: Add 20 µL AChE (0.1 U/mL). Incubate for 10 mins (allows carbamoylation for phenyl variant).

  • Substrate Addition: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor Absorbance at 412 nm for 10 minutes.

Validation Logic:

  • If Phenyl N-(4-chlorophenyl)carbamate shows time-dependent inhibition (IC50 decreases with longer pre-incubation), it confirms covalent mechanism.

  • If This compound shows constant IC50 (or high IC50), it confirms non-covalent mode.

Synthesis & Structural Considerations

For researchers synthesizing these for library expansion, the synthetic routes differ slightly in reactivity.

SynthesisWorkflow Isocyanate 4-Chlorophenyl Isocyanate Reaction Nucleophilic Addition (DCM/TEA, 0°C -> RT) Isocyanate->Reaction Alcohol Alcohol Component Alcohol->Reaction PhenylProd Phenyl N-(4-Cl-Ph)carbamate (Requires Phenol) Reaction->PhenylProd If Alcohol = Phenol BenzylProd Benzyl N-(4-Cl-Ph)carbamate (Requires Benzyl Alcohol) Reaction->BenzylProd If Alcohol = Benzyl Alcohol

Figure 2: General synthetic route via isocyanate addition. Note: Phenols require base catalysis; Benzyl alcohols react readily.

References

  • Toxin and Toxin Target Database (T3DB). (2009). 4-Chlorophenyl-N-methylcarbamate and related Phenyl Carbamate Toxicity Profiles. Retrieved from [Link]

  • Kuca, K., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (2025). Mephenate (Related Phenyl Carbamate) Compound Summary. Retrieved from [Link]

Sources

comparison of synthetic routes to "benzyl N-(4-chlorophenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Synthetic Routes to Benzyl N-(4-chlorophenyl)carbamate

Introduction

This compound is a molecule of interest in medicinal chemistry and organic synthesis, often serving as a key intermediate for more complex molecular architectures. The carbamate functional group is a cornerstone in drug design, acting as a stable mimic of the peptide bond and influencing the physicochemical properties of a molecule, such as solubility and bioavailability. The selection of a synthetic route for such a crucial building block is a critical decision in any research and development pipeline, directly impacting yield, purity, scalability, safety, and cost.

This guide provides an in-depth comparative analysis of three primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for researchers in a drug development setting. The pathways to be compared are:

  • The Benzyl Chloroformate Pathway: A classical and direct approach involving the acylation of 4-chloroaniline.

  • The Isocyanate Pathway: An efficient route utilizing the reaction of 4-chlorophenyl isocyanate with benzyl alcohol.

  • The Carbonyldiimidazole (CDI) Pathway: A modern, phosgene-free alternative offering significant safety and environmental advantages.

Each route will be evaluated based on its mechanism, experimental protocol, and a critical assessment of its advantages and limitations, supported by comparative data to guide the researcher in making an informed decision tailored to their specific laboratory or industrial needs.

Route 1: The Benzyl Chloroformate Pathway

This method represents the most traditional and widely employed strategy for the N-protection of amines and the synthesis of N-aryl carbamates.[1] It relies on the nucleophilic attack of the amine (4-chloroaniline) on the electrophilic carbonyl carbon of benzyl chloroformate.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. An essential component of this reaction is the presence of a base (e.g., triethylamine, pyridine, or sodium carbonate) to neutralize the hydrochloric acid (HCl) generated in situ.[2] Failure to scavenge this acid would lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.

The choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine is common in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[2] Alternatively, an inorganic base like sodium carbonate can be used in a biphasic aqueous-organic system (the Schotten-Baumann reaction conditions), which can simplify workup.

Experimental Protocol: Acylation of 4-Chloroaniline
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction: Allow the reaction mixture to stir for an additional 2-4 hours at 0 °C, then warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white solid.

Workflow Diagram: The Benzyl Chloroformate Pathway

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 4-Chloroaniline Reaction Combine in THF at 0°C Nucleophilic Acyl Substitution A->Reaction B Benzyl Chloroformate B->Reaction Base Triethylamine (Base) Base->Reaction Filter Filter Precipitate Reaction->Filter HCl byproduct neutralized Extract Aqueous Wash Filter->Extract Purify Recrystallization Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis via the chloroformate route.

Discussion
  • Advantages: This route is highly reliable, straightforward, and generally provides good to excellent yields. The starting materials, 4-chloroaniline and benzyl chloroformate, are readily available from commercial sources. The reaction conditions are mild and the procedure is familiar to most synthetic chemists.

  • Disadvantages: The primary drawback is the use of benzyl chloroformate. Benzyl chloroformate is a lachrymator, corrosive, and moisture-sensitive.[3] It is often prepared from benzyl alcohol and the highly toxic gas phosgene, raising safety and handling concerns, especially on a large scale.[1][4] The formation of an HCl byproduct necessitates the use of a base and a subsequent filtration or extraction step to remove the resulting salt.

Route 2: The Isocyanate Pathway

This pathway involves the addition of an alcohol to an isocyanate, a highly efficient method for forming the carbamate linkage.[5] For this synthesis, benzyl alcohol is added to 4-chlorophenyl isocyanate.

Mechanism and Rationale

The reaction proceeds through the nucleophilic addition of the hydroxyl group of benzyl alcohol to the highly electrophilic central carbon of the isocyanate group (-N=C=O). This one-step addition reaction forms the carbamate bond directly and is typically very clean, often proceeding without the need for a catalyst. However, in some cases, a mild base catalyst (like a tertiary amine) or a tin catalyst can be used to accelerate the reaction.[6] The reaction is essentially atom-economical, with no byproducts generated, which simplifies purification.

Experimental Protocol: Addition of Benzyl Alcohol to Isocyanate
  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-chlorophenyl isocyanate (1.0 eq.) in a dry, aprotic solvent such as toluene or THF (approx. 0.5 M).

  • Reagent Addition: To the stirred solution, add benzyl alcohol (1.0 eq.) dropwise at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath to maintain the temperature below 30-40 °C.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The product often precipitates from the solution as it forms. Monitor the reaction by TLC or by IR spectroscopy (disappearance of the strong isocyanate stretch at ~2250 cm⁻¹).

  • Workup: If the product has precipitated, collect it by filtration. Wash the solid with a small amount of cold solvent (e.g., hexane) to remove any unreacted starting materials.

  • Purification: The filtered product is often of high purity. If required, it can be recrystallized from a suitable solvent like ethanol to yield pure this compound.

Workflow Diagram: The Isocyanate Pathway

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Isolation A 4-Chlorophenyl Isocyanate Reaction Combine in Toluene (RT) Nucleophilic Addition A->Reaction B Benzyl Alcohol B->Reaction Filter Filter Precipitate Reaction->Filter Atom economical, no byproduct Wash Solvent Wash Filter->Wash Product This compound Wash->Product

Caption: Workflow for the high-efficiency isocyanate route.

Discussion
  • Advantages: This route is extremely efficient, high-yielding, and atom-economical. The reaction is typically fast and clean, and the workup is often a simple filtration. This makes it highly suitable for both small-scale and large-scale synthesis.

  • Disadvantages: The main concern is the handling of 4-chlorophenyl isocyanate. Isocyanates are toxic, potent lachrymators, and highly sensitive to moisture, which can cause them to hydrolyze back to the aniline or form undesired urea byproducts.[7] Like chloroformates, isocyanates are commonly manufactured using phosgene or its equivalents, inheriting the associated hazards of their production.[8]

Route 3: The Carbonyldiimidazole (CDI) Pathway

As concerns over the use of phosgene and its derivatives have grown, phosgene-free methods have become increasingly attractive. The use of 1,1'-carbonyldiimidazole (CDI) as a carbonylating agent is a leading green alternative for carbamate synthesis.[9] This route avoids the direct use of both chloroformates and isocyanates.

Mechanism and Rationale

This synthesis is a two-step, one-pot process. First, benzyl alcohol reacts with CDI to form an electrophilic alkoxycarbonyl imidazole intermediate, releasing one molecule of imidazole.[10] This intermediate is an activated form of the benzyl carbonate. In the second step, 4-chloroaniline is added. The amine's nucleophilic attack on the activated carbonyl displaces the second imidazole molecule, which acts as an excellent leaving group, to form the final carbamate product.[9][11] The second equivalent of imidazole released in the reaction can act as a mild base to facilitate the reaction. The process is experimentally simple and avoids harsh reagents and byproducts.

Experimental Protocol: CDI-Mediated Coupling
  • Activation: To a dry, nitrogen-flushed flask, add CDI (1.1 eq.) and dry THF. Add benzyl alcohol (1.0 eq.) dropwise to the stirred suspension at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ (if any from CDI hydrolysis) ceases and the solution becomes homogeneous. This indicates the formation of the alkoxycarbonyl imidazole intermediate.

  • Coupling: Add 4-chloroaniline (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with 1M HCl to remove imidazole, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired carbamate.

Workflow Diagram: The CDI Pathway

cluster_start Starting Materials cluster_reaction One-Pot, Two-Step Reaction cluster_workup Workup & Purification A Benzyl Alcohol Activate Step 1: Alcohol Activation (RT, 1-2h) A->Activate B 1,1'-Carbonyldiimidazole (CDI) B->Activate C 4-Chloroaniline Couple Step 2: Amine Addition (Reflux, 4-8h) C->Couple Activate->Couple Alkoxycarbonyl Imidazole Intermediate Extract Aqueous Wash (remove imidazole) Couple->Extract Imidazole byproduct Purify Chromatography/Recrystallization Extract->Purify Product This compound Purify->Product

Caption: Workflow for the phosgene-free CDI-mediated route.

Discussion
  • Advantages: The most significant advantage is safety; this route completely avoids the use of phosgene, chloroformates, and isocyanates.[9] CDI is a stable, crystalline solid that is much safer to handle. The reaction conditions are generally mild, and the main byproduct, imidazole, is water-soluble and easily removed during aqueous workup. This method aligns well with the principles of green chemistry.

  • Disadvantages: CDI is more expensive than benzyl chloroformate or 4-chlorophenyl isocyanate, which can be a factor in large-scale production. The reaction may be slower and require heating compared to the other routes. The two-step, one-pot nature, while straightforward, is less direct than the single addition step of the isocyanate route.

Comparative Analysis

The optimal choice of synthetic route depends on the specific priorities of the project, such as scale, cost, safety regulations, and available equipment.

Quantitative Data Summary
ParameterRoute 1: ChloroformateRoute 2: IsocyanateRoute 3: CDI
Typical Yield 80-95%90-99%75-90%
Purity (Pre-Recrystallization) Good to ExcellentExcellentGood
Reaction Time 3-6 hours2-6 hours5-10 hours
Reaction Temperature 0 °C to Room TempRoom TemperatureRoom Temp to Reflux
Key Reagent Hazard Corrosive, LachrymatorToxic, Lachrymator, Moisture-SensitiveMoisture-Sensitive Solid
Byproducts HCl (neutralized salt)None (Atom Economical)Imidazole
Workup Complexity Moderate (Filtration/Extraction)Simple (Filtration)Moderate (Extraction)
Scientific Integrity & Logic
  • Safety and Handling (Trustworthiness): The CDI pathway is demonstrably the safest, avoiding highly toxic and corrosive reagents.[9] Both the Chloroformate and Isocyanate routes require stringent safety protocols (fume hood, personal protective equipment) due to the hazardous nature of the key reagents.[3][7] For process development and scale-up, minimizing exposure to such hazardous materials is a critical consideration, making the CDI route highly trustworthy from a process safety perspective.

  • Efficiency and Scalability (Expertise & Experience): For raw efficiency and ease of isolation, the Isocyanate route is superior. Its atom economy and the frequent precipitation of a pure product make it exceptionally well-suited for large-scale production where throughput and minimal downstream processing are paramount. The Chloroformate route is also highly scalable and reliable, representing a well-understood, traditional process. The CDI route , while safer, may be less economically viable on a very large scale due to higher reagent costs and potentially longer reaction times.

  • Green Chemistry (Authoritative Grounding): The Isocyanate route is the most atom-economical. However, when considering the lifecycle of the reagents (i.e., their phosgene-based manufacturing), the CDI route emerges as the "greener" option. It serves as a prime example of using a safer, less hazardous reagent to achieve the desired chemical transformation, a core principle of sustainable chemistry.[9]

Conclusion

All three synthetic routes provide viable and effective methods for the preparation of this compound. The choice among them is a function of the specific context and priorities of the researcher or organization.

  • The Benzyl Chloroformate Pathway is a robust and reliable standard method, ideal for laboratory-scale synthesis where handling of the reagent can be safely managed.

  • The Isocyanate Pathway offers the highest efficiency and simplest product isolation, making it the preferred choice for high-yield, large-scale production, provided that the necessary safety infrastructure for handling isocyanates is in place.

  • The Carbonyldiimidazole (CDI) Pathway represents the safest and most environmentally conscious choice. It is perfectly suited for environments where safety is the highest priority or where the use of phosgene-derived reagents is restricted.

Ultimately, this comparative guide equips the drug development professional with the necessary data and rationale to select the synthetic strategy that best aligns with their technical capabilities, safety standards, and project goals.

References

  • Janssen Pharmaceutica. (1960s). Discovery of Fentanyl. DTIC. [This is an inferred reference based on historical context in the search result, specific publication not cited].[12]

  • Inoue, et al. (Year not specified). Synthesis of Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate. As cited in MDPI, Molecules.[13]

  • Martínez, R., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][12][14]diazepines. Molecules, 6, 710-715. [Link][15][16]

  • El-Sayed, M. A.-A., et al. (Year not specified). Sequential synthesis of N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide. ResearchGate Publication.[14]

  • Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1137. [Link][17]

  • Fun, H.-K., et al. (2008). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1358. [Link][2]

  • Wikipedia contributors. (2023). Benzyl chloroformate. Wikipedia, The Free Encyclopedia. [Link][1]

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Synthesis Routes for Substituted Phenyl Carbamates. BenchChem.[5]

  • National Center for Biotechnology Information. (2024). 4-Chlorophenyl Isocyanate. PubChem Compound Summary for CID 7693. [Link][7]

  • Jampilek, J., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 25(22), 5335. [Link][18]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link][6]

  • Google Patents. (1965). Preparation of organic isocyanates. US3222386A. [8]

  • Gotor, V., et al. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 4, 11843-11849.[10]

  • Colacino, E., et al. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 3(10), 2529–2535. [Link][9]

  • Grokipedia. (n.d.). Benzyl chloroformate. Grokipedia.[3]

  • Al-Obeidi, F. A., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(23), 10499-10545. [Link][11]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Formic acid, chloro-, benzyl ester. Organic Syntheses, 23, 13. [Link][4]

Sources

comparative analysis of the environmental fate of "benzyl N-(4-chlorophenyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl N-(4-chlorophenyl)carbamate is a molecule of interest within the broader class of carbamate compounds, which are widely utilized in agriculture and public health.[1] Understanding the environmental fate of such compounds is paramount for assessing their potential ecological impact, ensuring regulatory compliance, and developing sustainable chemical solutions. Carbamates, while generally less persistent than organochlorine pesticides, exhibit a wide range of environmental behaviors dictated by their specific chemical structures.[1][2]

Direct experimental data on the environmental fate of this compound is not extensively available in public literature. Therefore, this guide adopts a comparative analytical approach. By examining the well-documented environmental behavior of structurally related and commercially significant carbamates—Carbaryl and Chlorpropham —we can establish a scientifically grounded prediction of the environmental persistence, transformation, and mobility of this compound.

This guide is designed for researchers, environmental scientists, and drug development professionals. It provides an in-depth analysis of the key environmental fate pathways, details the standardized protocols for their assessment, and presents a comparative framework to anticipate the behavior of novel or understudied carbamate molecules.

Predicted Environmental Behavior of this compound

Based on its structure—an ester of carbamic acid with a benzyl alcohol and a 4-chloroaniline—we can infer the following characteristics for this compound:

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, a key degradation pathway. The rate will be highly dependent on pH.[3]

  • Photodegradation: The aromatic rings (benzyl and chlorophenyl) suggest that the molecule will absorb UV radiation, making photodegradation a likely transformation pathway in sunlit aquatic environments and on soil surfaces.[4]

  • Biodegradation: The carbamate structure is known to be degradable by soil microorganisms, which can utilize it as a source of carbon and nitrogen.[5][6]

  • Mobility: The presence of a chlorophenyl group suggests a moderate hydrophobicity, indicating a potential for sorption to soil organic matter, which would limit its mobility.

Key Environmental Fate Pathways: A Comparative Analysis

The environmental persistence of a chemical is governed by its susceptibility to various transformation and transport processes. Here, we compare the expected behavior of this compound with the known fate of Carbaryl and Chlorpropham.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for carbamates in aquatic environments. The ester linkage is cleaved, breaking the compound down into its constituent alcohol, amine, and carbon dioxide.[1] This reaction is highly sensitive to pH, with degradation rates typically increasing significantly under alkaline conditions.[3][7]

Causality in Experimental Design: Hydrolysis studies are foundational because they determine a chemical's intrinsic stability in water, independent of biological or light-induced degradation. Performing these tests across a range of environmentally relevant pH values (typically 4, 7, and 9) is critical, as natural water bodies can vary significantly in acidity.[8][9]

CompoundpH 6pH 7pH > 8
This compound (Predicted) Stable to slow hydrolysisModerate hydrolysisRapid hydrolysis
Carbaryl Very slow (t½ = 406 days)[7]Moderate (t½ = 10-16 days)[7]Rapid (t½ = several hours)[7]
Chlorpropham Stable[10]Stable[10]Stable[10]
t½ = half-life
Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly the UV component of solar radiation. This can occur through direct absorption of light by the chemical or indirect reactions with photochemically generated reactive species in the water.[11] For carbamates with aromatic structures, this is often a significant degradation route in clear, shallow waters.[4]

Causality in Experimental Design: Photodegradation studies are essential for substances that will be present in sunlit environments. By using light sources that simulate natural sunlight, these experiments quantify the rate of light-induced degradation, helping to predict persistence in surface waters where both hydrolysis and photolysis occur simultaneously.[12][13]

CompoundPhotodegradation PotentialHalf-life (Sunlight)
This compound (Predicted) High (due to two aromatic rings)Likely rapid in surface water
Carbaryl High~5 hours in seawater[4]
Chlorpropham ModerateData not readily available, but aromatic structure suggests susceptibility.
Biodegradation in Soil

The transformation of carbamates by soil microorganisms is a critical process determining their persistence in terrestrial environments. Bacteria and fungi can utilize carbamates as a source of carbon and nitrogen, breaking them down into simpler, less toxic compounds.[2][5] Factors such as soil type, temperature, moisture, and microbial activity heavily influence degradation rates.[14]

Causality in Experimental Design: Soil biodegradation studies (OECD 307) are performed under both aerobic and anaerobic conditions because oxygen availability varies with soil depth and water saturation.[15][16] Using radiolabeled compounds allows for a complete mass balance, tracking the parent compound's dissipation, the formation and decline of metabolites, the amount of non-extractable residues bound to soil, and the mineralization to ¹⁴CO₂.[17] This provides a comprehensive picture of the ultimate fate of the chemical in the soil.

CompoundBiodegradation PotentialAerobic Soil Half-life
This compound (Predicted) HighExpected to be short to moderate (weeks)
Carbaryl HighRapid dissipation, typically < 1 month.[18][19] Half-lives from 4 to 16 days reported.[20]
Chlorpropham HighNot persistent; half-life of < 14 days in the upper soil layers.[10]
Mobility and Adsorption in Soil

The mobility of a chemical in soil determines its potential to leach into groundwater or move via runoff into surface waters. Mobility is primarily governed by the compound's tendency to adsorb (bind) to soil particles, particularly organic matter and clay. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding and lower mobility.[21][22]

Causality in Experimental Design: Adsorption-desorption studies (OECD 106) are conducted using a batch equilibrium method with a range of soil types.[21][23] This is crucial because soil composition varies greatly, and testing on multiple soils (differing in organic carbon content, texture, and pH) provides a robust understanding of how the chemical will behave across different agricultural and environmental settings.[24]

CompoundPredicted MobilitySoil Adsorption Coefficient (Koc)
This compound (Predicted) Low to MediumExpected to be in the range of 200-1000 L/kg
Carbaryl Medium~211 L/kg[7]
Chlorpropham Medium~300 L/kg (estimated)

Experimental Protocols for Environmental Fate Assessment

To ensure data is reliable and comparable across laboratories, standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used.[8][15][25]

Protocol 1: Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis in sterile aqueous solutions at pH 4, 7, and 9.[9][26][27]

Step-by-Step Methodology:

  • Preparation: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Application: Add the test substance (radiolabeled or non-labeled) to the buffer solutions at a known concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples using a suitable method (e.g., HPLC) to determine the concentration of the parent compound and any major hydrolysis products.

  • Calculation: Calculate the first-order rate constant and the half-life of the test substance at each pH.

cluster_0 OECD 111: Hydrolysis Workflow A Prepare Sterile Buffers (pH 4, 7, 9) B Add Test Substance A->B C Incubate in Dark (Constant Temp) B->C D Sample at Time Intervals C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Half-Life (t½) and Rate Constant (k) E->F cluster_1 OECD 307: Soil Biodegradation Workflow A Treat Soil with ¹⁴C-Test Substance B Incubate (Aerobic/Anaerobic) A->B C Trap Volatiles (¹⁴CO₂) B->C D Sacrifice Replicates at Time Intervals B->D H Calculate DT50 and Establish Mass Balance C->H E Solvent Extraction D->E F Analyze Extracts (HPLC) E->F G Combust Soil for Bound Residues E->G F->H G->H

Workflow for OECD 307 Soil Transformation Study.
Protocol 3: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the soil adsorption coefficient (Koc), which is a key indicator of a chemical's mobility. [21][22][28] Step-by-Step Methodology:

  • Soil Selection: Use a minimum of four to five different soil types with varying organic carbon, clay content, and pH.

  • Equilibration: Add a known concentration of the test substance in a calcium chloride solution to a known mass of soil.

  • Agitation: Shake the soil-solution slurries for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

  • Separation: Centrifuge the samples to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of the test substance remaining in the aqueous phase.

  • Calculation: Calculate the amount of substance adsorbed to the soil by difference. Determine the adsorption coefficients Kd and Koc. A desorption phase can be subsequently initiated by replacing the supernatant with a fresh solution.

cluster_2 OECD 106: Adsorption-Desorption Workflow A Add Test Substance Solution to Soil B Agitate to Reach Equilibrium A->B C Centrifuge to Separate Soil and Solution B->C D Analyze Aqueous Phase Concentration C->D E Calculate Adsorbed Amount by Difference D->E F Determine Kd and Koc Values E->F

Workflow for OECD 106 Adsorption-Desorption Study.

Conclusion and Recommendations

While direct experimental data for this compound remains scarce, a comparative analysis based on its chemical structure and the known behavior of related carbamates provides a strong predictive framework for its environmental fate.

It is predicted that this compound will be:

  • Susceptible to rapid hydrolysis under alkaline conditions .

  • Prone to photodegradation in sunlit environments.

  • Readily biodegradable in soil , with a relatively short persistence.

  • Exhibit low to medium mobility in soil due to adsorption to organic matter.

Overall, its environmental profile is likely to be one of non-persistence, similar to many other carbamate pesticides. However, these predictions must be confirmed through empirical testing following standardized guidelines, such as those detailed in this guide. The protocols outlined provide a self-validating system for generating the robust data required for a comprehensive environmental risk assessment. Future research should prioritize conducting these standardized tests to replace predictive statements with definitive experimental values, ensuring a complete and accurate understanding of the environmental fate of this compound.

References

  • Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 111: Hydrolysis as a function of pH & abiotic degradation. Retrieved from [Link]

  • Gray, R. A. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.
  • Hamada, M., et al. (2017). Carbaryl degradation by bacterial isolates from a soil ecosystem of the Gaza Strip. Frontiers in Microbiology, 8, 133. Retrieved from [Link]

  • ibacon GmbH. (2004, April 13). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • ibacon GmbH. (2002, April 24). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • World Health Organization. (n.d.). Carbaryl in Drinking Water. Retrieved from [Link]

  • Naqvi, T. A., et al. (n.d.). MICROCOSM STUDIES FOR THE BIODEGRADATION OF CARBARYL IN SOIL.
  • Situ Biosciences. (n.d.). OECD 111 - Hydrolysis as a Function of pH. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • HET. (n.d.). OECD 106: Adsorption-desorption using a batch equilibrium method. Retrieved from [Link]

  • Media Bros. (2025, November 4). Everything You Need To Know About The Pesticide Carbaryl. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Carbaryl Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorpropham - Pesticide Fact Sheet. NEPIs. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis. Retrieved from [Link]

  • Canadian Council of Ministers of the Environment. (n.d.). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Carbaryl. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment. Retrieved from [Link]

  • Antonious, G. F. (2009). Environmental fate and toxicology of carbaryl. Journal of Environmental Science and Health, Part B, 44(7), 727-741. Retrieved from [Link]

  • EPP Ltd. (n.d.). OECD Guideline for the Testing of Chemicals 307 (Aerobic and Anaerobic Transformation in Soil). Retrieved from [Link]

  • HET. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved from [Link]

  • OECD. (n.d.). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link]

  • OECD. (n.d.). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • Venkateswarlu, K., & Sethunathan, N. (1984). Persistence and biodegradation of carbaryl in soils. Journal of Environmental Science and Health, Part B, 19(8-9), 829-837. Retrieved from [Link]

  • Mustapha, M. U., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2). Retrieved from [Link]

  • ibacon GmbH. (2008, October 3). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX C: MEASUREMENT OF SORPTION (Kd). Retrieved from [Link]

  • ibacon GmbH. (2000, January 21). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. Retrieved from [Link]

  • Miles, C. J., & Takashima, S. (1991). Fate of Carbaryl, I-Naphthol, and Atrazine in Seawater. ScholarSpace. Retrieved from [Link]

  • Hingston, J., & Gibson, R. (n.d.). An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method.
  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]

  • INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Retrieved from [Link]

  • Fishbein, L. (1976). Environmental health aspects of fungicides. I. Dithiocarbamates. Journal of Toxicology and Environmental Health, 1(5), 713-735.
  • Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, February 10). Chlorpropham (Ref: ENT 18060). Retrieved from [Link]

  • HET. (n.d.). OECD 316: Phototransformation of chemicals in water (direct photolysis). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical and kinetic study of the aqueous hydrolysis of four organophosphorus and two carbamate pesticides. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Thiocarbamate pesticides: a general introduction. Retrieved from [Link]

  • Obrigawitch, T., et al. (2017, June 12). Accelerated Degradation of Thiocarbamate Herbicides in Soil with Prior Thiocarbamate Herbicide Exposure. Weed Science, 31(2), 187-192. Retrieved from [Link]

  • FAO. (n.d.). chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. Retrieved from [Link]

  • Park, L. J. (2004). Chlorpropham distribution in potato stores and evaluation of environmental issues relating to its use (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Yadav, P., et al. (2024, June 7). Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns. International Journal of Environmental Science and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, half-life, and structural formula of different carbamate pesticides. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026, January 3). Diammonium ethylenebis (dithiocarbamate). Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • Scherübl, R., et al. (2020, February 26). Fate of Chlorpropham during High-Temperature Processing of Potatoes. Journal of Agricultural and Food Chemistry, 68(8), 2537-2545. Retrieved from [Link]

  • INCHEM. (n.d.). 189. Dithiocarbamate Fungicides (AGP:1970/M/12/1). Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Benzyl N-(4-chlorophenyl)carbamate Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of "benzyl N-(4-chlorophenyl)carbamate". Given the prevalence of carbamate-containing compounds as cholinesterase inhibitors, we will proceed under the well-reasoned hypothesis that this compound functions as an Acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This document will detail a multi-faceted approach, leveraging the precision of knockout models to rigorously test this hypothesis.

The core principle of this guide is to establish a clear, causal link between the presence of AChE and the pharmacological effects of the compound. By comparing the response to this compound in wild-type versus AChE-knockout models, we can definitively ascertain if AChE is the primary target.

I. Foundational Knowledge: The Carbamate Scaffold and the Cholinesterase Hypothesis

The carbamate functional group is a well-established pharmacophore in numerous approved drugs.[5] A significant class of carbamate-containing molecules are known to exert their therapeutic or toxic effects through the inhibition of cholinesterases, particularly Acetylcholinesterase (AChE).[1][3][4] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts. Its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[4]

Structurally, this compound shares features with known phenylcarbamate AChE inhibitors.[2][3] Therefore, the central hypothesis to be validated is that this compound exerts its biological effects by inhibiting AChE.

II. Experimental Workflow: A Phased Approach to Target Validation

A robust validation strategy necessitates a multi-tiered approach, progressing from in vitro to in vivo models. This ensures a thorough understanding of the compound's activity at both the cellular and organismal levels.

Experimental Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation A Generation of AChE Knockout (KO) Cell Lines (e.g., CRISPR/Cas9) B Characterization of KO Cell Lines (Genomic and Proteomic Validation) A->B Validation C Comparative Cellular Assays: Wild-Type (WT) vs. AChE KO B->C Proceed to Assays F Pharmacological Studies: WT vs. AChE KO Animals C->F In Vitro to In Vivo Translation D Development of AChE Knockout Animal Model (e.g., Mouse) E Phenotypic Characterization of AChE KO Animal Model D->E Characterization E->F Proceed to Studies G Data Analysis and Mechanism of Action Confirmation F->G

Caption: A phased experimental workflow for validating the mechanism of action.

PART 1: In Vitro Validation Using AChE Knockout Cell Lines

The initial phase focuses on dissecting the compound's cellular mechanism of action using isogenic cell line pairs, where the only significant difference is the presence or absence of the target protein, AChE.

Generation of AChE Knockout (KO) Cell Lines via CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and precise tool for generating gene knockouts.[6][7]

Protocol for Generating AChE KO Cell Lines:

  • Cell Line Selection: Choose a cell line that endogenously expresses AChE and is relevant to the anticipated therapeutic area. Neuronal cell lines (e.g., SH-SY5Y, PC12) are often suitable choices for studying cholinesterase inhibitors.

  • sgRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting an early exon of the AChE gene to increase the likelihood of generating a loss-of-function frameshift mutation.[3] Utilize online design tools to minimize off-target effects.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector. Vectors containing a selectable marker (e.g., puromycin resistance) and a fluorescent reporter (e.g., GFP) are advantageous for subsequent screening.

  • Transfection: Introduce the CRISPR/Cas9 plasmids into the chosen cell line using an optimized transfection method (e.g., lipofection, electroporation).

  • Selection and Clonal Isolation:

    • Apply selection pressure (e.g., puromycin) to eliminate untransfected cells.

    • Isolate single cells from the surviving population using fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.

  • Expansion: Expand the individual clones for subsequent validation.

Validation of AChE Knockout

Thorough validation is crucial to ensure that the observed phenotype is a direct result of the intended gene knockout.[7]

Step-by-Step Validation Protocol:

  • Genomic DNA Sequencing:

    • Extract genomic DNA from each clonal cell line.

    • PCR amplify the region of the AChE gene targeted by the sgRNAs.

    • Perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis:

    • Prepare protein lysates from wild-type (WT) and putative KO clones.

    • Perform a Western blot using a validated antibody against AChE to confirm the absence of the protein in the KO clones.

  • Functional Assay (AChE Activity):

    • Measure AChE enzymatic activity in cell lysates from WT and KO clones using a commercially available kit (e.g., Ellman's assay). This provides functional confirmation of the knockout.

Comparative Cellular Assays

With validated WT and AChE KO cell lines, the next step is to compare their responses to this compound.

Experimental Design:

Assay Purpose Expected Outcome if AChE is the Target
Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) To determine if the compound's effect on cell viability is dependent on AChE.WT cells will show a dose-dependent decrease in viability. AChE KO cells will be significantly less sensitive or completely resistant to the compound.
Acetylcholine Accumulation Assay To measure the direct functional consequence of AChE inhibition.In WT cells treated with the compound, there will be a dose-dependent increase in acetylcholine levels. In AChE KO cells, acetylcholine levels will be basally elevated and will not be further increased by the compound.
Downstream Signaling Pathway Analysis (e.g., Calcium Imaging, Western Blot for p-ERK) To assess the impact on signaling pathways activated by increased acetylcholine.WT cells treated with the compound will show increased intracellular calcium and phosphorylation of downstream signaling proteins. AChE KO cells will show a blunted or absent response.

digraph "In_Vitro_Validation_Logic" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];

subgraph "cluster_WT" { label="Wild-Type (WT) Cells"; style="rounded"; bgcolor="#E8F0FE"; WT_Compound [label="this compound"]; WT_AChE [label="AChE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WT_ACh [label="Acetylcholine"]; WT_Response [label="Cellular Response\n(e.g., decreased viability)", shape=ellipse, fillcolor="#FBBC05"];

WT_Compound -> WT_AChE [label="Inhibits"];
WT_AChE -> WT_ACh [label="Breaks down", style=dashed];
WT_ACh -> WT_Response [label="Activates"];

}

subgraph "cluster_KO" { label="AChE Knockout (KO) Cells"; style="rounded"; bgcolor="#FCE8E6"; KO_Compound [label="this compound"]; KO_AChE [label="AChE (Absent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KO_ACh [label="Acetylcholine"]; KO_Response [label="No Cellular Response", shape=ellipse, fillcolor="#34A853"];

KO_Compound -> KO_AChE [style=invis];
KO_AChE -> KO_ACh [style=invis];
KO_ACh -> KO_Response [style=invis];

} }

Caption: Logic diagram for in vitro validation using WT vs. KO cells.

PART 2: In Vivo Validation Using AChE Knockout Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo models are essential for understanding the compound's effects in a complex physiological system.[8][9][10]

AChE Knockout Mouse Model

An AChE knockout mouse model is a powerful tool for in vivo target validation.[8][10] These models can be generated using CRISPR/Cas9 or other gene-editing technologies. It is important to note that global AChE knockout can be lethal, so conditional knockout models (e.g., tissue-specific or inducible) may be necessary.

Pharmacological and Behavioral Studies

Experimental Protocol:

  • Animal Groups:

    • Wild-Type (WT) mice + Vehicle

    • Wild-Type (WT) mice + this compound

    • AChE Knockout (KO) mice + Vehicle

    • AChE Knockout (KO) mice + this compound

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Behavioral Assessments: Monitor for cholinergic-related phenotypes, such as tremors, salivation, and changes in motor activity.

  • Physiological Measurements: Assess parameters like body temperature and heart rate.

  • Biochemical Analysis: At the end of the study, collect brain tissue to measure AChE activity and acetylcholine levels.

Comparative Data Analysis:

Parameter WT + Compound AChE KO + Compound Conclusion if AChE is the Target
Cholinergic Symptoms (e.g., tremors) Present, dose-dependentAbsent or significantly reducedThe compound's induction of cholinergic toxicity is mediated by AChE.
Brain AChE Activity Significantly inhibitedNo measurable activity (as expected)Confirms target engagement in vivo.
Brain Acetylcholine Levels Significantly increasedBasally elevated, no further increaseThe compound's effect on acetylcholine is dependent on AChE.

III. Addressing Potential Confounding Factors and Ensuring Rigor

  • Off-Target Effects: To mitigate concerns about off-target effects of CRISPR/Cas9, it is recommended to use at least two different sgRNAs to generate independent KO cell lines and confirm that they produce the same phenotype.

  • Rescue Experiments: In the KO cell line, re-introducing a functional copy of the AChE gene should restore sensitivity to the compound. This "rescue" experiment provides strong evidence for on-target activity.

  • Compound Specificity: Compare the effects of this compound with a known, structurally distinct AChE inhibitor (e.g., donepezil) and a negative control compound with no expected activity.

IV. Conclusion

By systematically employing the knockout models and experimental frameworks detailed in this guide, researchers can rigorously validate the hypothesis that this compound acts as an Acetylcholinesterase inhibitor. This approach, grounded in genetic ablation of the putative target, provides the highest level of confidence in the elucidated mechanism of action, a critical step in the drug discovery and development pipeline.

References

  • T. T. Talele, "Organic Carbamates in Drug Design and Medicinal Chemistry," ACS Medicinal Chemistry Letters, 2015. Available: [Link]

  • T3DB, "4-Chlorophenyl-N-methylcarbamate (T3D0910)," T3DB, 2009. Available: [Link]

  • Horizon Discovery, "5 ways to validate and extend your research with Knockout Cell Lines," Horizon Discovery, 2018. Available: [Link]

  • M. J. K. et al., "Photosynthesis-Inhibiting Activity of 1-[(2-Chlorophenyl)carbamoyl]- and 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates," Molecules, 2020. Available: [Link]

  • M. Weinstock et al., "Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors," Journal of Neural Transmission. Supplementum, 1994. Available: [Link]

  • Hoffman Fine Chemicals, "CAS 6622-16-8 | this compound," Hoffman Fine Chemicals. Available: [Link]

  • Taconic Biosciences, "Using Animal Models for Drug Development," Taconic Biosciences. Available: [Link]

  • Patsnap Synapse, "What is the mechanism of Chlorphenesin Carbamate?," Patsnap Synapse, 2024. Available: [Link]

  • A. Cui et al., "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent," Drug Design, Development and Therapy, 2020. Available: [Link]

  • Aziz-ur-Rehman et al., "Synthesis, Enzyme Inhibitory Kinetics, & Computational Studies of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides: As Potent Alkaline Phosphatase Inhibitors," ResearchGate, 2026. Available: [Link]

  • Creative Biolabs, "In Vivo Target Validation," Creative Biolabs. Available: [Link]

  • Bentham Science Publishers, "Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction," Bentham Science Publishers, 2024. Available: [Link]

  • MDPI, "Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents," MDPI, 2025. Available: [Link]

  • ACS Publications, "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study," ACS Omega, 2022. Available: [Link]

  • M. O. et al., "Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study," Molecules, 2019. Available: [Link]

  • U.S. Environmental Protection Agency, "N-benzyl-N'-[(4-chlorophenyl)methyl]oxamide - Exposure," EPA. Available: [Link]

  • RSC Publishing, "Affinity-based target identification for bioactive small molecules," RSC Publishing. Available: [Link]

  • World Journal of Biology Pharmacy and Health Sciences, "Target identification and validation in research," World Journal of Biology Pharmacy and Health Sciences, 2024. Available: [Link]

  • Journal of Pioneering Medical Sciences, "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning," Journal of Pioneering Medical Sciences, 2024. Available: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides an in-depth, procedural framework for the proper disposal of benzyl N-(4-chlorophenyl)carbamate, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and overarching regulatory principles, creating a robust system for waste management.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound, with the molecular formula C₁₄H₁₂ClNO₂, is a chemical compound that, while specific data is limited, can be assessed by examining its structural components: a carbamate backbone, a benzyl group, and a chlorinated phenyl ring. This structure suggests a profile of potential hazards that must be meticulously managed.

Carbamates as a class can exhibit varying levels of toxicity.[1][2] The presence of a chlorinated aromatic ring often correlates with increased environmental persistence and potential for toxicity. Therefore, it is imperative to handle this compound with the assumption of it being a hazardous substance.

Key Hazard Considerations:

  • Irritation: Similar to related carbamates, this compound may cause irritation to the skin, eyes, and respiratory system.[3]

  • Environmental Hazard: Chlorinated organic compounds can be hazardous to aquatic life and may persist in the environment.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management partner.

Experimental Workflow for Disposal

cluster_0 Step 1: In-Lab Waste Segregation & Collection cluster_1 Step 2: Container Management & Labeling cluster_2 Step 3: Temporary Storage & Documentation cluster_3 Step 4: Professional Disposal A Generate Waste: Unused neat compound, contaminated labware (e.g., gloves, weighing boats, pipette tips), or solutions. B Segregate as 'Chlorinated Organic Solid Waste' or 'Chlorinated Organic Liquid Waste' in a designated, properly labeled, and sealed hazardous waste container. A->B C Use chemically resistant containers (e.g., HDPE or glass). Ensure containers are in good condition with secure lids. D Label container with: 'Hazardous Waste' 'this compound' Full chemical name and concentration (if in solution) Accumulation start date Relevant hazard pictograms (e.g., irritant, environmentally hazardous). C->D E Store in a designated satellite accumulation area or central hazardous waste storage area. F Maintain a detailed waste log, documenting the quantities of waste added to the container. E->F G Arrange for pickup by a licensed hazardous waste disposal company. H Provide the waste disposal company with the Safety Data Sheet (SDS) for benzyl carbamate or a similar compound, and a clear description of the waste. G->H

Caption: Disposal workflow for this compound.

Causality and Best Practices: The "Why" Behind the "How"

Understanding the rationale behind each step is critical for fostering a culture of safety and ensuring compliance.

Protocol Step Rationale Authoritative Grounding
Waste Segregation Proper segregation of chlorinated waste is crucial as it often requires specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Mixing with non-chlorinated waste can complicate and increase the cost of disposal.Resource Conservation and Recovery Act (RCRA) regulations emphasize the importance of waste characterization and segregation.[5]
Container Selection and Labeling Using chemically compatible containers prevents leaks and spills.[6] Detailed labeling is a legal requirement under OSHA's Hazard Communication Standard and ensures that waste handlers are aware of the container's contents and associated hazards.[7]29 CFR 1910.1200 (Hazard Communication)
Temporary Storage Storing hazardous waste in designated, controlled areas minimizes the risk of accidental exposure or release.[8] Limiting the accumulation time and quantity is a key principle of EPA's hazardous waste generator regulations.40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste)
Professional Disposal The thermal decomposition of chlorinated organic compounds can produce hazardous byproducts such as hydrogen chloride and phosgene.[9] Licensed hazardous waste disposal facilities have the specialized equipment and expertise to manage these risks and ensure environmentally sound disposal, typically through high-temperature incineration.EPA regulations mandate that hazardous waste be treated, stored, and disposed of at permitted facilities.[1]
Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is essential to mitigate exposure and environmental contamination.

Spill Response Protocol

A Assess the situation. Is the spill large or small? Is there an immediate risk of fire or exposure? B Evacuate non-essential personnel from the immediate area. A->B C If the spill is large or poses a significant hazard, activate the emergency response plan and contact your institution's safety office. A->C D For small, manageable spills: Don appropriate PPE (gloves, safety glasses, lab coat). A->D E Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent). D->E F Carefully collect the absorbent material and spilled substance into a designated hazardous waste container. E->F G Decontaminate the spill area with a suitable solvent, followed by soap and water. F->G H Label the waste container and dispose of it as hazardous waste. G->H

Caption: Spill response for this compound.

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of proactive hazard assessment, systematic waste management, and collaboration with certified disposal experts, we uphold our commitment to safety, environmental stewardship, and the integrity of our scientific pursuits. Always consult your institution's specific waste management guidelines and your environmental health and safety department for guidance.

References

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Benzyl carbamate.
  • Chemos GmbH & Co. KG. (2019, February 27). Safety Data Sheet: Benzyl chloroformate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzyl carbamate.
  • TCI EUROPE N.V. (2025, May 21). Safety Data Sheet: Benzyl Chloroformate.
  • Public Health England. (2016, January 15). Benzyl chloride - Incident management.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • National Oceanic and Atmospheric Administration. (n.d.). BENZYL CHLOROFORMATE.
  • TCI Chemicals. (2025, April 29). Safety Data Sheet: Benzyl Carbamate.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: Benzyl carbamate.
  • Environmental Protection Agency. (2011, June 13).
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group website.
  • Environmental Protection Agency. (1995, February 9).
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • AccuStandard. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Colorado Department of Public Health and Environment. (2008, October). Hazardous Waste Identification Guidance Document.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-(4-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-(4-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.